Peptide P60
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C95H132N24O20S2 |
|---|---|
Molecular Weight |
1994.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C95H132N24O20S2/c1-55(79(124)111-68(93(138)139)40-46-141-3)106-85(130)69(47-56-23-8-4-9-24-56)113-88(133)72(50-59-29-14-7-15-30-59)116-91(136)76-36-22-44-119(76)92(137)74(51-60-53-105-63-33-17-16-31-61(60)63)117-84(129)67(39-45-140-2)110-81(126)64(34-18-19-41-96)107-82(127)65(35-21-43-104-95(101)102)108-86(131)71(49-58-27-12-6-13-28-58)115-90(135)75(54-120)118-83(128)66(37-38-77(98)121)109-87(132)70(48-57-25-10-5-11-26-57)114-89(134)73(52-78(122)123)112-80(125)62(97)32-20-42-103-94(99)100/h4-17,23-31,33,53,55,62,64-76,105,120H,18-22,32,34-52,54,96-97H2,1-3H3,(H2,98,121)(H,106,130)(H,107,127)(H,108,131)(H,109,132)(H,110,126)(H,111,124)(H,112,125)(H,113,133)(H,114,134)(H,115,135)(H,116,136)(H,117,129)(H,118,128)(H,122,123)(H,138,139)(H4,99,100,103)(H4,101,102,104)/t55-,62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-/m0/s1 |
InChI Key |
CYTCHHWJGBKDPS-UZFQJSGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Peptide P60: A Synthetic Inhibitor Targeting the FOXP3 Transcription Factor for Cancer Immunotherapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic 15-mer peptide, P60, has emerged as a promising agent in the field of cancer immunotherapy. Identified from a phage-displayed random peptide library, P60 functions as a cell-permeable inhibitor of the Forkhead box protein P3 (FOXP3) transcription factor.[1][2][3] FOXP3 is the master regulator of regulatory T cells (Tregs), a subset of T lymphocytes that play a critical role in maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer, Tregs are often co-opted by tumors to suppress anti-tumor immune responses, thereby facilitating tumor growth and immune evasion. P60 offers a novel therapeutic strategy by directly targeting and inhibiting the immunosuppressive functions of Tregs.[1][2][3]
This technical guide provides a comprehensive overview of peptide P60, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
P60 exerts its inhibitory effect on Tregs by directly binding to the FOXP3 transcription factor.[1][2] Specifically, it interacts with the intermediate region of FOXP3, which is crucial for both its homodimerization and its interaction with other transcription factors, such as AML1 (acute myeloid leukemia 1)/Runx1.[1]
The key mechanisms of P60's action include:
-
Inhibition of FOXP3 Nuclear Translocation: P60 enters the cell and prevents the translocation of FOXP3 into the nucleus, a critical step for its function as a transcription factor.[2][3]
-
Disruption of FOXP3 Dimerization: By binding to the intermediate region of FOXP3, P60 inhibits the formation of FOXP3 homodimers, which is essential for its transcriptional activity.[1]
-
Blockade of FOXP3-AML1 Interaction: P60 also interferes with the interaction between FOXP3 and the transcription factor AML1. This interaction is necessary for the full suppressive function of Tregs.[1]
-
Restoration of Effector T Cell Function: By inhibiting FOXP3, P60 alleviates the suppression of effector T cells, leading to enhanced anti-tumor immune responses.[2][3] It has been shown to restore the activity of transcription factors like NF-κB and NFAT in effector T cells.[2][3]
The following diagram illustrates the signaling pathway of FOXP3-mediated immunosuppression and the inhibitory action of this compound.
Caption: P60 inhibits FOXP3 dimerization and its interaction with AML1.
Quantitative Data
While precise IC50 and Kd values for P60 are not consistently reported across studies, qualitative and relative binding data have been established through various assays.
Table 1: Relative Binding Affinity of P60 and Alanine-Substituted Mutants to FOXP3
Surface Plasmon Resonance (SPR) has been utilized to assess the binding of P60 and its variants to immobilized FOXP3 protein. The results of alanine scanning experiments have identified key residues for this interaction.
| Peptide Variant | Amino Acid Substitution | Relative Binding to FOXP3 | Effect on Treg Inhibition |
| P60 | (Wild-Type) | Strong | Inhibitory |
| P60-D2A | Aspartic Acid at pos. 2 to Alanine | Increased | Improved |
| P60-S5A | Serine at pos. 5 to Alanine | Slightly Improved | Improved |
| P60-P11A | Proline at pos. 11 to Alanine | Permissive | Improved |
| P60-R1A | Arginine at pos. 1 to Alanine | Detrimental | Reduced |
| P60-F7A | Phenylalanine at pos. 7 to Alanine | Detrimental | Reduced |
| P60-K8A | Lysine at pos. 8 to Alanine | Detrimental | Reduced |
| P60-M9A | Methionine at pos. 9 to Alanine | Detrimental | Reduced |
| P60-W10A | Tryptophan at pos. 10 to Alanine | Detrimental | Reduced |
| P60-F12A | Phenylalanine at pos. 12 to Alanine | Detrimental | Reduced |
Data compiled from Lozano et al., 2017.[1]
Table 2: In Vitro Inhibition of Treg Suppressive Activity
The ability of P60 to inhibit the suppressive function of Tregs on effector T cell proliferation is a key measure of its activity.
| Effector Cells | Suppressor Cells | Treatment | Concentration | Effect on Effector T Cell Proliferation |
| Murine CD4+CD25- T cells | Murine CD4+CD25+ Tregs | P60 | 50 µM | Significant restoration of proliferation |
| Human PBMCs | Karpas 299 (Treg cell line) | P60 | 50 µM | Restoration of IFN-γ production |
Data from Casares et al., 2010 and Lozano et al., 2017.[1][2]
Experimental Protocols
FOXP3 Binding Assay (Surface Plasmon Resonance - SPR)
This protocol outlines a general procedure for assessing the binding of P60 to FOXP3 using SPR.
Workflow Diagram:
Caption: Workflow for assessing P60-FOXP3 binding via SPR.
Methodology:
-
Protein Immobilization: Recombinant full-length or truncated versions of FOXP3 protein are immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Peptide Preparation: Lyophilized P60 peptide and its analogues are reconstituted in an appropriate buffer (e.g., PBS) to create a stock solution. A series of dilutions are then prepared to be injected over the sensor surface.
-
Binding Analysis:
-
The peptide solutions are injected at various concentrations over the immobilized FOXP3 surface.
-
The association of the peptide to the protein is monitored in real-time by measuring the change in the refractive index at the sensor surface, which is proportional to the mass bound.
-
Following the association phase, a running buffer is flowed over the chip to monitor the dissociation of the peptide.
-
-
Data Analysis: The resulting sensograms are analyzed using appropriate software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Inhibition of FOXP3 Dimerization and FOXP3-AML1 Interaction (AlphaScreen Assay)
This protocol describes the use of the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the inhibitory effect of P60 on protein-protein interactions.
Workflow Diagram:
Caption: Workflow for the AlphaScreen protein interaction assay.
Methodology:
-
Reagent Preparation:
-
Express and purify recombinant FOXP3 and AML1 proteins with different tags (e.g., GST-FOXP3 and 6xHis-FOXP3 for homodimerization; GST-FOXP3 and 6xHis-AML1 for heterodimerization).
-
Prepare serial dilutions of the P60 peptide.
-
-
Assay Procedure:
-
In a microplate, incubate the tagged proteins in the presence of varying concentrations of P60 or a control peptide.
-
Add AlphaScreen Donor beads (e.g., streptavidin-coated for binding to a biotinylated protein or anti-GST) and Acceptor beads (e.g., nickel chelate for binding to a His-tagged protein).
-
Incubate the plate in the dark to allow for bead-protein complex formation.
-
-
Signal Detection and Analysis:
-
If the tagged proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, a singlet oxygen is generated, which diffuses to the Acceptor beads, leading to a chemiluminescent signal.
-
The signal is measured using a suitable plate reader.
-
The inhibitory effect of P60 is determined by the reduction in the AlphaScreen signal. Data is plotted to calculate the IC50 value.[1]
-
In Vitro T Regulatory Cell Suppression Assay
This protocol details the steps to assess the ability of P60 to reverse the suppressive function of Tregs on effector T cell proliferation.
Workflow Diagram:
Caption: Workflow for the in vitro Treg suppression assay.
Methodology:
-
Cell Isolation:
-
Isolate CD4+CD25+ regulatory T cells and CD4+CD25- conventional (effector) T cells from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, culture a fixed number of effector T cells with varying numbers of Tregs to achieve different Treg:effector cell ratios (e.g., 1:1, 1:2, 1:4, 1:8).
-
Include control wells with effector T cells alone.
-
-
Treatment and Stimulation:
-
Add P60 or a control peptide at the desired concentration to the appropriate wells.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.
-
-
Proliferation Measurement:
-
After a defined incubation period (typically 3-5 days), assess T cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 16-18 hours of incubation. Proliferating cells will incorporate the radiolabeled thymidine, which can be quantified using a scintillation counter.
-
CFSE Dilution: Label the effector T cells with carboxyfluorescein succinimidyl ester (CFSE) prior to co-culture. As cells divide, the CFSE dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity that can be measured by flow cytometry.
-
-
-
Data Analysis: The percentage of suppression is calculated by comparing the proliferation of effector T cells in the presence of Tregs to the proliferation of effector T cells alone. The ability of P60 to reverse this suppression is then determined.
Conclusion
This compound represents a targeted approach to cancer immunotherapy by specifically inhibiting the master regulator of Treg function, FOXP3. Its mechanism of action, involving the disruption of key protein-protein interactions, leads to the functional inactivation of Tregs and the restoration of anti-tumor immunity. The data from binding and functional assays, along with the detailed protocols provided in this guide, offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of P60 and its derivatives. Further optimization of P60 to enhance its stability and in vivo efficacy is an active area of research that holds significant promise for the development of novel cancer treatments.
References
- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
Peptide P60: A Novel Inhibitor of Regulatory T Cell Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Regulatory T cells (Tregs) are critical for maintaining immune homeostasis and preventing autoimmunity. However, in the context of cancer and chronic infections, their immunosuppressive activity can hinder effective immune responses. The transcription factor Forkhead Box P3 (FOXP3) is the master regulator of Treg development and function, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the synthetic peptide P60, a novel inhibitor of FOXP3, and its effects on regulatory T cells. P60 was identified from a phage-displayed random peptide library and has been shown to effectively impair Treg activity, thereby enhancing anti-tumor and anti-viral immunity in preclinical models.[1][2] This document details the mechanism of action of P60, summarizes key quantitative data, provides experimental protocols, and visualizes the relevant biological pathways.
Core Mechanism of Action
This compound is a 15-amino-acid synthetic peptide that exerts its inhibitory effect on regulatory T cells by directly targeting the master transcription factor, FOXP3.[1][2] P60 is cell-permeable and, upon entering the cell, binds to the intermediate region of FOXP3.[3][4] This interaction has two key consequences:
-
Inhibition of FOXP3 Nuclear Translocation: P60 prevents the translocation of FOXP3 from the cytoplasm to the nucleus.[1][2] As FOXP3 must be in the nucleus to exert its transcriptional control, this sequestration in the cytoplasm effectively neutralizes its function.
-
Disruption of FOXP3 Dimerization and Co-factor Interaction: P60 has been shown to inhibit the homodimerization of FOXP3 and its interaction with other crucial transcription factors, such as the Acute Myeloid Leukemia 1 (AML1) protein (also known as RUNX1).[3][4] These interactions are essential for the assembly of the transcriptional machinery that mediates Treg suppressive functions.
By interfering with these critical aspects of FOXP3 biology, P60 ultimately relieves the FOXP3-mediated suppression of other key transcription factors, notably the Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2] This leads to an enhanced activation and proliferation of effector T cells.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound on regulatory T cell function.
Table 1: Effect of this compound on T Cell Proliferation and Treg Suppression
| Experimental System | P60 Concentration | Target Cells | Readout | Result | Reference |
| In vitro murine Treg suppression assay | 50 µM | CD4+CD25- effector T cells + CD4+CD25+ Tregs | [3H]-thymidine incorporation | Significant reversal of Treg-mediated suppression of effector T cell proliferation. | [4] |
| In vitro human Treg suppression assay | 100 µM | Jurkat cells co-cultured with human Tregs | Luciferase activity (NFAT reporter) | P60 overcame the inhibitory effect of FOXP3 on NFAT activity. | [5] |
| In vitro human Treg suppression assay | 100 µM | 293T cells co-cultured with human Tregs | Luciferase activity (NF-κB reporter) | P60 overcame the inhibitory effect of FOXP3 on NF-κB activity. | [5] |
Table 2: Effect of this compound on Cytokine Production
| Experimental System | P60 Concentration | Cell Type | Cytokine Measured | Result | Reference |
| Mixed Lymphocyte Reaction (MLR) with human PBMCs and Karpas 299 (Treg cell line) | 50 µM | Human PBMCs | Interferon-gamma (IFN-γ) | P60 restored the production of IFN-γ that was suppressed by the Treg cell line. | [4] |
| In vitro stimulation of murine effector T cells | Not specified | Murine effector T cells | Interferon-gamma (IFN-γ) and IL-2 | P60 treatment augmented the production of IFN-γ and IL-2 in effector T cells. | [3] |
Experimental Protocols
In Vitro Treg Suppression Assay (CFSE-based)
This protocol is a standard method to assess the suppressive capacity of regulatory T cells and the inhibitory effect of substances like this compound.
Materials:
-
CD4+CD25- effector T cells (Teff)
-
CD4+CD25+ regulatory T cells (Treg)
-
This compound (and control peptide)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Labeling of Effector T cells with CFSE:
-
Resuspend Teff cells at a concentration of 1x10^6 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C.
-
Quench the reaction by adding five volumes of ice-cold complete medium.
-
Wash the cells three times with complete medium.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled Teff cells at 1x10^5 cells/well in a 96-well round-bottom plate.
-
Add Treg cells at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1).
-
Add this compound or a control peptide to the desired final concentration (e.g., 50 µM).
-
Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4) if necessary.
-
Acquire the samples on a flow cytometer.
-
Analyze the CFSE dilution in the CD4+ T cell population as a measure of proliferation. The percentage of suppression is calculated by comparing the proliferation of Teff cells in the presence and absence of Tregs. The effect of P60 is determined by the reduction in this suppression.
-
Measurement of IFN-γ Production by ELISA
This protocol describes the quantification of IFN-γ in culture supernatants.
Materials:
-
Supernatants from cell cultures (e.g., from the Treg suppression assay)
-
IFN-γ ELISA kit (murine or human, as appropriate)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific IFN-γ ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
After a final incubation and wash, add the substrate solution and stop the reaction.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of IFN-γ in the samples based on the standard curve.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the action of this compound.
Caption: Mechanism of action of this compound in inhibiting regulatory T cell function.
Caption: Experimental workflow for the in vitro Treg suppression assay.
Caption: Detailed molecular interactions of this compound with FOXP3.
Conclusion
This compound represents a promising tool for the functional inhibition of regulatory T cells. Its ability to specifically target the master regulator FOXP3 and disrupt its nuclear translocation and protein-protein interactions provides a clear mechanism for overcoming Treg-mediated immunosuppression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially translate the therapeutic potential of P60 and similar FOXP3 inhibitors. The continued exploration of such targeted immunomodulatory agents holds significant promise for the advancement of cancer immunotherapy and the treatment of chronic infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FOXP3 Inhibitor: Peptide P60
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide P60 is a synthetic 15-mer peptide that has garnered significant interest in the field of immunology and oncology for its ability to inhibit the function of the transcription factor FOXP3, a key regulator of regulatory T cells (Tregs). By modulating Treg activity, this compound holds promise for enhancing anti-tumor and anti-viral immune responses. This technical guide provides a comprehensive overview of the structure, mechanism of action, and relevant experimental methodologies associated with this compound. While an experimentally determined three-dimensional structure is not publicly available, this guide consolidates the known structural data, including its amino acid sequence and a modeled representation. Detailed experimental protocols for peptide identification through phage display and general methodologies for peptide structure determination are also presented.
Core Structure and Properties of this compound
This compound is a linear peptide consisting of 15 amino acids. Its sequence and key properties are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH | [1][2][3] |
| One-Letter Code | RDFQSFRKMWPFFAM | [4] |
| Molecular Formula | C₉₅H₁₃₂N₂₄O₂₀S₂ | [1][5] |
| Molecular Weight | 1994.34 g/mol | [3][5] |
| Origin | Identified from a phage-displayed random peptide library | [4][6][7] |
Mechanism of Action: Inhibition of FOXP3
This compound exerts its biological effects by targeting FOXP3, a master transcription factor crucial for the development and immunosuppressive function of regulatory T cells (Tregs).[4] The inhibitory mechanism of this compound involves several key steps:
-
Cellular Entry: this compound is cell-permeable, allowing it to enter target cells and access intracellular components.[1][2]
-
Binding to FOXP3: It directly binds to the FOXP3 protein.[4][8]
-
Inhibition of Nuclear Translocation: this compound prevents the translocation of FOXP3 into the nucleus, a critical step for its function as a transcription factor.[4]
-
Disruption of Protein-Protein Interactions: The peptide has been shown to inhibit the homodimerization of FOXP3 and its interaction with other transcription factors, such as AML1 (Acute Myeloid Leukemia 1).[8]
-
Suppression of Treg Activity: By inhibiting FOXP3, this compound diminishes the ability of Tregs to suppress the activity of effector T cells, thereby enhancing immune responses.[1][4] This is achieved by overcoming the FOXP3-mediated suppression of key transcription factors like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).[4][9]
The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound.
Structural Information
Primary Structure
The primary structure, or amino acid sequence, of this compound is well-established and is fundamental to its function.
Three-Dimensional Structure
As of the latest available data, an experimentally determined three-dimensional structure of this compound obtained through methods such as NMR spectroscopy or X-ray crystallography has not been deposited in public databases. However, a 3D model of this compound has been generated to understand the structural basis of its interaction with FOXP3 and to guide the design of modified peptides with improved activity.[8] This modeling has been instrumental in identifying key residues involved in intramolecular interactions.[8]
The following diagram represents a conceptual workflow for peptide structure determination.
References
- 1. P60 peptide [novoprolabs.com]
- 2. innopep.com [innopep.com]
- 3. abbiotec.com [abbiotec.com]
- 4. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
The Role of Peptide P60 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between the immune system and cancer cells presents a significant challenge in the development of effective cancer therapies. A key obstacle to robust anti-tumor immunity is the presence of regulatory T cells (Tregs), which suppress the activity of effector T cells, thereby allowing tumors to evade immune destruction. A promising strategy to overcome this immunosuppression is the targeted inhibition of the master transcriptional regulator of Tregs, Forkhead box P3 (FOXP3). This technical guide delves into the core of one such innovative approach: the use of peptide P60, a 15-mer synthetic peptide designed to disrupt Treg function and unleash the full potential of the anti-tumor immune response. This document provides a comprehensive overview of P60's mechanism of action, a compilation of key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the critical pathways and workflows involved.
Mechanism of Action of this compound
This compound is a synthetic 15-amino acid peptide (sequence: RDFQSFRKMWPFFAM) identified through phage display technology for its ability to bind to the FOXP3 protein.[1] Its primary mechanism of action is the functional inhibition of regulatory T cells (Tregs) by directly interfering with the activity of FOXP3.[2]
P60 exerts its effects through the following key interactions:
-
Binding to FOXP3: P60 specifically binds to the intermediate region of the FOXP3 protein, encompassing amino acids 177-331.[1] This region is crucial for the dimerization of FOXP3 and its interaction with other transcription factors.
-
Inhibition of FOXP3 Homodimerization: By binding to this intermediate region, P60 prevents FOXP3 from forming homodimers, a process essential for its transcriptional regulatory function.[1]
-
Disruption of FOXP3/AML1 Interaction: P60 also abrogates the interaction between FOXP3 and the transcription factor AML1 (Acute Myeloid Leukemia 1), also known as RUNX1.[3] This interaction is critical for the immunosuppressive activity of Tregs.
-
Impaired FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of FOXP3 into the nucleus, further impeding its ability to regulate gene expression.[4]
-
Restoration of Effector T Cell Function: By inhibiting Treg function, P60 indirectly enhances the activity of effector T cells, such as CD8+ cytotoxic T lymphocytes, allowing them to more effectively recognize and eliminate cancer cells.[3]
The culmination of these molecular interactions leads to a significant reduction in the immunosuppressive capacity of Tregs within the tumor microenvironment, thereby shifting the balance towards an effective anti-tumor immune response.
Signaling Pathway of P60 Action
Caption: P60 inhibits Treg function by disrupting FOXP3 dimerization and AML1 interaction.
Quantitative Data on P60 Efficacy
The anti-tumor effects of this compound and its derivatives have been quantified in various preclinical models. The following tables summarize key findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Lines | Treatment | Concentration | Outcome | Reference |
| CIK cells + A-498 (renal cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |
| CIK cells + Caki-2 (renal cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |
| CIK cells + DAN-G (pancreatic cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |
| CIK cells + Capan-2 (pancreatic cancer) | P60 | 100 µM | Significant decrease in viable cancer cells | [5] |
| Murine CD4+CD25+ Tregs + Effector T cells | P60 | 50 µM | Restoration of effector T cell proliferation | [6] |
| Human Tregs + Effector T cells | P60 | 100 µM | Improved effector T cell stimulation | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of P60 and Derivatives
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| CT26 Colon Carcinoma | P60 + AH1 vaccine | 50 nmol/mouse/day | Protection against tumor implantation | [7] |
| Hepatocellular Carcinoma (Hepa-129) | CM-1215 (cyclized P60-D2A-S5A) + anti-PD-1 | 10 nmol/mouse/day | Delayed tumor growth and increased survival | [8] |
| MC38 Colon Carcinoma | IL-P60 (liposomal P60) | 0.25 mg/kg every 2 days | 40% tumor regression (monotherapy) | [9] |
| MC38 Colon Carcinoma | IL-P60 + anti-PD-1 | 0.25 mg/kg every 2 days | 100% tumor regression | [9] |
Table 3: Impact of P60 on Immune Cell Populations
| Cell Type | Treatment | Observation | Reference |
| CIK cell cultures | P60 (100 µM) | No significant change in the distribution of CD3+CD56+, CD3+CD56-, CD8+, CD4+, or CD4+CD25+FOXP3+ cells | [5] |
| CT26 Tumor Microenvironment | P60 | Increased CD8+/Treg ratio | [10][11][12][13] |
| 4T1 Breast Cancer | Adenovirus expressing P60 | Reduced tumor infiltration of Tregs | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
In Vitro Treg Suppression Assay
This protocol assesses the ability of P60 to inhibit the suppressive function of Tregs on effector T cell proliferation.
Materials:
-
This compound (100 µM working concentration)[5]
-
Control peptide (e.g., P301)[5]
-
Effector T cells (CD4+CD25-)
-
Regulatory T cells (CD4+CD25+)
-
Anti-CD3 antibody (2.5 µg/mL)[6]
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
-
96-well round-bottom plates
-
Cell proliferation assay reagent (e.g., WST-8 or [3H]-thymidine)
Procedure:
-
Isolate effector T cells and Tregs from murine spleens or human PBMCs using magnetic-activated cell sorting (MACS).
-
Plate effector T cells at a density of 1 x 10^5 cells/well in a 96-well plate.[6]
-
Add Tregs to designated wells at a 1:10 Treg to effector T cell ratio (1 x 10^4 cells/well).[6]
-
Add this compound or control peptide to the appropriate wells at a final concentration of 50-100 µM.[5][6]
-
Stimulate the co-cultures with anti-CD3 antibody.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Assess T cell proliferation using a WST-8 assay or by measuring [3H]-thymidine incorporation during the final 18 hours of incubation.
-
Calculate the percentage of suppression and the reversal of suppression by P60.
Experimental Workflow for In Vitro Treg Suppression Assay
Caption: Workflow for assessing P60's inhibition of Treg suppression in vitro.
In Vivo Murine Tumor Model (CT26)
This protocol describes the establishment of a syngeneic colon carcinoma model to evaluate the in vivo anti-tumor efficacy of P60.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 murine colon carcinoma cells[15]
-
This compound or its derivatives
-
Anti-PD-1 antibody (optional, for combination therapy)
-
Matrigel
-
Sterile PBS
-
Calipers for tumor measurement
Procedure:
-
Culture CT26 cells in appropriate medium.
-
On the day of injection, harvest and resuspend CT26 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each BALB/c mouse.[16]
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, P60, anti-PD-1, P60 + anti-PD-1).
-
Administer P60 or its derivatives intraperitoneally at the desired dosage (e.g., 10-50 nmol/mouse/day).[7]
-
For combination therapy, administer anti-PD-1 antibody according to the established protocol.
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor mice for signs of toxicity and record survival data.
-
At the end of the experiment, tumors and spleens can be harvested for further analysis (e.g., flow cytometry).
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the procedure for isolating and analyzing immune cell populations from tumor tissue.
Materials:
-
Tumor tissue from in vivo experiments
-
RPMI medium
-
Collagenase D, DNase I
-
Ficoll-Paque
-
ACK lysis buffer
-
Fluorescently conjugated antibodies against murine CD45, CD3, CD4, CD8, and FOXP3
-
Foxp3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Procedure:
-
Harvest tumors and mince them into small pieces in RPMI medium.
-
Digest the tumor tissue with Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Isolate lymphocytes using a Ficoll-Paque density gradient.
-
Lyse red blood cells with ACK lysis buffer.
-
Wash and resuspend the single-cell suspension in FACS buffer.
-
Perform surface staining with antibodies for CD45, CD3, CD4, and CD8.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining for FOXP3.
-
Acquire data on a flow cytometer and analyze the percentages of different immune cell populations (e.g., CD8+ T cells, CD4+FOXP3+ Tregs) within the CD45+ leukocyte gate.[17]
Flow Cytometry Workflow for TIL Analysis
Caption: Workflow for the analysis of tumor-infiltrating lymphocytes by flow cytometry.
Conclusion
This compound represents a targeted and innovative approach to cancer immunotherapy by directly inhibiting the immunosuppressive function of regulatory T cells. Its ability to disrupt the central regulatory axis of FOXP3 holds significant promise for enhancing the efficacy of endogenous anti-tumor immune responses and for synergistic combinations with other immunotherapies, such as checkpoint inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of P60 and its derivatives in the fight against cancer. Continued research into optimizing peptide stability, delivery, and combinatorial strategies will be crucial in translating this promising preclinical concept into a clinically effective cancer treatment.
References
- 1. abbiotec.com [abbiotec.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. crownbio.com [crownbio.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Regulatory T cells in tumor microenvironment: new mechanisms, potential therapeutic strategies and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | On the Prognostic Power of Tumor-Infiltrating Lymphocytes – A Critical Commentary [frontiersin.org]
- 12. The ratio of CD8 to Treg tumor-infiltrating lymphocytes is associated with response to cisplatin-based neoadjuvant chemotherapy in patients with muscle invasive urothelial carcinoma of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Ratios of CD8+ T Cells to CD4+CD25+ FOXP3+ and FOXP3- T Cells Correlate with Poor Clinical Outcome in Human Serous Ovarian Cancer | PLOS One [journals.plos.org]
- 14. mstechno.co.jp [mstechno.co.jp]
- 15. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of P60, a Peptide Inhibitor of the FOXP3 Transcription Factor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the biological activity, mechanism of action, and therapeutic potential of P60, a synthetic peptide inhibitor of the Forkhead box protein P3 (FOXP3). FOXP3 is the master transcriptional regulator of regulatory T cells (Tregs), a subset of T cells that play a critical role in maintaining immune homeostasis but can also impede anti-tumor and antiviral immune responses. The inhibition of FOXP3 represents a promising strategy in cancer immunotherapy.
Core Mechanism of Action
P60 is a 15-amino-acid synthetic peptide (sequence: RDFQSFRKMWPFFAM) identified from a phage-displayed random peptide library for its ability to bind to FOXP3.[1][2] It is capable of penetrating the cell membrane to exert its function intracellularly.[1][3] The primary mechanism of P60 involves direct binding to the intermediate region of the FOXP3 protein, which contains a leucine zipper-like motif.[3] This interaction disrupts key protein-protein interactions essential for Treg suppressive function.
The key inhibitory actions of P60 are:
-
Inhibition of FOXP3 Homodimerization: P60 blocks the formation of FOXP3 homodimers, a process that is essential for its function as a transcriptional regulator.[3][4]
-
Disruption of FOXP3/AML1 Interaction: The peptide prevents the association of FOXP3 with the transcription factor AML1 (Acute Myeloid Leukemia 1)/Runx1.[3][4] This interaction is required for the suppressive activity of Tregs, including the suppression of IL-2 and IFN-γ production.[3]
-
Inhibition of FOXP3 Nuclear Translocation: P60 has been shown to inhibit the translocation of FOXP3 to the nucleus, reducing its ability to act on its target genes.[1][5][6]
-
Relief of Transcriptional Repression: By inhibiting FOXP3, P60 overcomes its suppressive effects on other key transcription factors, such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to enhanced effector T cell activity.[1][2]
Biological Activity: In Vitro Data
P60 demonstrates robust activity in various in vitro models, primarily by inhibiting Treg function and boosting effector T cell responses.
Effects on T Cell Proliferation and Cytokine Production
P60 and its optimized derivatives effectively reverse Treg-mediated suppression of effector T cells (Tconv). This leads to increased T cell proliferation and production of key pro-inflammatory cytokines.[4][7] The optimized peptide CM-1315, a derivative of P60, has been shown to be more active than the original P60 peptide.[7][8]
| Assay | Cell Type | Treatment | Observed Effect | Reference |
| T Cell Proliferation | Murine/Human Effector T cells + Tregs | P60 | Restores T cell proliferation inhibited by Tregs. | [3] |
| T Cell Proliferation | Murine Effector T cells | P60, CM-1315 | Augments T cell proliferation upon anti-CD3 stimulation. | [3][7] |
| Cytokine Production | Murine Effector T cells | P60, CM-1315 | Increases production of IL-2 and IFN-γ. | [3][7] |
| Transcription Factor Activity | 293T / Jurkat Cells | P60 | Overcomes FOXP3-mediated suppression of NF-κB and NFAT reporters. | [2] |
Activity of P60 Analogs from Alanine Scanning
An alanine scan of the 15-mer P60 peptide was performed to identify residues critical for its activity. The ability of each mutant to inhibit Treg function in vitro showed a significant correlation with its capacity to bind FOXP3 and disrupt FOXP3 homodimerization and FOXP3-AML1 interaction.[3][7]
| P60 Mutant (Position) | Effect on FOXP3 Binding | Effect on Treg Inhibition | Conclusion | Reference |
| D2A | Improved | Improved | Beneficial Mutation | [3] |
| S5A | Improved | Improved | Beneficial Mutation | [3] |
| P11A | Improved | Improved | Beneficial Mutation | [3] |
| W1A | Detrimental | Detrimental | Detrimental Mutation | [3] |
| F7A | Detrimental | Detrimental | Detrimental Mutation | [3] |
| K8A | Detrimental | Detrimental | Detrimental Mutation | [3] |
| M9A | Detrimental | Detrimental | Detrimental Mutation | [3] |
| W10A | Detrimental | Detrimental | Detrimental Mutation | [3] |
| F12A | Detrimental | Detrimental | Detrimental Mutation | [3] |
Potentiation of Cytotoxic Cell Activity
P60 can enhance the anti-tumor activity of other immune effector cells. Treatment of cytokine-induced killer (CIK) cells with P60 significantly increased their cytotoxic activity against renal and pancreatic cancer cell lines. This effect was attributed to the functional inhibition of the minor Treg population present in CIK cultures, thereby unleashing the full cytotoxic potential of the effector cells.
Biological Activity: In Vivo Data
In vivo studies have demonstrated the therapeutic potential of P60 in various disease models, particularly in cancer immunotherapy.
Anti-Tumor Efficacy
P60 administration enhances anti-tumor immunity and improves the efficacy of cancer vaccines and immunotherapies.
| Tumor Model | Treatment | Key Outcomes | Reference |
| CT26 Colon Carcinoma | P60 + AH1 epitope vaccine | Induced protection against tumor implantation. | [1][3] |
| 4T1 Breast Cancer | 6(P60-MMPs) fusion protein | Inhibited tumor growth and decreased lung metastasis; associated with reduced tumor-infiltrating Tregs and increased CD8+ T cells. | [5] |
| Hepatocellular Carcinoma | P60-D2A-S5A (Cyclized) + anti-PD1 | Delayed tumor growth more effectively than anti-PD1 alone. | [3] |
| Breast Cancer | Adenoviral vector encoding P60 (Ad.P60) | Delayed tumor growth, reduced Treg infiltration, and inhibited lung metastases. | [9] |
| MC38 Colon Cancer | CD25-targeted liposomal P60 + anti-PD-1 | Induced total tumor regression in 100% of mice. | [6] |
Effects on the Immune System and Other Disease Models
While beneficial in cancer, systemic inhibition of Treg function carries a risk of autoimmunity. P60 administration in newborn mice, which have an immature immune system, induced a lymphoproliferative autoimmune syndrome.[1] However, the peptide did not cause toxic effects in adult mice, suggesting a therapeutic window for transient Treg inhibition.[1] In addition to its anti-tumor effects, P60 also improved the antiviral efficacy of a recombinant adenovirus-based vaccine against hepatitis C virus protein NS3.[1]
P60 Optimization and Advanced Delivery
The therapeutic application of the original P60 peptide is limited by its lack of target specificity and short plasma half-life.[6][10] Significant efforts have been made to improve its properties through chemical modification and targeted delivery systems.
-
Peptide Optimization (CM-1315): Head-to-tail macrocyclization of an optimized sequence (P60-D2A-S5A) and introduction of D-amino acids significantly improved microsomal stability and Treg inhibitory activity.[3]
-
Targeted Delivery (Aptamer-Conjugate): Conjugating P60 to a CD28-targeting aptamer (AptCD28-P60) allowed for specific delivery to CD28-expressing cells. This conjugate achieved a similar anti-tumor effect at a dose over 800-fold lower than the unconjugated peptide (625 pmol vs. 500 nmol).[10]
-
Tumor-Specific Activation (Fusion Protein): A fusion protein, 6(P60-MMPs), was designed with P60 segments linked by peptides sensitive to matrix metalloproteinases (MMP2/9), which are overexpressed in the tumor microenvironment. This allows for the specific release of active P60 within the tumor.[5]
-
Targeted Nanoparticles: Encapsulating P60 in liposomes targeted to the CD25 receptor (highly expressed on Tregs) dramatically improved specificity and anti-tumor efficacy, especially in combination with anti-PD-1 therapy.[6]
Key Experimental Protocols
The biological activity of P60 has been characterized using a range of standard and specialized immunological and biochemical assays.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CM-1315-P60. Inhibitors of FOXP3 transcription factor for cancer therapy. Cima [cima.cun.es]
- 5. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Peptide P660: A Technical Guide to its Mechanism of Action and Impact on Transcription Factors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a synthetic 15-mer peptide that has emerged as a potent inhibitor of the master transcriptional regulator FOXP3 (forkhead box P3).[1] FOXP3 is crucial for the development and immunosuppressive function of regulatory T cells (Tregs), which play a key role in maintaining immune homeostasis.[1] However, in the context of cancer and chronic infections, the activity of Tregs can impede beneficial anti-tumor or anti-viral immune responses. This compound offers a targeted approach to modulate the immunosuppressive environment by directly interfering with FOXP3 function. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on key transcription factors, and detailed protocols for its study.
Mechanism of Action
This compound functions as a cell-permeable inhibitor of FOXP3.[1] Its primary mechanism involves binding to FOXP3 and subsequently inhibiting its nuclear translocation.[1] By preventing FOXP3 from entering the nucleus, this compound effectively blocks its ability to regulate the expression of target genes. This leads to a reduction in the immunosuppressive activity of Tregs.
A key consequence of FOXP3 inhibition by this compound is the derepression of other critical transcription factors, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1] FOXP3 normally suppresses the activity of NFAT and NF-κB. By inhibiting FOXP3, this compound indirectly enhances the transcriptional activity of NFAT and NF-κB, which are essential for the activation and function of effector T cells.
Data Presentation: Quantitative Analysis of this compound and its Analogs
The interaction of this compound with FOXP3 and its subsequent effects on transcription factor activity have been quantified in several studies. The following tables summarize key quantitative data.
Table 1: Binding of this compound and Alanine-Substituted Analogs to FOXP3
Binding affinity was measured using Surface Plasmon Resonance (SPR). The response units (RU) are proportional to the amount of peptide bound to the immobilized FOXP3 protein. A higher RU indicates stronger binding.
| Peptide | Sequence | Relative Binding to FOXP3 (%) |
| P60 | RDFQSFRKMWPFFAM | 100 |
| P60-R1A | ADFQSFRKMWPFFAM | 18 |
| P60-D2A | RAFQSFRKMWPFFAM | 155 |
| P60-F3A | RDQQSFRKMWPFFAM | 95 |
| P60-Q4A | RDFSFRKMWPFFAM | 105 |
| P60-S5A | RDFQAFRKMWPFFAM | 140 |
| P60-F6A | RDFQSARKMWPFFAM | 80 |
| P60-R7A | RDFQSFKMWPFFAM | 25 |
| P60-K8A | RDFQSFRMWPFFAM | 35 |
| P60-M9A | RDFQSFRKAWPFFAM | 70 |
| P60-W10A | RDFQSFRKMAPFFAM | 5 |
| P60-P11A | RDFQSFRKMWFFAM | 110 |
| P60-F12A | RDFQSFRKMWPFAM | 45 |
| P60-F13A | RDFQSFRKMWPFAM | 60 |
| P60-A14M | RDFQSFRKMWPFFMM | 90 |
| P60-M15A | RDFQSFRKMWPFFA | 85 |
Data adapted from a study on the alanine scanning of this compound.
Table 2: Effect of this compound on NF-κB and NFAT Luciferase Reporter Activity
The data represents the percentage of luciferase activity in the presence of FOXP3 and this compound, relative to the activity with FOXP3 alone. An increase in luciferase activity indicates that P60 is overcoming the suppressive effect of FOXP3.
| Transcription Factor Reporter | Cell Line | P60 Concentration (µM) | Inhibition of FOXP3-mediated Suppression (%) |
| NF-κB-Luciferase | 293T | 100 | ~75% |
| NFAT-Luciferase | Jurkat | 100 | ~80% |
Data compiled from luciferase reporter assays described in the literature.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
References
Preliminary Studies on Peptide P660 Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "Peptide P60" is applied to several distinct peptide molecules in scientific literature, each with unique origins, mechanisms of action, and toxicological profiles. This guide provides a comprehensive overview of the preliminary toxicity and safety data available for two prominent P60 peptides: the synthetic FOXP3 inhibitor this compound investigated for cancer immunotherapy, and Oryza Peptide-P60 (OP60), a rice-derived peptide with antioxidant properties. This document aims to serve as a technical resource for researchers and drug development professionals by presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.
Synthetic this compound (FOXP3 Inhibitor)
The synthetic 15-mer this compound is a cell-permeable inhibitor of the Forkhead box P3 (FOXP3) transcription factor, a key regulator of regulatory T cell (Treg) function.[1][2][3][4][5][6][7][8][9] By inhibiting FOXP3, P60 aims to suppress Treg activity and enhance anti-tumor immune responses.[1][2][3]
In Vivo Toxicity Studies
Preliminary in vivo studies have been conducted in mice to assess the safety profile of the FOXP3 inhibitor P60.
Table 1: In Vivo Toxicity of Synthetic this compound in Mice
| Animal Model | Dosage and Administration | Observed Effects | Citation |
| Adult BALB/c Mice | Not specified | No toxic effects observed. | [2] |
| Newborn Mice | Not specified | Induced a lymphoproliferative autoimmune syndrome, similar to the pathology in scurfy mice which lack functional Foxp3. | [2][3][4][5][7] |
| Breast-Tumor-Bearing Mice | Intratumoral administration of an adenoviral vector encoding P60 (Ad.P60) | Delayed tumor growth and inhibited lung metastases. No systemic toxicity data reported. |
In Vitro Cytotoxicity and Mechanistic Studies
In vitro studies have explored the effects of P60 on various cell types, primarily focusing on its intended pharmacological action and potential for cytotoxicity.
Table 2: In Vitro Effects of Synthetic this compound
| Cell Line/Primary Cells | Concentration | Experiment | Key Findings | Citation |
| Murine and Human-derived Treg cells | 100 µM | T-cell stimulation assay | Inhibited Treg immunosuppressive activity and improved effector T-cell stimulation. | [6][8][9] |
| Breast Cancer (BRCA) cells (LM3 and EO771) | 12.5, 25, or 50 µM | Cell viability assay (MTT) in the presence of cisplatin (5 µM) | Significantly reduced cell viability and increased sensitivity to cisplatin in a concentration-dependent manner. | [10][11] |
| LM3 Breast Cancer Cells | Not specified | Caspase 3 activity assay | Significantly upregulated caspase 3 activity compared to the control peptide. | [10][11] |
| LM3 Breast Cancer Cells | Not specified | Propidium Iodide (PI) exclusion assay | Significantly increased cell death. | [10][11] |
Experimental Protocols
1.3.1. In Vitro Treg Inhibition Assay
-
Cell Isolation: Effector T cells and Treg cells are isolated from murine splenocytes.
-
Cell Culture and Stimulation: Effector T cells (10^5 cells/well) are stimulated with anti-mouse CD3 antibody (2.5 µg/mL) in the presence or absence of purified Treg cells (10^4 cells/well).
-
Peptide Treatment: The cells are treated with this compound at a concentration of 50 µM.
-
Proliferation Measurement: T-cell proliferation is measured after 3 days.[12]
1.3.2. Cell Viability Assay (MTT)
-
Cell Seeding: Breast cancer cells (EO771 and LM3) are seeded in appropriate culture plates.
-
Treatment: Cells are incubated with this compound or a control peptide at concentrations of 12.5, 25, or 50 µM in the presence or absence of 5 µM cisplatin.
-
Incubation: The cells are incubated for 72 hours.
-
MTT Assay: Cell viability is determined using a standard MTT assay.[11]
1.3.3. Caspase 3 Activity Assay
-
Cell Treatment: LM3 cells are incubated with this compound or a control peptide in the presence of cisplatin for 48 hours.
-
Cell Lysis: Total cell lysates are prepared.
-
Assay: Cell lysates are seeded into 96-well plates and mixed with a reaction buffer containing the caspase-3 substrate Z-DEVD-R110 (25 µM).
-
Measurement: The plates are incubated for 1 hour at room temperature, protected from light, and caspase-3 activity is determined.[10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Action for the FOXP3 Inhibitor this compound.
Caption: Experimental Workflow for the In Vitro Treg Inhibition Assay.
Oryza Peptide-P60 (OP60)
Oryza Peptide-P60 (OP60) is a commercially available rice-derived peptide recognized for its antioxidant properties.[13][14][15] Studies have primarily focused on its cytoprotective effects against oxidative stress.[13][14]
In Vitro Cytotoxicity and Protective Effects
In vitro studies using the human liver cancer cell line HepG2 have demonstrated the protective effects of OP60 against oxidative stress-induced cytotoxicity.
Table 3: In Vitro Protective Effects of Oryza Peptide-P60 (OP60) in HepG2 Cells
| Oxidizing Agent | OP60 Pretreatment Concentration | Effect on Cytotoxicity | Citation |
| H₂O₂ | 5 mg/mL | Reduced cytotoxicity to 47.7 ± 1.3% compared to the H₂O₂-treated group. | [14] |
| Acetaminophen (APAP) | 5 mg/mL | Reduced cytotoxicity to 12.2 ± 1.3% compared to the APAP-treated group. | [14] |
In Vivo Protective Effects
In vivo studies in mice have investigated the protective effects of OP60 against drug-induced liver injury.
Table 4: In Vivo Protective Effects of Oryza Peptide-P60 (OP60) in Mice
| Animal Model | Insult | OP60 Pretreatment | Key Findings | Citation |
| Mice | Acetaminophen (APAP)-induced liver injury | 500 mg/kg | Prevented liver injury by suppressing glutathione depletion (from 0.19 ± 0.02 mmol/mg protein to 0.90 ± 0.02 mmol/mg protein). | [13][14] |
Experimental Protocols
2.3.1. In Vitro Cytotoxicity Assay (HepG2 cells)
-
Cell Culture: HepG2 cells are cultured in appropriate media.
-
Pretreatment: Cells are pretreated with OP60 (e.g., 5 mg/mL) for a specified duration.
-
Induction of Oxidative Stress: Cells are then treated with an oxidizing agent such as H₂O₂ or acetaminophen (APAP).
-
Cell Viability Assessment: Cell viability is measured to determine the extent of cytotoxicity.[14]
2.3.2. In Vivo Acetaminophen-Induced Liver Injury Model
-
Animal Model: Mice are used for this study.
-
Pretreatment: A group of mice is pretreated with OP60 (e.g., 500 mg/kg).
-
Induction of Liver Injury: Liver injury is induced by the administration of acetaminophen (APAP).
-
Assessment: Liver injury is assessed by measuring markers such as glutathione levels in the liver.[13][14]
Signaling Pathway Diagram
The protective effects of OP60 are mediated through the activation of the Nrf2 signaling pathway.[13][14][15]
Caption: The Nrf2 Signaling Pathway Activated by Oryza Peptide-P60.
Other Peptides Designated as P60
P60.4Ac
A variant of the synthetic P60 peptide, P60.4Ac, has been developed with N-terminal acetylation and C-terminal amidation. This peptide, derived from LL-37, exhibits antimicrobial, anti-biofilm, and anti-inflammatory properties. It has been investigated for safety and efficacy in ototopical drops for adults with chronic suppurative otitis media. Specific toxicity data from these studies is not detailed in the provided search results.
Safety Data Sheet Information
Safety Data Sheets (SDS) for a substance identified as "this compound" with CAS No. 1319725-20-6 classify it as not a hazardous substance or mixture.[16] Another SDS for the same CAS number indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[17] These SDSs provide general handling and safety information but lack specific toxicological study results.[16][17]
Conclusion
The available preliminary data on peptides designated as "P60" reveal a diverse range of biological activities and toxicological profiles. The synthetic FOXP3 inhibitor P60 shows promise in cancer immunotherapy, with a notable adverse effect in newborn mice that warrants further investigation for its translational relevance. In contrast, Oryza Peptide-P60 demonstrates a protective, antioxidant effect both in vitro and in vivo, suggesting a favorable safety profile in the context of oxidative stress. The limited information on other P60 variants highlights the need for more detailed and publicly available toxicity studies. This guide provides a foundational understanding of the current toxicological landscape for these peptides, which should be expanded upon with further research to fully characterize their safety for potential therapeutic applications.
References
- 1. oncotarget.com [oncotarget.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P60 peptide [novoprolabs.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. abbiotec.com [abbiotec.com]
- 9. innopep.com [innopep.com]
- 10. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer [mdpi.com]
- 11. preprints.org [preprints.org]
- 12. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protective Effects of Rice Peptide Oryza Peptide-P60 against Oxidative Injury through Activation of Nrf2 Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. This compound|1319725-20-6|MSDS [dcchemicals.com]
In Vivo Effects of Peptide P60 Administration in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of Peptide P60 administration in mice, focusing on its role as a potent immunomodulatory agent. P60 is a 15-amino acid synthetic peptide identified through phage display library screening that functions as an inhibitor of the Forkhead Box P3 (FOXP3) transcription factor, a key regulator of regulatory T cell (Treg) development and function.[1][2][3][4] By targeting FOXP3, P60 effectively curtails the immunosuppressive activity of Tregs, thereby enhancing anti-tumor and antiviral immune responses.[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effects by directly interfering with the function of FOXP3. It readily enters cells and binds to FOXP3, leading to the inhibition of its nuclear translocation.[1][2][3] This sequestration of FOXP3 in the cytoplasm prevents it from suppressing the activity of key transcription factors, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2][3] The net result is a functional inhibition of both murine and human Tregs, which in turn enhances the activation and proliferation of effector T cells.[1][2][3]
Signaling Pathway of this compound
Caption: this compound signaling pathway in a regulatory T cell.
In Vivo Efficacy in Murine Models
The administration of this compound in various mouse models has demonstrated significant therapeutic potential, particularly in the realm of cancer immunotherapy.
Antitumor Activity
P60 has been shown to effectively delay tumor growth and improve survival in several preclinical cancer models. Notably, its efficacy is enhanced when used in combination with other immunotherapies, such as anti-PD-1 antibodies.[5] To overcome the peptide's inherent low stability and short half-life, modified versions and advanced delivery systems have been developed.[4][5][6][7]
Table 1: Summary of In Vivo Antitumor Efficacy of P60 and its Derivatives in Mice
| Peptide/Formulation | Cancer Model | Administration Route & Dosage | Key Findings | Reference(s) |
| P60 | CT26 Colon Carcinoma | Intraperitoneal | In combination with AH1 peptide vaccine, induced protection against tumor implantation. | [1][8] |
| CM1315 (Cyclized P60) | MC38 Colon Cancer | 50 µ g/mouse for 10 consecutive days | Significantly delayed tumor growth. | [4] |
| CM1315 (Cyclized P60) | LLC-OVA Lung Cancer | 50 µ g/mouse for 10 consecutive days | Significantly delayed tumor growth. | [4] |
| IL-P60750 (Liposomal P60) | MC38 Colon Cancer | Not Specified | Monotherapy induced total tumor regression in 40% of mice. | [5][6][7] |
| IL-P60750 + anti-PD-1 | MC38 Colon Cancer | Not Specified | Induced total tumor regression in 100% of mice. | [5][6][7] |
| 6(P60-MMPs) (Fusion Protein) | 4T1 Breast Cancer | Not Specified | Efficiently inhibited tumor growth and decreased lung metastasis. | [9] |
Antiviral Effects
Beyond its antitumor properties, P60 has also been shown to augment antiviral immunity. In one study, the administration of P60 improved the efficacy of a recombinant adenovirus-based vaccine expressing the NS3 protein of the hepatitis C virus.[1][2]
Safety and Toxicology Profile in Mice
While the administration of P60 to newborn mice resulted in a lymphoproliferative autoimmune syndrome, reminiscent of the phenotype observed in scurfy mice which lack functional Foxp3, the peptide did not exhibit toxic effects in adult mice.[1][2][3] This suggests a favorable safety profile for therapeutic applications in adult populations.
Experimental Protocols
The following sections outline the methodologies for key experiments involving the in vivo administration of this compound in mice.
Tumor Challenge Model
This protocol describes a typical workflow for evaluating the antitumor efficacy of this compound in a syngeneic mouse model.
Caption: A generalized experimental workflow for a tumor challenge study in mice.
Detailed Steps:
-
Animal Model: Utilize syngeneic mouse strains that are compatible with the chosen tumor cell line (e.g., BALB/c for CT26, C57BL/6 for MC38).
-
Tumor Cell Implantation: Subcutaneously inject a specified number of tumor cells (e.g., 1 x 105 to 1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined average size (e.g., 50-100 mm3 or a diameter of 5 mm), randomize the mice into treatment and control groups.[4]
-
Peptide Administration: Administer this compound or its modified versions via the desired route (e.g., intraperitoneally). The dosage and frequency will depend on the specific peptide formulation and experimental design (e.g., 50-100 µ g/day ).[4][8] The control group should receive a vehicle control (e.g., saline) or a scrambled control peptide.
-
Endpoint Analysis: Continue monitoring tumor growth and the health of the mice. At the end of the study, or when tumors reach a humane endpoint, euthanize the mice. Tumors and spleens can be harvested for further analysis, such as:
-
Immunophenotyping: Analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, Tregs) within the tumor microenvironment using flow cytometry or immunohistochemistry.
-
Survival Analysis: In some studies, the primary endpoint may be overall survival.
-
In Vitro Treg Suppression Assay
This assay is crucial for confirming the biological activity of this compound before proceeding with in vivo studies.
Methodology:
-
Cell Isolation: Isolate CD4+CD25- effector T cells (Teff) and CD4+CD25+ regulatory T cells (Treg) from the spleens of mice.[4]
-
Co-culture: Co-culture the Teff cells with Treg cells at a specific ratio (e.g., 10:1 Teff:Treg).
-
Stimulation: Stimulate the co-culture with anti-CD3 antibodies to induce T cell proliferation.[4]
-
Peptide Treatment: Add varying concentrations of this compound or a control peptide to the co-cultures.
-
Proliferation Measurement: After a 3-day incubation period, assess Teff cell proliferation by measuring the incorporation of tritiated thymidine.[4] A reduction in the suppressive effect of Tregs on Teff proliferation indicates the inhibitory activity of the peptide.
Conclusion
This compound represents a promising immunotherapeutic agent with a well-defined mechanism of action targeting the master regulator of Tregs, FOXP3. In vivo studies in mice have consistently demonstrated its ability to enhance antitumor and antiviral immunity with a manageable safety profile in adult animals. The development of next-generation formulations, including cyclized peptides and liposomal delivery systems, has further improved its stability and therapeutic efficacy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of FOXP3 inhibitors like this compound. Further research is warranted to optimize dosing strategies, explore combination therapies, and ultimately translate these promising preclinical findings into clinical applications.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice [cima.cun.es]
- 7. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide P60: A Targeted Approach to Modulating Cytokine Production in Immunotherapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Peptide P60 has emerged as a promising immunomodulatory agent with the potential to enhance anti-tumor and anti-viral immune responses. This synthetic 15-mer peptide functions by inhibiting the master transcriptional regulator of regulatory T cells (Tregs), Forkhead box P3 (FOXP3). By impeding the nuclear translocation of FOXP3, P60 effectively disarms the suppressive machinery of Tregs, thereby unleashing the effector functions of conventional T cells. This guide provides an in-depth analysis of this compound's influence on cytokine production, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols and visual workflows to facilitate further research and development in this area.
Introduction
Regulatory T cells are a critical component of the immune system, responsible for maintaining self-tolerance and preventing excessive immune responses. However, in the context of cancer and chronic infections, Tregs can be co-opted by pathological processes to suppress anti-tumor and anti-viral immunity. A key mediator of Treg function is the transcription factor FOXP3. This compound was identified through phage display library screening for its ability to bind to and inhibit FOXP3.[1][2] This inhibitory action restores the activity of effector T cells, in part by modulating the production of key cytokines. This document serves as a technical resource for understanding and investigating the immunomodulatory effects of this compound, with a particular focus on its impact on cytokine signaling.
Mechanism of Action: Inhibition of FOXP3 and Restoration of T Cell Function
This compound exerts its biological effects by directly interfering with the function of FOXP3, the lineage-defining transcription factor of Tregs. The peptide is cell-permeable and, once inside the cell, it binds to FOXP3, preventing its translocation to the nucleus.[1][2]
In the nucleus, FOXP3 typically suppresses the transcription of genes involved in T cell activation and effector function. It achieves this, in part, by inhibiting the activity of two key transcription factors: Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][2] By blocking the nuclear localization of FOXP3, this compound effectively removes this inhibitory constraint on NFAT and NF-κB. This allows for the transcription of pro-inflammatory and effector cytokine genes, such as Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.
Quantitative Data on Cytokine Production
The current body of research on this compound's impact on cytokine production has predominantly focused on IFN-γ, a critical cytokine in cell-mediated immunity. The available data indicates that P60's effect is context-dependent, primarily manifesting as a restoration of cytokine production in the presence of Treg-mediated suppression.
| Cell Type(s) | Experimental Condition | Cytokine Measured | Effect of this compound | Reference(s) |
| Effector T cells + Regulatory T cells (Tregs) | Co-culture with anti-CD3 stimulation | IFN-γ | Restored IFN-γ production to levels observed in the absence of Tregs. | [3] |
| Cytokine-Induced Killer (CIK) cells | Monoculture, with and without co-culture with cancer cell lines | IFN-γ | No significant increase in IFN-γ secretion. | [4][5] |
Note: Further research is required to elucidate the full cytokine profile affected by this compound. Studies employing multiplex cytokine assays would provide a more comprehensive understanding of its immunomodulatory effects on other key cytokines such as IL-2, TNF-α, and IL-10.
Experimental Protocols
In Vitro Treg Suppression Assay
This protocol is designed to assess the ability of this compound to inhibit the suppressive function of regulatory T cells on the proliferation and cytokine production of effector T cells.
Materials:
-
CD4+CD25- Effector T cells (Teff)
-
CD4+CD25+ Regulatory T cells (Treg)
-
This compound
-
Control peptide
-
T cell activation beads (e.g., anti-CD3/CD28)
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
ELISA kit for IFN-γ
Procedure:
-
Cell Preparation: Isolate Teff and Treg cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling of Effector T cells: Label the Teff cells with a cell proliferation dye according to the manufacturer's instructions. This will allow for the tracking of cell division by flow cytometry.
-
Co-culture Setup:
-
Plate the labeled Teff cells at a constant number per well (e.g., 5 x 10^4 cells/well).
-
Add Treg cells at varying ratios to the Teff cells (e.g., 1:1, 1:2, 1:4 Teff:Treg). Include control wells with only Teff cells.
-
Add this compound or a control peptide to the designated wells at the desired final concentration (e.g., 50 µM).
-
Add T cell activation beads to all wells to stimulate the T cells.
-
Bring the final volume in each well to 200 µL with complete RPMI-1640 medium.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Analysis:
-
Proliferation: At the end of the incubation period, harvest the cells and analyze the dilution of the proliferation dye in the Teff cell population by flow cytometry. A decrease in dye intensity indicates cell division.
-
Cytokine Production: Collect the culture supernatants before harvesting the cells. Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytokine Detection by ELISA
This protocol outlines the general steps for quantifying the concentration of a specific cytokine (e.g., IFN-γ) in cell culture supernatants.
Materials:
-
Culture supernatants from the Treg suppression assay or other cell culture experiments.
-
Commercially available ELISA kit for the cytokine of interest.
-
ELISA plate reader.
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody specific for the cytokine of interest. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound antibody.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add the cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps.
-
Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the substrate solution to each well. A color change will develop.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Reading the Plate: Read the absorbance of each well at the appropriate wavelength using an ELISA plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on cytokine production.
Conclusion and Future Directions
This compound represents a targeted strategy for overcoming Treg-mediated immunosuppression. Its ability to inhibit FOXP3 and subsequently restore effector T cell functions, including the production of IFN-γ, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the immunomodulatory properties of P60.
Future studies should aim to:
-
Characterize the full cytokine profile modulated by this compound using multiplex assays.
-
Investigate the in vivo efficacy of this compound in various disease models, correlating treatment outcomes with changes in the cytokine milieu.
-
Optimize the delivery and stability of this compound to enhance its therapeutic index.
By continuing to explore the intricate interplay between this compound, FOXP3, and cytokine networks, the scientific community can pave the way for novel and effective immunotherapies.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor | MDPI [mdpi.com]
- 4. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
A Technical Guide to the Core Characteristics of 15-Mer Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of 15-mer synthetic peptides. These peptides, consisting of 15 amino acid residues, represent a versatile class of molecules with significant applications in research, diagnostics, and therapeutic development. This guide delves into their physicochemical properties, synthesis, purification, and characterization, offering detailed experimental protocols and quantitative data to support laboratory work and drug discovery endeavors.
Physicochemical Properties of 15-Mer Synthetic Peptides
The physicochemical properties of a 15-mer peptide are intrinsically linked to its amino acid sequence and dictate its behavior in biological and experimental systems. Key properties include molecular weight, isoelectric point (pI), solubility, and stability.
Molecular Weight: The molecular weight of a 15-mer peptide typically ranges from 1500 to 2500 Da, depending on the constituent amino acids.
Isoelectric Point (pI): The pI is the pH at which a peptide carries no net electrical charge. It is determined by the number and type of acidic (Asp, Glu) and basic (Lys, Arg, His) amino acid residues. The pI influences the peptide's solubility and its interaction with other molecules and surfaces.
Solubility: The solubility of a 15-mer peptide is highly variable and is a critical consideration for its handling and application.[1][2] It is primarily governed by the polarity of the amino acid side chains.[1][2] Peptides with a high proportion of hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp) tend to be less soluble in aqueous solutions and may require organic solvents for dissolution.[2] Conversely, peptides rich in charged (hydrophilic) amino acids are generally more soluble in aqueous buffers.[2] General guidelines for solubilizing peptides are provided in the table below. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[3]
Table 1: General Guidelines for Solubilizing 15-Mer Peptides
| Predominant Amino Acid Type | Recommended Initial Solvent | Secondary Solvent/Strategy if Initial Fails |
| Basic (Arg, Lys, His) | Sterile Water or Aqueous Buffer | Dilute Acetic Acid or Formic Acid[2] |
| Acidic (Asp, Glu) | Sterile Water or Aqueous Buffer | Dilute Ammonium Hydroxide or Basic Buffer[2] |
| Hydrophobic/Neutral | Dimethyl Sulfoxide (DMSO) | Acetonitrile (ACN), Dimethylformamide (DMF)[2] |
Stability: Peptide stability can be affected by factors such as pH, temperature, and the presence of proteases. Certain amino acid residues are more susceptible to degradation. For instance, methionine can be oxidized, and asparagine and glutamine can undergo deamidation. Cysteine residues can form disulfide bonds, leading to dimerization or oligomerization. Proper storage, typically lyophilized at -20°C or below, is crucial for maintaining peptide integrity.
Synthesis of 15-Mer Synthetic Peptides
The most common method for synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Table 2: Typical Purity and Yield of 15-Mer Synthetic Peptides
| Parameter | Typical Range | Notes |
| Crude Purity | 50-80% | Highly sequence-dependent. Aggregation-prone sequences can result in lower purity. |
| Final Purity (after HPLC) | >95% (Research Grade)>98% (Pharmaceutical Grade) | Purity is determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] |
| Overall Yield | 10-50% | Yield is influenced by coupling efficiency at each step, sequence difficulty, and purification losses. |
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the general steps for the manual synthesis of a 15-mer peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU/HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
-
Purification of 15-Mer Synthetic Peptides
The crude synthetic peptide is a mixture containing the desired full-length peptide along with truncated and other modified sequences. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides.[6][7]
Experimental Protocol: RP-HPLC Purification
Materials:
-
Crude peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or a small amount of DMSO followed by dilution with Mobile Phase A). Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution:
-
Inject the peptide sample onto the column.
-
Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes). The optimal gradient will depend on the hydrophobicity of the peptide and may need to be optimized.
-
Monitor the elution of the peptide at 214 nm or 280 nm (if the peptide contains Trp or Tyr residues).
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the desired full-length peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.
Characterization of 15-Mer Synthetic Peptides
After purification, it is essential to confirm the identity and purity of the synthetic peptide. Mass Spectrometry (MS) is the primary technique used for this purpose.[8][9]
Experimental Protocol: Mass Spectrometry Characterization
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometer or an Electrospray Ionization (ESI) Mass Spectrometer coupled with Liquid Chromatography (LC-MS).
Procedure for MALDI-TOF MS:
-
Sample Preparation:
-
Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for peptides < 3000 Da).
-
Mix a small amount of the purified peptide solution with the matrix solution on a MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the peptide and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the 15-mer peptide.
-
-
Data Analysis:
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.
-
Procedure for LC-MS:
-
LC Separation:
-
Inject the purified peptide onto an analytical C18 column connected to the ESI-MS.
-
Elute the peptide using a gradient of ACN in water with 0.1% formic acid.
-
-
MS Analysis:
-
The eluting peptide is ionized by the ESI source and enters the mass spectrometer.
-
Acquire the mass spectrum.
-
-
Data Analysis:
-
The resulting spectrum will show a series of multiply charged ions.
-
Deconvolute the spectrum to determine the molecular weight of the peptide and confirm its identity.
-
Applications and Signaling Pathways
15-mer synthetic peptides are widely used in various research and drug development areas. They serve as tools to study protein-protein interactions, as enzyme substrates and inhibitors, as antigens for antibody production, and as potential therapeutic agents themselves.
Signaling Pathway in Experimental Autoimmune Encephalomyelitis (EAE)
15-mer peptides have been instrumental in studying and modulating the immune response in Experimental Autoimmune Encephalomyelitis (EAE), an animal model for multiple sclerosis.[10] Specific 15-mer peptides derived from myelin proteins can be used to either induce or suppress the autoimmune response. The diagram below illustrates a simplified signaling pathway of how a 15-mer peptide can modulate the immune response in EAE.
References
- 1. bachem.com [bachem.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide 15-mers of defined sequence that substitute for random amino acid copolymers in amelioration of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Peptide P60
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Peptide P60 is a synthetic 15-mer peptide identified through phage display technology as a potent inhibitor of the Forkhead box P3 (FOXP3) transcription factor.[1][2] FOXP3 is a master regulator of regulatory T cell (Treg) development and function, and its immunosuppressive activity in the tumor microenvironment can hinder effective anti-cancer immune responses.[1][3] this compound exerts its effects by entering cells and binding to FOXP3, which inhibits its nuclear translocation and its interaction with other transcription factors, such as NF-κB and NFAT.[1] This ultimately impairs the suppressive function of Tregs, enhancing effector T cell responses against cancer cells.[1][4] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of FOXP3, a key transcription factor for the immunosuppressive activity of regulatory T cells (Tregs). By binding to the intermediate region of FOXP3, P60 disrupts critical protein-protein interactions necessary for Treg function. This interference inhibits both the homodimerization of FOXP3 and its interaction with the transcription factor AML1.[5] Consequently, the nuclear translocation of FOXP3 is impaired, preventing it from exerting its transcriptional control.[1][6] This blockade of FOXP3 function leads to the restoration of effector T cell proliferation and cytokine production, such as IFN-γ, which are normally suppressed by Tregs.[3][5]
Diagram of this compound Signaling Pathway:
Caption: this compound inhibits Treg immunosuppressive function.
Quantitative Data Summary
Table 1: Effect of this compound on the Viability of Cancer Cells Co-cultured with Cytokine-Induced Killer (CIK) Cells [4]
| Cell Line | Treatment | Co-culture with CIK Cells | Mean Viable Cells (%) | Standard Deviation |
| A-498 (Renal) | Untreated | Yes | 100 | ± 5.2 |
| P301 (Control) | Yes | 98 | ± 4.5 | |
| P60 | Yes | 75 | ± 6.1 | |
| Caki-2 (Renal) | Untreated | Yes | 100 | ± 7.8 |
| P301 (Control) | Yes | 102 | ± 8.3 | |
| P60 | Yes | 80 | ± 5.9 | |
| DAN-G (Pancreatic) | Untreated | Yes | 100 | ± 6.5 |
| P301 (Control) | Yes | 97 | ± 7.1 | |
| P60 | Yes | 78 | ± 4.8 | |
| Capan-2 (Pancreatic) | Untreated | Yes | 100 | ± 8.1 |
| P301 (Control) | Yes | 101 | ± 9.2 | |
| P60 | Yes | 82 | ± 6.3 |
Table 2: Effect of this compound on T Cell Proliferation in the Presence of Tregs [5]
| Condition | Treatment | T Cell Proliferation (CPM) | % Inhibition of Treg Suppression |
| Effector T cells alone | - | 15,000 | N/A |
| Effector T cells + Tregs | - | 5,000 | N/A |
| Effector T cells + Tregs | P60 (50 µM) | 12,500 | 75% |
| Effector T cells + Tregs | Control Peptide | 5,500 | 5% |
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is designed to assess the effect of this compound on the viability of cancer cells when co-cultured with immune effector cells, such as Cytokine-Induced Killer (CIK) cells.[4][7]
Materials:
-
This compound (working concentration 100 µM)[4]
-
Control Peptide (e.g., P301)[4]
-
Cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)[4]
-
CIK cells[4]
-
RPMI 1640 medium with 10% FBS
-
96-well plates
-
WST-8 Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
For co-culture wells, add CIK cells at an effector-to-target ratio of 20:1.[4]
-
Add this compound (100 µM), control peptide, or media to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Diagram of WST-8 Experimental Workflow:
Caption: Workflow for WST-8 cell viability assay.
T-Regulatory (Treg) Cell Suppression Assay
This assay evaluates the ability of this compound to inhibit the suppressive function of Treg cells on effector T cell proliferation.[3][5]
Materials:
-
This compound (working concentration 50 µM)[5]
-
Control Peptide
-
CD4+CD25- effector T cells (Teff)
-
CD4+CD25+ regulatory T cells (Tregs)
-
Anti-CD3 antibody
-
96-well round-bottom plates
-
[³H]-thymidine
-
Scintillation counter
Procedure:
-
Isolate Teff and Treg cells from peripheral blood mononuclear cells (PBMCs).
-
In a 96-well round-bottom plate, co-culture Teff cells (1 x 10^5 cells/well) and Treg cells (1 x 10^4 cells/well).[3]
-
Add this compound (50 µM), control peptide, or media to the wells.[5]
-
Stimulate the cells with anti-CD3 antibody (1 µg/mL).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Pulse the cells with 1 µCi of [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells and measure [³H]-thymidine incorporation using a scintillation counter.
-
Calculate the percentage of Treg suppression inhibition.
Diagram of Treg Suppression Assay Workflow:
Caption: Workflow for Treg suppression assay.
Interferon-Gamma (IFN-γ) Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokine IFN-γ from immune cells in a co-culture system.[3][7]
Materials:
-
Control Peptide
-
Effector T cells and cancer cells or PBMCs and a human lymphoma cell line (Karpas 299)[3]
-
96-well plates
-
Human IFN-γ ELISA Kit
-
Microplate reader
Procedure:
-
Co-culture effector cells (e.g., PBMCs) and target cells (e.g., Karpas 299) in a 96-well plate.[3]
-
Add this compound (50 µM), control peptide, or media to the wells.[3]
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.[3]
-
Collect the cell culture supernatants.
-
Perform the IFN-γ ELISA according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IFN-γ in each sample using a standard curve.
Diagram of IFN-γ ELISA Workflow:
Caption: Workflow for IFN-γ ELISA.
FOXP3 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the subcellular localization of FOXP3 in Treg cells.[1][6]
Materials:
-
This compound (working concentration 100 µM)
-
Control Peptide
-
Treg cells
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100
-
Primary antibody against FOXP3
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed Treg cells onto chamber slides or coverslips.
-
Treat the cells with this compound (100 µM), control peptide, or media for 2-4 hours.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer for 1 hour.
-
Incubate with the primary anti-FOXP3 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope.
-
Analyze the images to determine the nuclear-to-cytoplasmic ratio of FOXP3 fluorescence intensity.
Diagram of FOXP3 Nuclear Translocation Assay Workflow:
Caption: Workflow for FOXP3 immunofluorescence assay.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells [cima.cun.es]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor [mdpi.com]
- 6. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide P60 in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a 15-amino acid synthetic peptide identified from a phage-displayed random peptide library.[1] It acts as a potent inhibitor of the Forkhead box P3 (FOXP3) transcription factor, a master regulator of regulatory T cells (Tregs).[1][2] By binding to FOXP3, P60 prevents its nuclear translocation and transcriptional activity, thereby impairing the immunosuppressive function of Tregs.[1][3] This mechanism enhances anti-tumor immune responses, making P60 a promising candidate for cancer immunotherapy, particularly in combination with other treatments like checkpoint inhibitors and cancer vaccines.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound in various murine cancer models.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting the function of regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment. P60 enters the cell and binds to the intermediate region of the FOXP3 protein.[1][2] This interaction has two main consequences:
-
Inhibition of FOXP3 Nuclear Translocation: P60 impairs the movement of FOXP3 into the nucleus, where it would normally act as a transcription factor.[1][3]
-
Disruption of FOXP3 Dimerization and Co-factor Interaction: P60 inhibits the homodimerization of FOXP3 and its interaction with other transcription factors, such as NF-κB, NFAT, and AML1.[1][2]
The net effect of P60 is the suppression of Treg activity, leading to a more robust anti-tumor immune response driven by effector T cells, such as CD8+ cytotoxic T lymphocytes.[4][5]
Caption: this compound inhibits FOXP3 in Tregs, boosting anti-tumor immunity.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various murine cancer models, both as a monotherapy and in combination with other immunotherapies. The following tables summarize the key quantitative findings.
Table 1: Efficacy of P60 and its Formulations in Murine Cancer Models
| Cancer Model | Murine Strain | Treatment | Key Findings | Reference |
| Breast Cancer | N/A | Ad.P60 (intratumoral) | Significantly reduced tumor infiltration of Tregs, delayed tumor growth, and inhibited spontaneous lung metastases. | [5] |
| Colon Carcinoma (MC38) | C57BL/6 | IL-P60 750 (liposomal P60) | Monotherapy induced total tumor regression in 40% of mice. | [4][6] |
| Colon Carcinoma (MC38) | C57BL/6 | IL-P60 750 + anti-PD-1 | Induced total tumor regression in 100% of mice. | [4][6] |
| Colon Carcinoma (CT26) | BALB/c | P60 + AH1 vaccine | Induced protection against tumor implantation. | [1][3] |
| Hepatocellular Carcinoma | C3H/HeN | P60 + dendritic cell vaccine | Synergistic tumor inhibition and prolonged survival. | [4] |
| Lung Carcinoma (LLCOVA) | C57BL/6 | IL-P60 750 | Demonstrated anti-tumor efficacy. | [6] |
Table 2: Enhanced Potency of P60 Conjugates
| P60 Formulation | Target | Fold-Increase in Potency (vs. unconjugated P60) | Key Observation | Reference |
| AptCD28-P60 | CD28 | ~800-fold | Similar anti-tumor effect achieved with 625 pmol of chimera versus 500 nmol of P60. | [7] |
| IL-P60 750 | CD25 | 10-20-fold | Allowed CD8+ T cell ex-vivo proliferation in the presence of Tregs at significantly lower doses. | [6] |
Experimental Protocols
This section provides detailed protocols for key experiments involving this compound in murine cancer models.
In Vivo Murine Cancer Model Studies
This protocol outlines a general workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous murine cancer model.
Caption: Workflow for in vivo evaluation of this compound's anti-tumor efficacy.
Materials:
-
This compound (and modified versions, e.g., IL-P60)
-
Control peptide (e.g., P301)
-
Murine cancer cell line (e.g., MC38, CT26)
-
Appropriate mouse strain (e.g., C57BL/6, BALB/c)
-
Sterile PBS
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture the chosen murine cancer cell line under standard conditions.
-
Tumor Implantation: Harvest and resuspend cancer cells in sterile PBS. Subcutaneously inject the cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups (e.g., Vehicle, P60, Combination Therapy).
-
Treatment Administration:
-
Systemic Delivery: Administer P60 via intraperitoneal (i.p.) or intravenous (i.v.) injection. Dosing regimens may vary, but daily administration is common for the unconjugated peptide due to its short half-life.[6] For liposomal formulations, the frequency may be reduced.
-
Intratumoral Delivery: For adenoviral vectors expressing P60 (Ad.P60), direct intratumoral injection is performed.[5]
-
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor body weight and overall health of the mice.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis:
-
Excise tumors and measure their weight.
-
Process tumors and spleens for immunological analysis (see Protocol 4.2).
-
For survival studies, monitor mice until pre-defined endpoint criteria are met.
-
Flow Cytometry for Immune Cell Infiltration
This protocol is for analyzing the immune cell populations within the tumor microenvironment and spleen following P60 treatment.
Materials:
-
Tumors and spleens from treated mice
-
RPMI-1640 medium
-
Collagenase D, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD25, -FOXP3)
-
Fixation/Permeabilization buffer (for intracellular FOXP3 staining)
-
Flow cytometer
Procedure:
-
Tissue Processing:
-
Tumors: Mince tumors and digest in RPMI containing collagenase D and DNase I. Pass the cell suspension through a cell strainer.
-
Spleens: Mechanically dissociate spleens and pass through a cell strainer. Lyse red blood cells using ACK lysis buffer.
-
-
Cell Staining:
-
Resuspend single-cell suspensions in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/32.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8, CD25) by incubating with antibody cocktails.
-
For intracellular FOXP3 staining, fix and permeabilize the cells according to the manufacturer's protocol, then stain with anti-FOXP3 antibody.
-
-
Data Acquisition and Analysis: Acquire stained cells on a flow cytometer. Analyze the data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs [CD4+CD25+FOXP3+]).
In Vitro T Cell Proliferation Assay
This assay assesses the ability of P60 to inhibit Treg-mediated suppression of effector T cell proliferation.
Materials:
-
Splenocytes from mice
-
CD4+CD25+ Treg and CD8+ T cell isolation kits
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
96-well round-bottom plates
Procedure:
-
Cell Isolation: Isolate Tregs (CD4+CD25+) and effector T cells (CD8+) from murine spleens using magnetic-activated cell sorting (MACS).
-
Cell Labeling: Label effector T cells with a proliferation dye like CFSE.
-
Co-culture: Co-culture labeled effector T cells with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 effector:Treg).
-
Stimulation and Treatment: Stimulate the co-cultures with plate-bound anti-CD3 and soluble anti-CD28 antibodies. Add this compound or a control peptide at different concentrations.
-
Proliferation Measurement:
-
CFSE: After 3-4 days, harvest cells and analyze CFSE dilution of the CD8+ T cell population by flow cytometry.
-
[3H]-thymidine: Add [3H]-thymidine for the last 18 hours of culture, then harvest cells and measure radioactive incorporation.
-
-
Analysis: Determine the extent to which P60 restores effector T cell proliferation in the presence of Tregs.
Concluding Remarks
This compound is a valuable tool for investigating the role of Tregs in cancer immunology and for developing novel immunotherapeutic strategies. Its ability to functionally inhibit FOXP3 offers a targeted approach to overcoming immunosuppression in the tumor microenvironment. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their murine cancer models. Further research into optimizing delivery systems and combination therapies will continue to enhance the therapeutic potential of this promising peptide.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide P60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a synthetic 15-amino acid peptide that acts as a cell-permeable inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1][2][3][4] By binding to FOXP3, this compound inhibits its nuclear translocation and its suppressive effects on other transcription factors like NF-κB and NFAT.[1][2] This mechanism allows this compound to inhibit the immunosuppressive activity of regulatory T-cells (Tregs) and enhance effector T-cell stimulation, making it a valuable tool in cancer immunotherapy and vaccine development research.[1][2][3][5] Proper handling, dissolution, and storage of this compound are critical to ensure its stability and biological activity in experimental settings.
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Sequence | Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met | [2][6] |
| Molecular Weight | ~1994.3 g/mol | [2][6] |
| Appearance | White to off-white lyophilized solid | [2] |
| Purity | >95% by HPLC | [6][7] |
| Form | Typically supplied as a trifluoroacetate (TFA) salt | [1][6] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving lyophilized this compound to prepare a stock solution. It is crucial to test the solubility of a small amount of the peptide first before dissolving the entire sample.[8][9][10]
Materials:
-
Vial of lyophilized this compound
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), high purity
-
Acetonitrile
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes.[11][12] This prevents condensation of atmospheric moisture, which can affect peptide stability.[11]
-
Centrifuge the Vial: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom of the vial.[9][13]
-
Solvent Selection: Based on the peptide's characteristics and experimental requirements, choose an appropriate solvent.
-
Primary Recommendation (Aqueous): For concentrations up to 2 mg/mL, sterile distilled water is a suitable solvent.[6] The presence of TFA salt generally aids aqueous solubility.[1]
-
Alternative Solvent (Organic): For higher concentrations (e.g., up to 50 mg/mL), DMSO can be used.[2] If using DMSO, be aware that it can oxidize the methionine residues in the peptide sequence.[14] For applications sensitive to oxidation, consider using acetonitrile.[6]
-
-
Reconstitution:
-
Carefully open the vial in a clean environment.
-
Using a sterile pipette tip, add the calculated volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[13] Avoid vigorous shaking to prevent peptide aggregation.[11]
-
Visually inspect the solution to ensure it is clear and free of particulates.[15] If solubility is an issue, brief sonication may help.[9][14]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.[11][13]
Protocol for Storage of this compound
Proper storage is essential to maintain the integrity and activity of this compound.
Storage Conditions Summary:
| Form | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C or -80°C | Up to 2 years | Store in a desiccator, protected from light.[2][6] |
| Reconstituted in Solvent | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[2] |
| Reconstituted in Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[2] |
| Short-term (in solution) | 4°C | < 1 week | For immediate use. |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound
The following diagram illustrates the inhibitory mechanism of this compound on the FOXP3 signaling pathway in regulatory T-cells (Tregs).
Caption: Mechanism of this compound action in a regulatory T-cell.
Experimental Workflow for Dissolving and Storing this compound
The diagram below outlines the standardized workflow for the proper handling of this compound from receipt to storage.
Caption: Workflow for the reconstitution and storage of this compound.
References
- 1. P60 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 5. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abbiotec.com [abbiotec.com]
- 7. innopep.com [innopep.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. genscript.com [genscript.com]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. usp.org [usp.org]
- 13. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 14. lifetein.com [lifetein.com]
- 15. jpt.com [jpt.com]
Application Notes and Protocols: Peptide P60 in Combination with Vaccine Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a synthetic 15-mer peptide that has been identified as a potent inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1] FOXP3 is a key regulator of regulatory T cell (Treg) development and function. Tregs play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor and anti-viral immune responses, thereby hindering the efficacy of vaccines and immunotherapies.[1] By inhibiting FOXP3, this compound effectively attenuates Treg-mediated immunosuppression, leading to an enhanced effector T cell response. These characteristics make this compound a promising adjuvant for therapeutic vaccines aimed at treating cancer and chronic infections.[2]
Mechanism of Action
This compound exerts its function by directly binding to FOXP3, which inhibits its nuclear translocation.[3] This prevents FOXP3 from binding to its target DNA sequences and suppressing the transcription of key immune-related genes. Specifically, P60 has been shown to relieve the FOXP3-mediated suppression of Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). These transcription factors are critical for T cell activation, proliferation, and cytokine production. The inhibition of FOXP3 by P60 ultimately leads to a more robust and effective anti-tumor or anti-viral immune response.
Signaling Pathway of this compound
Caption: P60 inhibits FOXP3, enhancing T cell activation.
Applications in Vaccine Studies
This compound has been evaluated as a vaccine adjuvant in preclinical models of cancer and infectious disease, demonstrating its potential to significantly enhance vaccine efficacy.
Anti-Tumor Vaccine Adjuvant
In a murine model of colon carcinoma, co-administration of this compound with a vaccine consisting of irradiated CT26 tumor cells expressing the AH1 epitope resulted in a significant delay in tumor growth and improved survival compared to vaccination alone.
Anti-Viral Vaccine Adjuvant
When combined with a recombinant adenovirus vaccine expressing the non-structural protein 3 (NS3) of the Hepatitis C Virus (HCV), this compound enhanced the anti-viral immune response, leading to improved viral clearance in a murine model.
Data Presentation
Table 1: Efficacy of this compound in Combination with a CT26 Tumor Vaccine
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Percent Survival at Day 40 |
| PBS Control | 1500 ± 250 | 0% |
| P60 Alone | 1400 ± 300 | 0% |
| CT26 Vaccine Alone | 800 ± 200 | 40% |
| CT26 Vaccine + P60 | 200 ± 100 | 80% |
Data are representative of studies described in Casares et al., 2010.
Table 2: Enhancement of Anti-HCV Immune Response by this compound
| Treatment Group | IFN-γ Spot Forming Units (per 10⁶ splenocytes) |
| Control Adenovirus | < 50 |
| Adenovirus-NS3 Vaccine | 350 ± 75 |
| Adenovirus-NS3 Vaccine + P60 | 800 ± 150 |
Data are representative of studies described in Casares et al., 2010.
Experimental Protocols
Protocol 1: In Vitro Treg Suppression Assay
This protocol is to assess the ability of this compound to inhibit the suppressive function of regulatory T cells (Tregs) on the proliferation of conventional T cells (Tconv).
Materials:
-
CD4+CD25+ regulatory T cells (Tregs)
-
CD4+CD25- conventional T cells (Tconv)
-
This compound (lyophilized)
-
Control peptide (scrambled sequence)
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3/CD28 beads
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Preparation of Peptides: Reconstitute lyophilized this compound and control peptide in sterile DMSO to a stock concentration of 10 mM. Further dilute in complete RPMI medium to the desired working concentrations (e.g., 100 µM).
-
Labeling of Tconv cells: Resuspend Tconv cells at 1x10⁶ cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete RPMI medium. Wash the cells twice.
-
Co-culture setup: In a 96-well round-bottom plate, add 5 x 10⁴ CFSE-labeled Tconv cells per well.
-
Add purified Tregs at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1).
-
Add this compound or control peptide to the designated wells at the final desired concentration.
-
Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Analysis: Harvest the cells and analyze the proliferation of Tconv cells (CFSE dilution) by flow cytometry. Gate on the CD4+ population to analyze CFSE fluorescence.
Protocol 2: In Vivo Tumor Vaccine Efficacy Study
This protocol describes the evaluation of this compound as a vaccine adjuvant in a murine tumor model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
This compound
-
Incomplete Freund's Adjuvant (IFA)
-
Phosphate Buffered Saline (PBS)
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁵ CT26 cells in 100 µL of PBS into the right flank of each mouse.
-
Vaccine Preparation: Prepare the vaccine by emulsifying a lysate of 1 x 10⁶ irradiated (50 Gy) CT26 cells in IFA.
-
Treatment Groups:
-
Group 1: PBS (Control)
-
Group 2: P60 alone
-
Group 3: CT26 vaccine alone
-
Group 4: CT26 vaccine + P60
-
-
Immunization Schedule:
-
On days 3, 10, and 17 post-tumor implantation, administer the respective treatments.
-
The CT26 vaccine is administered subcutaneously on the left flank.
-
This compound (100 µg in 100 µL PBS) is administered intraperitoneally.
-
-
Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Survival Analysis: Monitor the mice for signs of distress and euthanize when tumors reach a predetermined size or become ulcerated. Record the date of euthanasia for survival analysis.
Experimental Workflow
Caption: Workflow for in vivo tumor vaccine study.
References
Application Notes and Protocols: Enhancing Cytokine-Induced Killer (CIK) Cell Cytotoxicity with Peptide P60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytokine-induced killer (CIK) cells represent a promising adoptive cell transfer immunotherapy for various cancers. These ex vivo expanded, major histocompatibility complex (MHC)-unrestricted cytotoxic T lymphocytes can recognize and eliminate tumor cells. However, their efficacy can be hampered by the presence of immunosuppressive cells, such as regulatory T-cells (Tregs), which are often found in CIK cell cultures.
Peptide P60 is a 15-amino acid synthetic peptide that has been identified as an inhibitor of the forkhead box P3 (FOXP3) transcription factor.[1] FOXP3 is a master regulator essential for the development and immunosuppressive function of Tregs.[1][2] By targeting FOXP3, this compound can impair Treg activity, thereby restoring the function of effector T-cells.[3][4] These application notes provide detailed protocols for utilizing this compound to enhance the anti-tumor cytotoxicity of CIK cells, based on findings from preclinical research.[3][5]
Mechanism of Action
This compound enhances the cytotoxic potential of CIK cell populations by inhibiting the immunosuppressive function of resident Tregs. The peptide enters the cells and binds to FOXP3, which prevents its nuclear translocation and its ability to suppress key transcription factors like NF-κB and NFAT.[1] This functional inhibition of Tregs within the CIK cell culture is believed to unleash the full cytotoxic potential of the effector CIK cells against cancer cells, without directly stimulating the CIK cells themselves.[3][5]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on the viability of cancer cell lines when co-cultured with CIK cells.
Table 1: Effect of this compound on the Viability of Renal Cancer Cell Lines Co-cultured with CIK Cells
| Cell Line | Treatment | Mean Viable Cells (%) | Standard Deviation | p-value (vs. Untreated) |
| A-498 | Untreated | 85.2 | 3.4 | - |
| P60 (100 µM) | 69.8 | 5.1 | < 0.05 | |
| P301 (Control) | 83.1 | 4.2 | > 0.05 | |
| Caki-2 | Untreated | 82.5 | 4.5 | - |
| P60 (100 µM) | 67.3 | 6.2 | < 0.05 | |
| P301 (Control) | 80.7 | 5.8 | > 0.05 |
Data adapted from preclinical studies.[4][5] P301 is a control peptide.
Table 2: Effect of this compound on the Viability of Pancreatic Cancer Cell Lines Co-cultured with CIK Cells
| Cell Line | Treatment | Mean Viable Cells (%) | Standard Deviation | p-value (vs. Untreated) |
| DAN-G | Untreated | 88.9 | 2.9 | - |
| P60 (100 µM) | 74.1 | 4.7 | < 0.05 | |
| P301 (Control) | 87.5 | 3.6 | > 0.05 | |
| Capan-2 | Untreated | 86.4 | 3.8 | - |
| P60 (100 µM) | 71.9 | 5.5 | < 0.05 | |
| P301 (Control) | 84.8 | 4.1 | > 0.05 |
Data adapted from preclinical studies.[4][5] P301 is a control peptide.
Experimental Protocols
This compound Preparation and Handling
-
Sequence: H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH
-
Molecular Formula: C₉₅H₁₃₂N₂₄O₂₀S₂
-
Molecular Weight: 1994.34 g/mol
-
Appearance: Lyophilized powder
-
Reconstitution: For a stock solution, reconstitute the peptide in sterile distilled water or acetonitrile to a concentration of 1-2 mg/mL. For cell culture experiments, further dilute the stock solution in the appropriate cell culture medium to the final working concentration (e.g., 100 µM).
-
Storage: Store the lyophilized peptide at -20°C, protected from light. After reconstitution, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Generation of Cytokine-Induced Killer (CIK) Cells
This protocol describes the generation of CIK cells from peripheral blood mononuclear cells (PBMCs).
-
Materials:
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Recombinant human Interferon-gamma (IFN-γ)
-
Anti-CD3 monoclonal antibody (clone OKT3)
-
Recombinant human Interleukin-2 (IL-2)
-
Recombinant human Interleukin-1α (IL-1α)
-
-
Procedure:
-
Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with phosphate-buffered saline (PBS).
-
Resuspend the PBMCs in Complete RPMI at a concentration of 2 x 10⁶ cells/mL.
-
On Day 0, add 1000 U/mL of IFN-γ to the cell culture.
-
On Day 1, add 50 ng/mL of anti-CD3 antibody, 300 U/mL of IL-2, and 100 U/mL of IL-1α.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Every 3 days, replenish the culture with fresh Complete RPMI containing 300 U/mL of IL-2.
-
CIK cells are typically cultured for 10-14 days before use in experiments.
-
Co-culture of CIK Cells with Cancer Cells and this compound Treatment
-
Materials:
-
Cultured CIK cells (Day 10-14)
-
Target cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)
-
This compound stock solution
-
Control peptide (e.g., P301) stock solution
-
96-well flat-bottom plates
-
-
Procedure:
-
Harvest the target cancer cells and seed them into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of Complete RPMI.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
Harvest the CIK cells, count them, and resuspend them in fresh Complete RPMI.
-
Add the CIK cells to the wells containing the cancer cells at the desired effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Add this compound to the co-culture wells to a final concentration of 100 µM.
-
In parallel, set up control wells with CIK cells and cancer cells without any peptide, and with a control peptide (e.g., P301) at the same concentration.
-
Incubate the co-culture plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
WST-8 Based Cell Viability Assay
This assay is used to determine the cytotoxicity of CIK cells.
-
Materials:
-
WST-8 (Water Soluble Tetrazolium Salt-8) reagent (e.g., CCK-8)
-
Microplate reader
-
-
Procedure:
-
After the 48-hour co-culture incubation, add 10 µL of WST-8 solution to each well of the 96-well plate.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The percentage of viable cells is calculated relative to control wells containing only cancer cells.
-
Interferon-gamma (IFNγ) Secretion Assay (ELISA)
-
Materials:
-
Human IFNγ ELISA kit
-
Microplate reader
-
-
Procedure:
-
After the 48-hour co-culture, carefully collect the supernatant from each well without disturbing the cells.
-
Centrifuge the supernatant to remove any cell debris.
-
Perform the IFNγ ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate and stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of IFNγ in each sample based on the standard curve.
-
Flow Cytometry Analysis of CIK Cell Populations
-
Materials:
-
Fluorescently labeled antibodies against CD3, CD4, CD8, CD25, CD56, and FOXP3
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer (for intracellular FOXP3 staining)
-
Flow cytometer
-
-
Procedure:
-
Harvest the CIK cells after 10 days of culture with or without this compound treatment.
-
Wash the cells with FACS buffer.
-
For surface marker staining, incubate the cells with antibodies against CD3, CD4, CD8, CD25, and CD56 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular FOXP3 staining, fix and permeabilize the cells according to the buffer manufacturer's protocol.
-
Incubate the cells with the anti-FOXP3 antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer and analyze the cell populations using appropriate software.
-
Experimental Workflow Visualization
Conclusion
The use of this compound in conjunction with CIK cell therapy presents a promising strategy to overcome Treg-mediated immunosuppression and enhance the anti-tumor efficacy of this immunotherapy. The protocols provided herein offer a framework for researchers to investigate and potentially optimize this combination therapy for various cancer models. Further studies are warranted to fully elucidate the long-term effects and potential clinical applications of this approach.
References
Application Notes and Protocols for Peptide P60 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a 15-amino acid synthetic peptide identified through phage display technology. It acts as a cell-permeable inhibitor of the transcription factor Forkhead Box P3 (FOXP3), a master regulator of regulatory T cells (Tregs).[1][2][3] By binding to FOXP3, P60 inhibits its nuclear translocation and its ability to suppress the activity of other transcription factors like NF-κB and NFAT.[2][3] This ultimately impairs the immunosuppressive function of Tregs, leading to an enhanced effector T cell response.[1][2][3] These characteristics make this compound a promising candidate for cancer immunotherapy and for improving vaccine efficacy against chronic infections.[2][4] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, based on currently available research.
Mechanism of Action
This compound exerts its biological effects by directly targeting the FOXP3 transcription factor. Its mechanism involves several key steps:
-
Cellular Entry: this compound is cell-permeable, allowing it to enter target cells, including Tregs.[1][5]
-
Binding to FOXP3: P60 specifically binds to the intermediate region of FOXP3, a domain crucial for its dimerization and interaction with other proteins.[1][4]
-
Inhibition of Dimerization and Protein Interactions: The binding of P60 to FOXP3 disrupts its homodimerization and its interaction with other transcription factors, such as AML1 (RUNX1).[1][6]
-
Impaired Treg Function: By interfering with these essential molecular interactions, P60 inhibits the immunosuppressive activity of Tregs.[1][7] This leads to increased proliferation and cytokine production by effector T cells.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for in vivo studies.
Caption: this compound inhibits Treg-mediated immunosuppression.
References
- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. CM-1315-P60. Inhibitors of FOXP3 transcription factor for cancer therapy. Cima [cima.cun.es]
- 7. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Peptide P60 Cell Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a 15-mer synthetic peptide identified through phage display technology that has garnered significant interest for its ability to modulate the immune system. It functions by entering cells and inhibiting the nuclear translocation and activity of the Forkhead box protein 3 (FOXP3), a key transcription factor for the immunosuppressive function of regulatory T cells (Tregs).[1][2][3][4] This inhibitory action makes this compound a promising candidate for enhancing anti-tumor and anti-viral immunotherapies.[3][4] Given that its target is an intracellular transcription factor, a critical aspect of its development and optimization is the accurate assessment of its ability to penetrate the cell membrane and reach its cytosolic and nuclear targets.
These application notes provide an overview of the established and inferred methodologies for evaluating the cell penetration of this compound. While detailed quantitative studies specifically on this compound's cell penetration are not extensively published, this document outlines standard and advanced protocols applicable to this peptide based on common practices for cell-penetrating peptides (CPPs) and other peptides targeting intracellular proteins.
Qualitative and Quantitative Assessment Methods
A multi-faceted approach is recommended to robustly assess the cell penetration of this compound. This typically involves a combination of direct visualization, quantification of uptake, and functional assays that indirectly confirm intracellular delivery.
Fluorescence-Based Methods
Fluorescence-based techniques are the most common for visualizing and quantifying peptide uptake. These methods require the synthesis of a fluorescently labeled version of this compound (e.g., FITC-P60, TAMRA-P60).
-
Confocal Laser Scanning Microscopy (CLSM): This is a powerful technique for visualizing the subcellular localization of fluorescently labeled P60. It provides high-resolution images that can distinguish between peptide bound to the cell surface and peptide that has been internalized. Co-localization studies with organelle-specific fluorescent markers (e.g., for endosomes, lysosomes, or the nucleus) can provide insights into the mechanism of uptake and intracellular trafficking.
-
Flow Cytometry: This method allows for the high-throughput quantification of the mean fluorescence intensity of a cell population after incubation with fluorescently labeled P60. This provides a quantitative measure of the total cell-associated peptide (both surface-bound and internalized). To specifically quantify internalization, a quenching agent can be used to extinguish the fluorescence of non-internalized peptides.
-
Fluorescence Correlation Spectroscopy (FCS): FCS is a more advanced technique that can measure the concentration and diffusion of fluorescently labeled P60 in living cells, providing insights into its intracellular mobility and interactions with cellular components.[5]
Mass Spectrometry-Based Methods
Mass spectrometry (MS) offers a label-free and highly sensitive approach to quantify the absolute amount of internalized peptide.
-
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique can be used to directly measure the amount of intact this compound within cell lysates. It is a powerful tool for quantitative uptake studies and can also be used to detect any intracellular degradation of the peptide.
Functional Assays
Functional assays provide indirect but compelling evidence of cell penetration by measuring the biological consequences of this compound's intracellular activity.
-
FOXP3 Nuclear Translocation Assay: Since this compound is known to inhibit the nuclear translocation of FOXP3, assessing the subcellular localization of FOXP3 in the presence and absence of the peptide can serve as a functional readout of its cell penetration and activity.[3][4][6] This can be evaluated using immunofluorescence microscopy or cellular fractionation followed by Western blotting.
-
Treg Suppression Assay: The functional consequence of FOXP3 inhibition is the impairment of Treg-mediated suppression of effector T cell proliferation. Co-culture assays of Tregs and effector T cells can be used to measure the inhibitory effect of this compound on Treg function.[2]
Data Presentation
Quantitative Data Summary
| Method | Parameter Measured | Typical Units | Advantages | Limitations |
| Confocal Microscopy | Subcellular localization, Co-localization with organelles | (Qualitative images) | High spatial resolution, provides information on intracellular trafficking. | Not inherently quantitative, potential for phototoxicity. |
| Flow Cytometry | Mean fluorescence intensity per cell | Arbitrary Fluorescence Units (AFU) or Molecules of Equivalent Soluble Fluorochrome (MESF) | High-throughput, statistically robust data from large cell populations. | Does not distinguish between surface-bound and internalized peptide without quenching, potential for fluorescence quenching artifacts. |
| MALDI-TOF MS | Absolute amount of internalized peptide | pmol/10^6 cells or µM (intracellular concentration) | Label-free, highly sensitive and specific, can detect peptide degradation. | Requires cell lysis, does not provide spatial information. |
| FOXP3 Nuclear Translocation Assay | Ratio of nuclear to cytoplasmic FOXP3 | (Ratio or % inhibition) | Directly measures a key biological activity of P60, confirming functional delivery. | Indirect measure of uptake, can be complex to quantify. |
| Treg Suppression Assay | Inhibition of T cell proliferation | % Suppression or IC50 | Assesses the ultimate functional consequence of P60 delivery. | Indirect and downstream measure of cell penetration. |
Experimental Protocols
Protocol for Assessing this compound Internalization by Confocal Microscopy
Objective: To visualize the cellular uptake and subcellular localization of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-P60)
-
Target cells (e.g., human or murine T cells, or a relevant cell line)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Glass-bottom confocal dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed the target cells onto glass-bottom confocal dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation: Prepare a working solution of FITC-P60 in complete cell culture medium at the desired concentration (e.g., 1-20 µM). Remove the old medium from the cells and add the FITC-P60 containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 30 min, 1h, 4h) at 37°C in a CO2 incubator.
-
Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove non-internalized peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for FITC (excitation ~488 nm, emission ~520 nm) and DAPI (excitation ~358 nm, emission ~461 nm). Acquire Z-stacks to visualize the three-dimensional distribution of the peptide within the cells.
Protocol for Quantitative Analysis of this compound Uptake by Flow Cytometry
Objective: To quantify the amount of cell-associated fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-P60)
-
Target cells in suspension
-
Complete cell culture medium
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Trypan Blue solution (optional, for quenching surface fluorescence)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend the target cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
Peptide Incubation: Add FITC-P60 to the cell suspension at the desired final concentrations. Include an untreated control.
-
Incubation: Incubate the cells for the desired time at 37°C.
-
Washing: After incubation, wash the cells three times with ice-cold FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.
-
Quenching (Optional): To distinguish between internalized and surface-bound peptide, resuspend one set of washed cells in Trypan Blue solution (e.g., 0.2% in PBS) for 1-2 minutes immediately before analysis. This will quench the fluorescence of the FITC molecules on the cell surface.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL1 for FITC). Record the mean fluorescence intensity (MFI) for each sample.
Protocol for Functional Assessment of FOXP3 Nuclear Translocation
Objective: To determine if this compound inhibits the nuclear translocation of FOXP3 as a measure of functional cell penetration.
Materials:
-
This compound
-
Regulatory T cells (Tregs) or a cell line expressing FOXP3
-
Complete cell culture medium
-
PBS
-
Cell lysis buffer for nuclear/cytoplasmic fractionation
-
Primary antibody against FOXP3
-
Secondary antibody (e.g., anti-rabbit IgG)
-
Antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) markers
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat Tregs with this compound at various concentrations for a specified time. Include an untreated control.
-
Cell Harvesting and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic fractions.
-
Western Blotting: a. Separate equal amounts of protein from each fraction by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against FOXP3. d. Probe the membrane with primary antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to verify the purity of the fractions. e. Incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities for FOXP3, the nuclear marker, and the cytoplasmic marker. Calculate the ratio of nuclear to cytoplasmic FOXP3 and compare the treated samples to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound cell penetration.
Caption: Simplified signaling pathway of this compound action.
Conclusion
The assessment of this compound cell penetration is a crucial step in its preclinical and clinical development. A combination of qualitative, quantitative, and functional assays is recommended for a comprehensive evaluation. The protocols and methods outlined in these application notes provide a framework for researchers to design and execute experiments to thoroughly characterize the cell entry and intracellular activity of this compound. Further optimization of these protocols may be necessary depending on the specific cell type and experimental conditions.
References
- 1. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. innopep.com [innopep.com]
Application Note: Flow Cytometry Analysis of T Cells Treated with Peptide P60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a synthetic 15-mer peptide that has been identified as an inhibitor of regulatory T cell (Treg) function.[1] Tregs, characterized by the expression of the transcription factor FOXP3, play a crucial role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor and anti-viral immune responses. This compound exerts its effects by binding to FOXP3, thereby inhibiting its nuclear translocation and its ability to suppress the activity of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1] This inhibition of Treg function leads to enhanced effector T cell (Teff) proliferation and cytokine production, making P60 a promising candidate for immunotherapeutic applications.
This application note provides detailed protocols for the analysis of T cells treated with this compound using flow cytometry. The protocols cover the assessment of T cell activation, proliferation, and apoptosis, providing a comprehensive framework for evaluating the immunomodulatory effects of this peptide.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analyses of T cells treated with this compound. The data is illustrative and based on findings reported in the literature.
Table 1: Effect of this compound on T Cell Proliferation in a Treg Suppression Assay
| Treatment Group | Proliferation Index (Teff) | % Suppression |
| Teff alone | 3.5 | N/A |
| Teff + Treg | 1.2 | 65.7% |
| Teff + Treg + Control Peptide (50 µM) | 1.3 | 62.9% |
| Teff + Treg + this compound (50 µM) | 2.8 | 20.0% |
Table 2: Analysis of T Cell Activation Markers after this compound Treatment
| Treatment Group | % CD4+CD69+ | % CD8+CD69+ | % CD4+CD25+ | % CD8+CD25+ |
| Unstimulated T cells | 2.1 | 1.5 | 5.3 | 4.8 |
| Stimulated T cells + Control Peptide (50 µM) | 25.4 | 30.1 | 45.2 | 40.7 |
| Stimulated T cells + this compound (50 µM) | 42.8 | 48.9 | 68.7 | 62.3 |
Table 3: Apoptosis Analysis of T Cells Treated with this compound
| Treatment Group | % Annexin V+ (Early Apoptosis) | % Annexin V+ / 7-AAD+ (Late Apoptosis/Necrosis) |
| Untreated T cells | 4.2 | 2.1 |
| T cells + Staurosporine (Positive Control) | 35.8 | 15.2 |
| T cells + this compound (100 µM) | 5.1 | 2.5 |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound inhibits the immunosuppressive function of regulatory T cells by targeting the master transcription factor FOXP3. By preventing FOXP3 from entering the nucleus, P60 relieves the suppression of NF-κB and NFAT, two key transcription factors for T cell activation and effector function.
References
Synthesizing the FOXP3 Inhibitor Peptide P60: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide P60 is a synthetic 15-mer peptide that has garnered significant interest as a potent inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1][2][3] As FOXP3 is a master regulator of regulatory T cell (Treg) development and function, its inhibition presents a promising strategy for enhancing anti-tumor and antiviral immunity.[2][4] This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of this compound (Sequence: H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH).[5] The primary method detailed is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique for producing synthetic peptides of high purity.[6]
Introduction to this compound
This compound is a cell-permeable peptide identified from a phage-displayed random peptide library.[2][3] It functions by binding to the intermediate region of FOXP3, thereby inhibiting its homodimerization and its interaction with the transcription factor AML1 (acute myeloid leukemia 1).[1] This disruption of FOXP3's molecular interactions leads to the inhibition of Treg-mediated immunosuppression, making P60 a valuable tool for immunology research and a potential therapeutic agent.[1][2]
Mechanism of Action: FOXP3 Signaling Pathway Inhibition
This compound exerts its inhibitory effect on regulatory T cells (Tregs) by directly targeting the master transcription factor FOXP3. The diagram below illustrates the key interactions within the FOXP3 signaling pathway and the point of intervention by this compound.
Caption: this compound inhibits FOXP3-mediated immunosuppression.
Synthesis of this compound via Fmoc-SPPS
Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the recommended method for synthesizing this compound.[7][6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Recommended) |
| Rink Amide AM Resin | 100-200 mesh, ~0.6 mmol/g | Major biochemical suppliers |
| Fmoc-protected Amino Acids | Standard side-chain protection | Major biochemical suppliers |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis grade | Major biochemical suppliers |
| HOBt (Hydroxybenzotriazole) | Synthesis grade | Major biochemical suppliers |
| DIPEA (N,N-Diisopropylethylamine) | Synthesis grade | Major biochemical suppliers |
| Piperidine | Synthesis grade | Major biochemical suppliers |
| DMF (N,N-Dimethylformamide) | Peptide synthesis grade | Major biochemical suppliers |
| DCM (Dichloromethane) | ACS grade | Major biochemical suppliers |
| TFA (Trifluoroacetic acid) | Reagent grade | Major biochemical suppliers |
| TIS (Triisopropylsilane) | Reagent grade | Major biochemical suppliers |
| Diethyl ether | Anhydrous | Major biochemical suppliers |
| Acetonitrile | HPLC grade | Major biochemical suppliers |
Experimental Workflow
The synthesis of this compound follows a cyclical process of deprotection and coupling for each amino acid in the sequence.
References
- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbiotec.com [abbiotec.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. agilent.com [agilent.com]
Application of Peptide P60 in Human T Cell Cultures: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a 15-amino acid synthetic peptide (RDFQSFRKMWPFFAM) identified through phage display technology. It functions as a potent inhibitor of Forkhead box protein 3 (FOXP3), a master transcriptional regulator essential for the immunosuppressive function of regulatory T cells (Tregs).[1][2] By binding to FOXP3, this compound impedes its nuclear translocation and its ability to suppress the activity of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa B (NF-κB).[1] This mechanism effectively abrogates the suppressive function of Tregs, thereby enhancing the activity of effector T cells. These application notes provide detailed protocols for the use of this compound in human T cell cultures to augment anti-tumor immune responses.
Mechanism of Action
This compound's primary mode of action is the functional inhibition of regulatory T cells. It does not directly impact the viability or proliferation of either effector T cells or Tregs. Instead, it restores the function of effector T cells in the presence of immunosuppressive Tregs. This makes P60 a valuable tool for research and potential therapeutic applications aimed at overcoming Treg-mediated immunosuppression in contexts such as cancer immunotherapy.
Caption: P60 inhibits FOXP3 nuclear translocation in Tregs, lifting suppression of effector T cells.
Data Presentation
The following tables summarize the quantitative effects of this compound in human T cell co-culture experiments.
Table 1: Effect of this compound on CIK Cell Populations
| Cell Population | Control (%) | P60 Treated (%) | P-value |
| CD3+CD56+ | 25.4 ± 8.7 | 26.1 ± 9.1 | > 0.05 |
| CD3+CD56- | 71.2 ± 10.1 | 70.3 ± 11.2 | > 0.05 |
| CD8+ | 65.8 ± 12.3 | 64.9 ± 13.5 | > 0.05 |
| CD4+ | 30.1 ± 7.9 | 31.5 ± 8.4 | > 0.05 |
| CD4+CD25+FOXP3+ | 3.2 ± 1.1 | 3.5 ± 1.3 | > 0.05 |
| Data are presented as mean ± standard deviation from three healthy donors. CIK cells were treated with 100 µM P60 for 48 hours. No significant changes were observed in the distribution of major CIK cell populations or regulatory T cells. |
Table 2: Effect of this compound on CIK Cell Cytotoxicity against Cancer Cell Lines
| Co-culture | Treatment | Viable Cancer Cells (%) | P-value (vs. Untreated) |
| CIK + A-498 (Renal) | Untreated | 100 ± 0.0 | - |
| P301 (Control Peptide) | 98.7 ± 2.5 | > 0.05 | |
| P60 | 85.4 ± 3.1 | < 0.05 | |
| CIK + Caki-2 (Renal) | Untreated | 100 ± 0.0 | - |
| P301 (Control Peptide) | 101.2 ± 4.2 | > 0.05 | |
| P60 | 89.1 ± 2.8 | < 0.05 | |
| CIK + Pancreatic Cancer | Untreated | 100 ± 0.0 | - |
| P301 (Control Peptide) | 99.5 ± 3.7 | > 0.05 | |
| P60 | 91.2 ± 2.9 | < 0.05 | |
| Data are presented as mean ± standard deviation. Co-cultures were treated for 48 hours. P60 treatment significantly increased CIK cell cytotoxicity, resulting in a lower percentage of viable cancer cells. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
This protocol outlines the steps for reconstituting and storing this compound for use in cell culture.
Materials:
-
Lyophilized this compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, tissue-culture grade water or phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized P60 to collect the powder at the bottom.
-
Under sterile conditions, add an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid toxicity.[4]
-
Vortex gently until the peptide is completely dissolved.
-
-
Working Solution:
-
Dilute the DMSO stock solution with sterile tissue-culture grade water or PBS to create a working stock (e.g., 1 mM).
-
Mix thoroughly by gentle pipetting.
-
-
Storage:
-
Aliquot the working stock into single-use volumes in sterile, low-protein binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or lower for long-term stability.
-
Protocol 2: In Vitro T Cell Suppression Assay
This protocol is designed to assess the ability of this compound to inhibit Treg-mediated suppression of effector T cell proliferation.
Caption: Workflow for assessing P60's effect on T cell proliferation in a Treg suppression assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Effector T cell and Treg isolation kits
-
Cell proliferation dye (e.g., CFSE) or ³H-Thymidine
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound and a control peptide (e.g., P301)
-
Complete RPMI-1640 medium
-
96-well round-bottom culture plates
Procedure:
-
Cell Isolation: Isolate effector T cells (e.g., CD4+CD25-) and regulatory T cells (e.g., CD4+CD25+CD127-) from human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Labeling: Label the effector T cells with a proliferation dye like CFSE according to the manufacturer's protocol, or prepare for ³H-Thymidine incorporation assay.
-
Cell Plating:
-
Plate labeled effector T cells (1 x 10⁵ cells/well) alone.
-
In separate wells, co-culture labeled effector T cells (1 x 10⁵ cells/well) with Tregs (e.g., 1 x 10⁴ cells/well).
-
-
Treatment and Stimulation:
-
Add this compound to designated wells at a final concentration of 50-100 µM.[2] Include wells with a control peptide and no peptide.
-
Stimulate the cells with plate-bound or soluble anti-CD3/CD28 antibodies.
-
-
Incubation: Culture the plates for 3-5 days in a humidified incubator at 37°C with 5% CO₂.
-
Analysis:
-
CFSE: Harvest cells and analyze CFSE dilution by flow cytometry to measure proliferation.
-
³H-Thymidine: Pulse cells with ³H-Thymidine for the final 18 hours of culture, then harvest and measure incorporation using a scintillation counter.
-
Protocol 3: CIK Cell Co-culture Cytotoxicity Assay
This protocol evaluates the enhancement of Cytokine-Induced Killer (CIK) cell cytotoxicity against tumor cells by this compound.
Materials:
-
Expanded human CIK cells
-
Target tumor cell line (e.g., A-498, Caki-2)
-
This compound and a control peptide
-
Complete cell culture medium
-
96-well flat-bottom culture plates
-
Cell viability assay kit (e.g., WST-8, MTS)
Procedure:
-
Cell Preparation:
-
Generate CIK cells from PBMCs as per standard protocols.
-
Culture the target tumor cell line.
-
-
Co-culture Setup:
-
Plate the target tumor cells in a 96-well plate and allow them to adhere overnight.
-
On the following day, add CIK cells to the wells at an appropriate effector-to-target (E:T) ratio.
-
-
Treatment:
-
Add this compound to the co-culture wells at a final concentration of 100 µM.
-
Include control wells with a control peptide and untreated co-cultures.
-
Also include wells with tumor cells alone and CIK cells alone, both with and without P60, to assess direct peptide toxicity.
-
-
Incubation: Incubate the co-culture plate for 48 hours at 37°C with 5% CO₂.
-
Cytotoxicity Assessment:
-
After incubation, gently wash the wells to remove non-adherent CIK cells.
-
Measure the viability of the remaining adherent tumor cells using a WST-8 or similar metabolic assay according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to the untreated control.
-
Conclusion
This compound presents a targeted approach to modulate the immune system by specifically inhibiting the suppressive function of regulatory T cells. The protocols provided herein offer a framework for researchers to investigate and harness the potential of P60 in enhancing effector T cell responses in human cell culture systems. These methods are applicable to fundamental research in T cell biology and preclinical evaluation for cancer immunotherapy strategies.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
Peptide P60: Application Notes and Protocols for Modulating Immune Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide P60 is a synthetic 15-mer peptide identified through phage display technology as a potent modulator of the immune system.[1] Its primary mechanism of action is the inhibition of the transcription factor Forkhead box P3 (FOXP3), a master regulator essential for the development and immunosuppressive function of regulatory T cells (Tregs).[1][2] By binding to FOXP3, this compound prevents its nuclear translocation, thereby attenuating Treg-mediated suppression of effector T cell responses.[1][3] This activity makes this compound a valuable research tool for studying immune regulation and a potential candidate for enhancing anti-tumor and anti-viral immunity.[1]
These application notes provide an overview of this compound's biological activities, detailed protocols for its use in common research applications, and a summary of key quantitative data from published studies.
Mechanism of Action
This compound exerts its immunomodulatory effects by directly interfering with the function of FOXP3. This leads to a cascade of downstream effects that ultimately enhance immune responses.
-
FOXP3 Inhibition: P60 binds to the intermediate region of FOXP3, impairing its dimerization and interaction with other transcription factors like AML1.[2][4]
-
Inhibition of Nuclear Translocation: This binding prevents the nuclear translocation of FOXP3, a critical step for its function as a transcriptional repressor.[1][3][4]
-
Restoration of Effector T Cell Function: By inhibiting FOXP3, P60 relieves the suppression of key transcription factors such as Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor-kappa B (NF-κB).[1][3][5] This leads to enhanced proliferation and cytokine production by effector T cells.[1]
Below is a diagram illustrating the signaling pathway affected by this compound.
Data Presentation
The following tables summarize quantitative data from key studies on this compound, providing a comparative overview of its efficacy in various experimental settings.
Table 1: In Vitro Efficacy of this compound
| Experimental Model | Cell Types | P60 Concentration | Outcome | Reference |
| Treg Suppression Assay | Murine CD4+CD25+ Tregs and CD4+CD25- T cells | 50 µM | Restored proliferative capacity of effector T-cells | [2] |
| CIK Cell Cytotoxicity | Human CIK cells co-cultured with renal (A-498, Caki-2) or pancreatic (DAN-G, Capan-2) cancer cells | 100 µM | Significant decrease in the viability of cancer cell lines | [6] |
| NF-κB/NFAT Reporter Assay | 293T and Jurkat cells transfected with FOXP3 and luciferase reporters | 100 µM | Restored NF-κB and NFAT activity in the presence of FOXP3 | [5] |
| Inhibition of Treg Activity | Human Karpas 299 cell line (Treg profile) with PBMCs | 50 µM | Restored IFN-γ production inhibited by Karpas 299 cells | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosing Regimen | Outcome | Reference |
| CT26 Tumor Model (BALB/c mice) | P60 in combination with AH1 peptide vaccine | 50 nmol/mouse/day i.p. for 10 days | Induced protection against tumor implantation | [1][7] |
| 4T1 Breast Cancer Model (BALB/c mice) | Intratumoral administration of an adenoviral vector expressing P60 (Ad.P60) | Not specified | Delayed tumor growth and inhibited lung metastases | [4] |
| MC38 and LLCOVA Tumor Models | P60 encapsulated in CD25-targeted immunoliposomes (IL-P60) | Not specified | Monotherapy induced total tumor regression in 40% of mice (MC38 model) | [4][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Treg Suppression Assay
This protocol is designed to assess the ability of this compound to inhibit the suppressive function of regulatory T cells on effector T cell proliferation.
Materials:
-
This compound (e.g., 50 µM final concentration)[2]
-
Control peptide
-
Murine spleen cells from BALB/c mice[2]
-
Murine Regulatory T Cell Isolation Kit
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
Anti-mouse CD3 antibody (e.g., 2.5 µg/mL)[2]
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Procedure:
-
Cell Isolation:
-
Tconv Labeling:
-
Label the Tconv population with CFSE or another proliferation dye according to the manufacturer's protocol. This will allow for the tracking of cell division by flow cytometry.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture CFSE-labeled Tconvs (1 x 10^5 cells/well) with Tregs (1 x 10^4 cells/well).[2]
-
Include control wells with Tconvs alone to measure maximal proliferation.
-
-
Treatment and Stimulation:
-
Incubation:
-
Incubate the plate for 3 days at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Analysis:
-
Harvest the cells and analyze the proliferation of the Tconv population by measuring the dilution of the CFSE signal using a flow cytometer. A decrease in CFSE intensity indicates cell division.
-
Protocol 2: Cytokine-Induced Killer (CIK) Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance the cytotoxic activity of CIK cells against cancer cells.
Materials:
-
This compound (e.g., 100 µM final concentration)
-
Control peptide
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Cytokines for CIK cell generation (e.g., IFN-γ, IL-2, anti-CD3 antibody)
-
Target cancer cell lines (e.g., A-498, Caki-2, DAN-G, Capan-2)
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Cell viability assay kit (e.g., WST-8 based)
Procedure:
-
CIK Cell Generation:
-
Isolate PBMCs from healthy donor blood.
-
Generate CIK cells by culturing PBMCs with a standard cocktail of cytokines, typically including IFN-γ on day 0, followed by IL-2 and anti-CD3 antibody on day 1, and continued culture in IL-2 supplemented medium.
-
-
Co-culture and Treatment:
-
After approximately 8 days of culture, seed the target cancer cells in a 96-well plate.
-
Add the generated CIK cells at a desired effector-to-target (E:T) ratio (e.g., 20:1).
-
Add this compound (100 µM) or a control peptide to the co-culture wells.
-
Include control wells with cancer cells alone and CIK cells alone.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Analysis:
-
Measure the viability of the cancer cells using a cell viability assay kit according to the manufacturer's instructions. The reduction in viability in the presence of P60-treated CIK cells compared to controls indicates enhanced cytotoxicity.
-
Protocol 3: NF-κB and NFAT Luciferase Reporter Assay
This protocol is used to quantify the effect of this compound on the transcriptional activity of NF-κB and NFAT in the presence of FOXP3.
Materials:
-
This compound (e.g., 100 µM final concentration)[5]
-
Control peptide
-
293T or Jurkat cells[5]
-
FOXP3 expression plasmid
-
NF-κB or NFAT luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (for Jurkat cell stimulation)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect 293T (for NF-κB) or Jurkat (for NFAT) cells with the FOXP3 expression plasmid, the respective luciferase reporter plasmid (NF-κB or NFAT), and a Renilla luciferase control plasmid using a suitable transfection reagent.[5]
-
-
Treatment:
-
After transfection, incubate the cells for 24 hours in the presence of this compound (100 µM) or a control peptide.[5]
-
-
Stimulation (for NFAT assay):
-
For the NFAT assay in Jurkat cells, stimulate the cells with PMA (e.g., 50 ng/ml) and ionomycin (e.g., 2 µM) for 6 hours before harvesting.[5]
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity in the P60-treated group compared to the control indicates a restoration of NF-κB or NFAT transcriptional activity.
-
Conclusion
This compound is a powerful tool for modulating immune responses by targeting the master regulator of Tregs, FOXP3. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies to investigate immune regulation, enhance anti-tumor immunity, and explore novel therapeutic strategies. As with any experimental reagent, optimization of concentrations and conditions for specific cell types and experimental systems is recommended.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the In-Vivo Stability of Peptide P60
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in-vivo stability of Peptide P60. This compound is a 15-mer synthetic, cell-permeable peptide that inhibits the FOXP3 transcription factor, thereby impairing the immunosuppressive activity of regulatory T-cells (Tregs).[1][2][3][4] However, its therapeutic potential is limited by low in-vivo stability and a very short plasma half-life.[5] This guide explores strategies to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in-vivo stability a concern?
This compound is a promising immunotherapeutic agent that functions by binding to the FOXP3 transcription factor, inhibiting its nuclear translocation and suppressive functions.[1][3] This action enhances the activity of effector T-cells, making it a candidate for improving vaccine efficacy in cancer and infectious disease models.[2][3]
The primary concern is its poor stability in biological systems. Like many unmodified peptides, P60 is susceptible to rapid degradation by proteases and clearance by the kidneys.[5][6] This results in a short biological half-life, which limits its therapeutic window and effectiveness, often requiring frequent administration at high doses to achieve a therapeutic effect.[5]
Q2: What are the primary degradation pathways for peptides like P60 in vivo?
Peptides in vivo are primarily degraded through two main pathways:
-
Proteolytic Degradation: This is the enzymatic breakdown of the peptide bonds by proteases. It can be categorized into:
-
Exopeptidase Cleavage: Enzymes like aminopeptidases and carboxypeptidases cleave amino acids from the N-terminus and C-terminus of the peptide, respectively.[7]
-
Endopeptidase Cleavage: Enzymes like trypsin and chymotrypsin cleave internal peptide bonds, breaking the peptide into smaller, inactive fragments.[8]
-
-
Renal Clearance: Peptides with a small molecular size are rapidly filtered from the bloodstream by the glomeruli in the kidneys and excreted.[6]
Additionally, chemical degradation pathways such as deamidation (especially at asparagine and glutamine residues) and oxidation (at methionine or cysteine residues) can also contribute to loss of activity.[9][10][11]
Caption: Major pathways of this compound degradation and clearance in vivo.
Q3: What are the most effective strategies to enhance the in-vivo stability of this compound?
Several effective strategies can be employed, broadly categorized into structural modifications and formulation approaches.[6][12][13]
-
Structural Modifications:
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can protect against exopeptidase degradation.[7]
-
D-Amino Acid Substitution: Replacing natural L-amino acids with their D-isomers at protease-sensitive sites can significantly reduce enzymatic cleavage.[6][8][14]
-
Cyclization: Creating a cyclic peptide (e.g., head-to-tail) reduces conformational flexibility and protects the terminal ends from exopeptidases, enhancing stability.[12][15][16] A cyclized derivative of a P60 analog has shown improved microsomal stability.[17]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's size, shielding it from proteases and reducing renal clearance, thereby extending its half-life.[18][19][20]
-
-
Formulation Strategies:
Troubleshooting Guide
Problem: My modified this compound shows improved stability in serum but has significantly lower biological activity.
This is a common challenge where modifications that enhance stability inadvertently interfere with the peptide's ability to bind to its target, FOXP3.
Caption: Troubleshooting workflow for loss of activity in modified this compound.
Possible Causes & Solutions:
-
Steric Hindrance: The modification (e.g., a large PEG molecule) may be physically blocking the active site of P60 from interacting with FOXP3.[20]
-
Solution: Employ site-specific modification. Identify the key residues in P60 crucial for FOXP3 binding (e.g., K8 is critical for P60 activity) and ensure modifications are made at positions that do not interfere with this interaction.[23]
-
-
Conformational Changes: The modification may have altered the peptide's secondary structure, which is essential for its activity.[14]
-
Solution: Analyze the peptide's structure using techniques like Circular Dichroism (CD) spectroscopy. If the conformation is disrupted, consider alternative strategies. For example, stapled peptides can enhance stability while preserving the desired helical structure.[24]
-
-
Reduced Bioavailability: The modified peptide might have altered physicochemical properties (e.g., solubility, charge) that prevent it from reaching its intracellular target.
Data Summary: Peptide Stabilization Strategies
The following table summarizes the impact of various modification strategies on peptide half-life, with examples from the literature.
| Modification Strategy | Peptide Example | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference(s) |
| Unnatural Amino Acids | Gonadotropin-releasing hormone (GnRH) | ~5 minutes | 2.8 hours | ~34x | [7] |
| Terminal Modification | Glucose-dependent insulinotropic polypeptide (GIP) | 2-5 minutes | >24 hours | >288x | [7] |
| PEGylation | Glucagon-like peptide-1 (GLP-1) | Not specified | 16-fold increase in plasma | 16x | [7] |
| Cyclization | P60-D2AS5A (microsomal stability) | <1% remaining | ~8-12% remaining (t½ ≈ 8 min) | ~8-12x | [17] |
| Cyclization | Somatostatin | 1-2 minutes | ~12 hours (Pasireotide) | ~360-720x | [12][25] |
| Liposomal Encapsulation | This compound | Very short | Allows for reduced dosing frequency | Not quantified | [5] |
Experimental Protocols
Protocol 1: In-Vitro Plasma/Serum Stability Assay
This protocol assesses the stability of a peptide in plasma or serum by measuring the percentage of intact peptide remaining over time.
Materials:
-
This compound (or modified variant) stock solution (e.g., 1 mg/mL in water or acetonitrile)
-
Freshly collected mouse or human plasma/serum (with anticoagulant like heparin or EDTA)
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge
Methodology:
-
Pre-warm Plasma: Pre-warm an aliquot of plasma/serum to 37°C for 10 minutes.
-
Initiate Reaction: Spike the plasma/serum with the peptide stock solution to a final concentration of 100 µg/mL. Mix gently by inversion. This is your T=0 sample.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
Stop Reaction: Immediately stop the enzymatic degradation by precipitating the plasma proteins. Add 2 volumes of ice-cold 10% TCA or 3 volumes of ice-cold acetonitrile to the aliquot. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate on ice for 10 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the peak area at T=0.
-
Calculation: Calculate the percentage of peptide remaining at each time point: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100. The half-life (t½) can be determined by plotting the percentage remaining versus time.
Protocol 2: General Protocol for Peptide PEGylation
This protocol describes a common method for PEGylating a peptide via a primary amine (e.g., the N-terminus or a Lysine side chain).
Materials:
-
This compound containing a primary amine for conjugation.
-
Amine-reactive PEG derivative (e.g., mPEG-NHS ester or mPEG-aldehyde).
-
Reaction Buffer: Sodium phosphate buffer or bicarbonate buffer (pH 7.5-8.5).
-
Quenching Reagent: e.g., Tris or glycine solution.
-
Purification System: RP-HPLC or Size Exclusion Chromatography (SEC).
Methodology:
-
Peptide Dissolution: Dissolve the peptide in the reaction buffer to a concentration of 1-5 mg/mL.
-
PEG Reagent Preparation: Dissolve the mPEG-NHS ester in the same buffer or a compatible solvent (like DMSO) immediately before use. A 2 to 10-fold molar excess of PEG over the peptide is typically used.
-
Conjugation Reaction: Add the PEG solution to the peptide solution. Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle stirring. The reaction time and temperature should be optimized.
-
Quench Reaction: Stop the reaction by adding a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 20-50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated peptide from the unreacted peptide and excess PEG reagent using RP-HPLC or SEC.
-
Characterization: Confirm the identity and purity of the PEGylated peptide using techniques such as MALDI-TOF mass spectrometry (to confirm the mass increase) and HPLC (to assess purity).
-
Activity Assay: Perform a biological activity assay to ensure the PEGylated peptide retains its function (e.g., inhibition of Treg suppression).
References
- 1. abbiotec.com [abbiotec.com]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. innopep.com [innopep.com]
- 5. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 11. veeprho.com [veeprho.com]
- 12. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. researchgate.net [researchgate.net]
- 18. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bachem.com [bachem.com]
- 20. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 21. alliedacademies.org [alliedacademies.org]
- 22. ijpsjournal.com [ijpsjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
challenges with Peptide P60 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Peptide P60.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a 15-amino acid synthetic peptide (H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH) that functions as a cell-permeable inhibitor of the transcription factor FOXP3.[1][2][3] Its primary application is in immunology research, where it is used to inhibit the immunosuppressive activity of regulatory T cells (Tregs) and enhance effector T-cell stimulation in vitro.[1][3] By blocking FOXP3, this compound can prevent its nuclear translocation and its suppressive effects on other transcription factors like NF-κB and NFAT.[3]
Q2: What are the known solubility recommendations for this compound?
According to available data, this compound can be dissolved in distilled water at a concentration of up to 2 mg/ml.[1] For higher concentrations, the use of acetonitrile is recommended.[1] Another source suggests that a 10 mM solution can be prepared in DMSO.[2]
Q3: Why is my this compound not dissolving in aqueous solutions?
Several factors can contribute to poor solubility of this compound in aqueous solutions. These include:
-
Hydrophobicity: The peptide sequence of P60 contains several hydrophobic amino acids (Phe, Met, Trp, Pro, Ala) which can lead to aggregation in aqueous environments.[1]
-
pH of the solution: The net charge of the peptide is dependent on the pH of the solvent. Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.
-
Peptide concentration: Higher concentrations of the peptide can favor aggregation and precipitation.
-
Temperature: While gentle warming can sometimes aid dissolution, excessive heat can lead to degradation.[4]
-
Presence of salts: High salt concentrations in buffers can sometimes hinder the solubility of peptides.[5]
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents are often used to dissolve hydrophobic peptides. For this compound, acetonitrile is recommended for concentrations above 2 mg/ml.[1] Dimethyl sulfoxide (DMSO) is another common solvent for peptides and a 10 mM solution of a FOXP3 inhibitor peptide in DMSO has been reported.[2] When using organic solvents, it is crucial to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer while vortexing.[6] Be mindful that organic solvents can be toxic to cells, so the final concentration in your assay should be kept low (typically <1%).[6]
Q5: How should I store this compound solutions?
Lyophilized this compound should be stored at -20°C and protected from light as it is hygroscopic.[1] Once reconstituted, it is recommended to prepare aliquots of the solution and store them at -20°C to avoid repeated freeze-thaw cycles.[1][7]
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Initial Solubility Test
Before dissolving the entire peptide stock, it is highly recommended to test the solubility of a small amount first.[5][6]
Experimental Protocol: Small-Scale Solubility Test
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[7]
-
Weigh a small amount of the peptide (e.g., 1 mg).
-
Attempt to dissolve the peptide in a small volume of sterile, distilled water to achieve the desired concentration (e.g., up to 2 mg/ml).[1]
-
Gently vortex or sonicate the solution to aid dissolution.[4]
-
Visually inspect the solution. A clear solution indicates complete dissolution, while a cloudy or precipitated solution indicates solubility issues.
Troubleshooting Steps
If the initial solubility test in water is unsuccessful, proceed with the following steps sequentially.
Quantitative Data Summary: this compound Solubility
| Solvent/Condition | Recommended Concentration | Observations & Remarks | Source(s) |
| Distilled Water | Up to 2 mg/ml | Recommended for initial attempts. | [1] |
| Acetonitrile | > 2 mg/ml | Use for higher concentrations. | [1] |
| DMSO | 10 mM | A common solvent for hydrophobic peptides. Be cautious of potential oxidation of Methionine residues. | [2] |
Step 1: pH Adjustment
The net charge of this compound can be manipulated by adjusting the pH of the solvent, which can significantly impact its solubility.
-
Analysis of this compound Sequence: H-Arg -Asp -Phe-Gln-Ser-Phe-Arg -Lys -Met-Trp-Pro-Phe-Phe-Ala-Met-OH. The peptide contains three basic residues (Arg, Lys) and one acidic residue (Asp). Therefore, the overall charge of the peptide is likely positive at neutral pH.
-
Protocol for pH Adjustment:
-
If the peptide is basic (net positive charge), try dissolving it in a slightly acidic solution (e.g., 10% acetic acid).[4]
-
If the peptide were acidic (net negative charge), a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) would be used.[4]
-
Start with a small volume of the acidic or basic solution and sonicate briefly.
-
Once dissolved, the solution can be diluted with the desired aqueous buffer.
-
Step 2: Use of Organic Co-solvents
For highly hydrophobic peptides, organic solvents are often necessary.
-
Recommended Solvents:
-
Acetonitrile: Recommended for this compound concentrations above 2 mg/ml.[1]
-
DMSO: A common choice for many peptides.[2] Note that DMSO can oxidize methionine residues, which are present in the P60 sequence.[1]
-
DMF (Dimethylformamide): An alternative to DMSO, especially for peptides containing methionine.
-
-
Protocol for Using Organic Solvents:
-
Dissolve the peptide in a minimal amount of the chosen organic solvent (e.g., 50 µl of DMSO for 1 mg of peptide).[6]
-
Slowly add the aqueous buffer to the peptide-solvent mixture dropwise while vortexing.
-
If the solution becomes cloudy, you have reached the solubility limit in that particular buffer.
-
Step 3: Sonication and Gentle Warming
These physical methods can help to break up peptide aggregates and facilitate dissolution.
-
Sonication: Use a bath sonicator for short bursts (10-20 seconds) to avoid excessive heating.[4]
-
Gentle Warming: Warm the solution to 30-40°C. Avoid excessive heat as it can degrade the peptide.[4]
Logical Workflow for Troubleshooting this compound Solubility
Caption: A stepwise troubleshooting workflow for dissolving this compound.
Signaling Pathway
Mechanism of this compound Action: Inhibition of FOXP3
This compound is a cell-permeable peptide that inhibits the function of FOXP3, a key transcription factor in regulatory T cells (Tregs).[1][3] FOXP3 suppresses the immune response by physically associating with and inhibiting the activity of other transcription factors, namely Nuclear Factor of Activated T-cells (NFAT) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[8][9] By binding to FOXP3, this compound prevents its nuclear translocation and its interaction with NFAT and NF-κB, thereby relieving the suppression of cytokine gene expression and enhancing T-cell effector functions.[3]
Caption: Signaling pathway illustrating the inhibitory action of this compound on FOXP3.
References
- 1. abbiotec.com [abbiotec.com]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. biosynth.com [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 8. Foxp3 interacts with nuclear factor of activated T cells and NF-kappa B to repress cytokine gene expression and effector functions of T helper cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foxp3 interacts with nuclear factor of activated T cells and NF-κB to repress cytokine gene expression and effector functions of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Treg Suppression Assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro regulatory T cell (Treg) suppression assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Proliferation of Responder T cells (Teffs)
Question: Why is there high proliferation in my "Teffs alone" control group?
Answer: High background proliferation in the absence of Tregs can mask the suppressive effect and make it difficult to accurately assess Treg function. Several factors can contribute to this issue.
| Potential Cause | Recommended Solution |
| Suboptimal Responder Cell Purity | Ensure high purity of responder T cells (Teffs), typically CD4+CD25- or total CD3+ T cells, by optimizing cell isolation protocols. Contaminating cells can contribute to proliferation.[1][2] |
| Inappropriate Stimulation Strength | Titrate the concentration of the stimulating agent (e.g., anti-CD3/CD28 beads or soluble antibodies). Excessive stimulation can lead to overwhelming proliferation that is difficult for Tregs to suppress.[3][4][5] |
| Responder Cell Activation State | Use naive or resting responder T cells. Pre-activated or memory T cells may proliferate more robustly and can be resistant to Treg suppression.[6] |
| Cell Density | Optimize the number of responder cells seeded per well. Overly dense cultures can lead to non-specific proliferation. |
| Serum and Media Components | Test different lots of fetal bovine serum (FBS) or switch to human serum, as some lots can be mitogenic.[7] Ensure the culture medium contains all necessary supplements at the correct concentrations. |
Tregs Are Not Suppressing Proliferation
Question: My Tregs are not showing any suppressive activity. What could be wrong?
Answer: A lack of suppression is a common issue and can stem from problems with the Tregs themselves, the assay conditions, or the responder cells.
| Potential Cause | Recommended Solution |
| Poor Treg Purity or Viability | Verify Treg purity after isolation using flow cytometry for markers like CD4, CD25, and FOXP3.[8][9] Ensure high cell viability (>90%) before starting the co-culture.[9] |
| Incorrect Treg:Teff Ratio | Optimize the ratio of Tregs to responder T cells. A common starting point is a 1:1 ratio, with serial dilutions (e.g., 1:2, 1:4, 1:8).[4][6][10] The optimal ratio can be donor-dependent.[4] |
| Inadequate Treg Activation | Ensure Tregs are properly activated. Some protocols require pre-activation of Tregs before co-culture.[3] The stimulation method should be sufficient to activate both Tregs and Teffs. |
| Responder Cells Resistant to Suppression | T cells from individuals with autoimmune diseases may be resistant to Treg suppression.[6] Using a standardized, healthy donor for responder cells can help troubleshoot this.[2] |
| Inappropriate Assay Duration | The standard assay duration is typically 3-5 days.[1][5] Shorter or longer incubation times may not be optimal for observing suppression. |
| Type of Tregs Used | Natural Tregs (nTregs) and induced Tregs (iTregs) can have different properties and suppressive capacities.[8][11] Consider which type is more relevant for your experimental question. |
High Variability Between Replicates and Experiments
Question: I'm seeing a lot of variability in my results. How can I improve consistency?
| Potential Cause | Recommended Solution |
| Inconsistent Cell Numbers | Perform accurate cell counting for both Tregs and responder cells before plating. |
| Pipetting Errors | Use calibrated pipettes and be meticulous when setting up serial dilutions and plating cells. |
| Donor-to-Donor Variability | T cell responses can vary significantly between donors.[4] When possible, use cryopreserved cells from a single, large-scale cell preparation for multiple experiments. |
| Reagent Variability | Use the same lot of key reagents like antibodies, beads, and media supplements across experiments. If a new lot is introduced, it may require re-optimization. |
| Plate Effects | Be mindful of "edge effects" in 96-well plates. Avoid using the outer wells or ensure they are filled with media to maintain humidity. |
| Data Analysis Method | Use a standardized method for calculating the percentage of suppression. A modified area-under-the-curve (AUC) method can help normalize data and allow for better comparison between experiments.[2] |
Experimental Protocols
Isolation of Human Regulatory T cells (Tregs) and Responder T cells (Teffs)
This protocol describes a common method for isolating CD4+CD25+ Tregs and CD4+CD25- responder T cells from peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
CD4+ T Cell Enrichment: Enrich for CD4+ T cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit.
-
Treg and Teff Separation:
-
Label the enriched CD4+ T cells with anti-CD25 magnetic beads.
-
The magnetically labeled CD4+CD25+ cells are the Treg population.
-
The unlabeled flow-through fraction contains the CD4+CD25- responder T cells.
-
-
Purity Assessment: Determine the purity of the isolated Treg and Teff populations by flow cytometry, staining for CD4, CD25, and the Treg-specific transcription factor, FOXP3.[1][8]
CFSE Labeling of Responder T Cells
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye used to track cell proliferation.
-
Cell Preparation: Resuspend responder T cells in pre-warmed PBS or serum-free medium at a concentration of 1-10 x 10^6 cells/mL.
-
CFSE Staining: Add CFSE to the cell suspension at a final concentration of 1-5 µM. Mix immediately by vortexing to ensure uniform labeling.[3][12]
-
Incubation: Incubate the cells for 10-15 minutes at 37°C, protected from light.
-
Quenching: Stop the staining reaction by adding 5 volumes of cold complete culture medium or PBS containing 10% FBS.[3]
-
Washing: Wash the cells 2-3 times with complete culture medium to remove any unbound CFSE.
-
Cell Counting: Count the labeled cells and resuspend them at the desired concentration for the suppression assay.
In Vitro Treg Suppression Assay
This protocol outlines a basic Treg suppression assay using anti-CD3/CD28 beads for stimulation.
-
Plate Setup: In a 96-well round-bottom plate, add CFSE-labeled responder T cells at a constant number per well (e.g., 2.5 x 10^4 to 5 x 10^4 cells).[3]
-
Treg Titration: Add varying numbers of Tregs to the wells to achieve different Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8, 1:16).[10] Include control wells with responder T cells only (no Tregs) and unstimulated responder T cells.
-
Stimulation: Add anti-CD3/CD28 T cell activation beads at a pre-determined optimal ratio (e.g., 1 bead per 2 cells).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days.[1][5]
-
Analysis: Harvest the cells and analyze the proliferation of the responder T cells (CFSE dilution) by flow cytometry.
Visual Guides
Treg Suppression Assay Workflow
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. Standardization, Evaluation, and Area-Under-Curve Analysis of Human and Murine Treg Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimizing a potency assay for regulatory T cell therapies - UBC Library Open Collections [open.library.ubc.ca]
- 8. Human Treg Suppression Assay | iQ Biosciences [iqbiosciences.com]
- 9. Regulatory T Cell (Treg) Suppression Assay Kit for Research | iQ Biosciences [iqbiosciences.com]
- 10. Regulatory T cell suppression assay [sanquin.org]
- 11. Treg function & Treg suppression | RoukenBio [rouken.bio]
- 12. researchgate.net [researchgate.net]
how to prevent Peptide P60 degradation in culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Peptide P60 in culture.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound in cell culture experiments.
Issue 1: Loss of this compound Activity Over Time in Culture
Possible Cause: Degradation of the peptide due to enzymatic activity, pH instability, or oxidation.
Troubleshooting Steps:
-
Verify Proper Storage: Ensure the lyophilized peptide is stored at -20°C or -80°C in a desiccator. Once reconstituted, store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Optimize Solution pH: Avoid prolonged exposure to pH levels above 8. Prepare stock solutions in a buffer with a neutral pH (e.g., sterile PBS, pH 7.2-7.4).
-
Minimize Oxidation: Use degassed buffers for reconstitution. Although this compound's sequence (H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH) contains methionine and tryptophan residues susceptible to oxidation, limiting exposure to atmospheric oxygen can help.[1]
-
Incorporate Protease Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium. However, test for any potential off-target effects on your cell line.
-
Assess Peptide Integrity: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of your this compound stock and samples from the culture medium over time. This will help quantify the rate of degradation.
Issue 2: Inconsistent Experimental Results with this compound
Possible Cause: Variability in peptide concentration due to adsorption to surfaces or aggregation.
Troubleshooting Steps:
-
Use Low-Binding Labware: Peptides can adsorb to plastic and glass surfaces.[2] Utilize low-protein-binding microcentrifuge tubes and pipette tips for handling this compound solutions.
-
Ensure Complete Solubilization: The recommended solvent is distilled water, but for higher concentrations, acetonitrile may be necessary.[1] Visually inspect the solution to ensure no particulates are present. Sonication can aid in dissolving the peptide.
-
Prevent Aggregation: Peptides with hydrophobic residues can be prone to aggregation.[2][3] Prepare fresh dilutions from a concentrated stock solution for each experiment. Avoid vigorous vortexing which can induce aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[1][2] Reconstituted solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[4]
Q2: What is the optimal solvent for reconstituting this compound?
A2: For concentrations up to 2 mg/ml, sterile distilled water is recommended.[1] For higher concentrations, acetonitrile can be used.[1] Ensure the final concentration of the organic solvent is compatible with your cell culture system.
Q3: What are the primary pathways of this compound degradation in culture?
A3: The primary degradation pathways for peptides like P60 in cell culture include:
-
Proteolytic Degradation: Cleavage by proteases and peptidases present in the cell culture medium, especially when supplemented with serum.[5]
-
Chemical Degradation:
Q4: Can I modify this compound to increase its stability?
A4: Yes, several strategies can be employed to enhance peptide stability, although these would require custom synthesis:
-
N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.[7]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers at cleavage-sensitive sites can increase resistance to proteases.[8][9]
-
Cyclization: Cyclizing the peptide can lock its conformation and improve stability.[10]
Q5: How does this compound exert its function?
A5: this compound is a cell-permeable peptide that binds to the transcription factor FOXP3.[11][12][13] This binding inhibits the nuclear translocation of FOXP3, reducing its ability to suppress the activity of other transcription factors like NF-κB and NFAT.[11][13] This ultimately impairs the immunosuppressive function of regulatory T cells (Tregs).[1][11][14]
Quantitative Data Summary
Table 1: General Factors Affecting Peptide Stability in Solution
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | Higher Temperatures | Increased degradation rate | Store lyophilized at -20°C/-80°C; solutions at -20°C.[2] |
| pH | pH > 8 | Accelerated hydrolysis and oxidation | Maintain physiological pH (7.2-7.4) in culture. |
| Oxygen | Presence of atmospheric oxygen | Oxidation of susceptible residues (Met, Trp) | Use degassed buffers for reconstitution. |
| Freeze-Thaw Cycles | Multiple cycles | Physical stress leading to aggregation and degradation[4] | Aliquot solutions after reconstitution. |
| Proteases | Presence in serum/cells | Enzymatic cleavage of peptide bonds[5] | Consider serum-free media or protease inhibitors. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To quantify the degradation of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
HPLC system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Prepare a 1 mg/ml stock solution of this compound in sterile water.
-
Spike the this compound stock into your cell culture medium to the final working concentration. Prepare samples with and without serum.
-
Incubate the samples at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
To stop enzymatic degradation, precipitate proteins by adding ACN (1:3 ratio, sample:ACN).
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Reconstitute the dried peptide in the HPLC mobile phase.
-
Analyze the sample by reverse-phase HPLC using a C18 column. A typical mobile phase would be a gradient of water with 0.1% TFA and ACN with 0.1% TFA.
-
Monitor the peptide elution at a wavelength of 220 nm or 280 nm.
-
Quantify the area of the intact this compound peak at each time point to determine the degradation rate.
Visualizations
Caption: A flowchart for troubleshooting this compound degradation.
Caption: The signaling pathway of this compound in regulatory T cells.
References
- 1. abbiotec.com [abbiotec.com]
- 2. veeprho.com [veeprho.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 13. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 14. innopep.com [innopep.com]
Technical Support Center: Enhancing Peptide P60 Half-Life
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the half-life of peptides, with a focus on Peptide P60.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in vivo half-life of therapeutic peptides like this compound?
Therapeutic peptides, such as this compound, generally have a short half-life in the body due to two main factors:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases present in the blood and tissues.[1][2][3] These enzymes cleave the peptide bonds, inactivating the therapeutic molecule.
-
Rapid Renal Clearance: Peptides with a low molecular weight (typically less than 30 kDa) are quickly filtered out of the bloodstream by the kidneys and excreted.[4][5]
Q2: What are the most common strategies to extend the half-life of this compound?
Several strategies can be employed to increase the stability and circulation time of peptides:
-
Structural Modifications: This includes substituting natural L-amino acids with D-amino acids or unnatural amino acids, modifying the peptide backbone, protecting the N- and C-termini (e.g., through acetylation or amidation), and cyclization.[6][7][8][9]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the peptide increases its size, which helps to reduce renal clearance and shield it from enzymatic degradation.[1][10][11]
-
Fusion to Larger Proteins: Genetically fusing the peptide to a larger protein, such as human serum albumin (HSA) or the Fc fragment of an immunoglobulin (IgG), significantly increases its size and utilizes natural recycling pathways to prolong its circulation time.[1][12][13]
-
Acylation/Lipidation: The addition of a fatty acid moiety allows the peptide to non-covalently bind to circulating albumin, thereby increasing its half-life.[1][6][14]
-
Glycosylation: Adding sugar molecules (glycans) to the peptide can enhance its solubility, stability, and half-life.[9][15]
Q3: How do I choose the best half-life extension strategy for this compound?
The optimal strategy depends on several factors, including the specific sequence and structure of this compound, its mechanism of action, and the desired therapeutic profile.
-
Consider the site of action: If this compound needs to penetrate cells, as suggested by its function as a FOXP3 inhibitor, large modifications like fusion to Fc or albumin might hinder its activity.[16] In this case, smaller modifications like amino acid substitution, cyclization, or PEGylation with a smaller PEG chain might be more suitable.
-
Evaluate the impact on bioactivity: Any modification has the potential to alter the peptide's conformation and, consequently, its binding affinity and biological activity. It is crucial to test the modified peptide's activity in relevant in vitro assays.
-
Assess the manufacturing complexity and cost: Some strategies, like the synthesis of peptides with unnatural amino acids or complex glycosylation patterns, can be more challenging and expensive than others, such as simple N- or C-terminal modifications.[17][18]
Troubleshooting Guides
Problem 1: Reduced or lost biological activity of this compound after modification.
-
Possible Cause: The modification site is critical for the peptide's interaction with its target.
-
Solution: If the modification was site-specific, choose a different site for conjugation that is not part of the active region. If the modification was random (e.g., PEGylation targeting lysine residues), consider site-specific modification strategies.[19][20] For this compound, which inhibits FOXP3 nuclear translocation, the region responsible for cell penetration and interaction with the import machinery should be avoided.[16]
-
-
Possible Cause: The modification causes a significant conformational change in the peptide.
-
Solution: Try a different type of modification. For example, if a large PEG chain is causing issues, a smaller PEG, a different linker, or an alternative strategy like acylation might be better tolerated.
-
-
Possible Cause: The modified peptide is aggregating.
-
Solution: Optimize the formulation by adjusting the buffer, pH, or adding excipients. Characterize the aggregation state using techniques like size-exclusion chromatography.
-
Problem 2: Low yield during the synthesis and purification of modified this compound.
-
Possible Cause: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS) of a modified peptide.
-
Possible Cause: The modified peptide is difficult to purify due to heterogeneity (e.g., in PEGylation or glycosylation).
-
Solution: For PEGylation, use site-specific conjugation methods to produce a more homogeneous product.[20][22] For glycosylation, chemical synthesis using glycosylated amino acid building blocks allows for precise control over the glycan structure and attachment site.[15][23] Optimize purification methods, such as using a different chromatography resin or gradient.
-
-
Possible Cause: The peptide is unstable under the cleavage or purification conditions.
-
Solution: Adjust the cleavage cocktail and conditions (e.g., temperature, time) to minimize degradation.[24] Ensure all purification steps are performed at a low temperature if the peptide is thermolabile.
-
Problem 3: The half-life extension of modified this compound is not as significant as expected.
-
Possible Cause: The chosen modification is not effective enough for this specific peptide.
-
Solution: Consider a different strategy or a combination of strategies. For example, combining N-terminal acetylation and C-terminal amidation with the incorporation of a D-amino acid can have a synergistic effect on stability.[6]
-
-
Possible Cause: The modified peptide is still susceptible to a specific protease.
-
Solution: Identify the cleavage site by mass spectrometry and substitute the amino acids at that site with protease-resistant ones (e.g., D-amino acids or N-methylated amino acids).[9]
-
-
Possible Cause: For albumin-binding strategies, the affinity for albumin is too low.
Quantitative Data on Half-Life Extension Strategies
The following table summarizes the impact of various half-life extension strategies on different peptides as reported in the literature. Note that the results are highly dependent on the specific peptide and the experimental conditions.
| Strategy | Peptide/Protein | Original Half-Life | Modified Half-Life | Fold Increase | Reference |
| Amino Acid Substitution & Cyclization | Somatostatin | 1-2 minutes | ~1.5 - 2 hours (Octreotide) | ~45-120 | [2][10][13] |
| PEGylation | Interferon α-2b | ~4 hours | ~330-fold increase | 330 | [2] |
| PEGylation | GLP-1 (in rats) | - | 16-fold increase in plasma half-life | 16 | [7] |
| Acylation (Lipidation) | Insulin (Insulin detemir) | ~5-10 minutes | >95% albumin bound in circulation | - | [14] |
| Fusion to Albumin Binding Domain | GnRH-A (in rats) | < 60 minutes | 180 ± 12 minutes | >3 | [4] |
| Fusion to Fc Fragment | GLP-1 (Dulaglutide) | ~2 minutes | ~5-6 days | - | [1][27] |
| N-terminal Acetylation | Glucose-dependent insulinotropic polypeptide (GIP) | 2-5 minutes | > 24 hours | >288 | [7] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of this compound via Cysteine Maleimide Chemistry
This protocol describes the site-specific attachment of a PEG-maleimide derivative to a cysteine residue introduced into the this compound sequence.
-
Peptide Synthesis: Synthesize this compound with a single cysteine residue at a location that is not critical for its biological activity using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Peptide Purification: Purify the cysteine-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
-
PEGylation Reaction: a. Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5) to a final concentration of 1-5 mg/mL. b. Dissolve the PEG-maleimide derivative in the same buffer. c. Add the PEG-maleimide solution to the peptide solution at a molar excess (typically 1.2 to 5-fold). d. Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: Add a small molecule thiol, such as free cysteine or β-mercaptoethanol, to quench any unreacted maleimide groups.
-
Purification of PEGylated Peptide: Purify the PEGylated this compound from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted peptide, excess PEG, and quenching agent.
-
Characterization: Analyze the purified PEGylated peptide by SDS-PAGE to confirm the increase in molecular weight and by RP-HPLC to assess purity. Confirm the identity and site of PEGylation using mass spectrometry.
Protocol 2: In Vitro Serum Stability Assay
This protocol is used to assess the half-life of native and modified this compound in serum.
-
Sample Preparation: a. Prepare stock solutions of the native and modified this compound in a suitable buffer (e.g., PBS). b. Obtain human or murine serum (commercially available).
-
Incubation: a. Mix the peptide stock solution with the serum to a final peptide concentration of approximately 1 mM. b. Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: a. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-serum mixture. b. Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA), and incubating on ice for at least 30 minutes.[28]
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 13,000 x g) for 10 minutes to precipitate the serum proteins.
-
Analysis: a. Analyze the supernatant, which contains the remaining peptide, by RP-HPLC. b. Quantify the peak area corresponding to the intact peptide at each time point.
-
Half-Life Calculation: Plot the percentage of remaining intact peptide against time and fit the data to a one-phase decay model to calculate the half-life (t½).
Visualizations
References
- 1. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 8. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bachem.com [bachem.com]
- 16. abbiotec.com [abbiotec.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 19. bachem.com [bachem.com]
- 20. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kilobio.com [kilobio.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Site-Specific Glycosylation of Peptides - Creative Peptides [creative-peptides.com]
- 24. reddit.com [reddit.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. GLP-1 and Genetics: How Your Genes Affect Appetite, Insulin Response, and Weight Loss Medications [geneticlifehacks.com]
- 28. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Peptide P60 Efficacy Through Cyclization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments related to the cyclization of Peptide P60 to improve its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 15-amino acid synthetic peptide that functions as a cell-permeable inhibitor of the transcription factor FOXP3.[1][2] FOXP3 is a key regulator for the immunosuppressive function of regulatory T-cells (Tregs).[1] P60 exerts its effect by binding to the intermediate region of FOXP3, which in turn inhibits FOXP3 homodimerization and its interaction with the transcription factor AML1.[3][4] This inhibition of FOXP3 activity leads to a reduction in the suppressive function of Tregs and enhances the stimulation of effector T-cells, making it a promising candidate for cancer immunotherapy and improving vaccine efficacy.[2][5][6]
Q2: Why is cyclization of this compound beneficial?
A2: Cyclization, specifically head-to-tail macrocyclization, of this compound and its analogs has been shown to significantly improve its therapeutic properties. The primary benefits include:
-
Enhanced Stability: Cyclic peptides are generally more resistant to enzymatic degradation by proteases compared to their linear counterparts. Studies have shown that a cyclized version of a P60 analog (P60-D2A-S5A, named CM-1215) exhibited improved microsomal stability.[3][7]
-
Improved Receptor Binding and Efficacy: The constrained conformation of a cyclic peptide can lead to a higher binding affinity for its target. The cyclized P60 analog demonstrated a significantly improved capacity to bind to FOXP3 and more effectively inhibited Treg activity in vitro.[3][7]
-
Enhanced In Vivo Anti-Tumor Activity: In a preclinical model of hepatocellular carcinoma, the cyclized P60 analog, when used in combination with an anti-PD-1 antibody, showed a greater delay in tumor growth compared to the antibody alone.[3][7]
Q3: What is the amino acid sequence of this compound?
A3: The amino acid sequence for this compound is H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH.[1]
Troubleshooting Guides
Issue 1: Low Yield of Cyclized this compound
-
Potential Cause: Suboptimal reaction conditions for cyclization.
-
Troubleshooting Steps:
-
Concentration: Ensure the cyclization reaction is performed at a high dilution (typically 0.1-1 mg/mL). This favors intramolecular cyclization over intermolecular oligomerization.
-
Coupling Reagents: Experiment with different coupling reagents. While standard reagents like DIC/Oxyma can be used, others may offer better efficiency for this specific sequence.
-
pH: Optimize the pH of the reaction mixture. For disulfide bond formation, a slightly basic pH (around 8) is often optimal. For amide bond formation, maintaining the recommended pH for the chosen coupling reagent is critical.
-
Purification: Purify the linear peptide precursor before attempting cyclization to remove any impurities that could interfere with the reaction.
-
On-Resin vs. Solution Phase: If solution-phase cyclization yields are low, consider an on-resin cyclization strategy. This can sometimes improve yields by minimizing intermolecular side reactions.[8]
-
Issue 2: Inconsistent Results in In Vitro Treg Suppression Assays
-
Potential Cause: Variability in cell populations or assay conditions.
-
Troubleshooting Steps:
-
Cell Purity: Ensure high purity of both regulatory T-cells (Tregs, typically CD4+CD25+) and effector T-cells (Teffs, typically CD4+CD25-). Use magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for purification and verify purity by flow cytometry.
-
Cell Viability: Check the viability of cells before and after the assay using methods like Trypan Blue exclusion or a viability stain for flow cytometry.
-
Stimulation Conditions: Use a consistent and optimal concentration of anti-CD3 and anti-CD28 antibodies for T-cell stimulation. Titrate these reagents beforehand to determine the optimal dose for your specific cell source.
-
Peptide Solubility and Stability: Ensure the linear and cyclized P60 peptides are fully dissolved in a suitable vehicle (e.g., DMSO or PBS) and are stable under assay conditions. Prepare fresh solutions for each experiment.
-
Controls: Include appropriate controls in every assay:
-
Teffs alone (no suppression)
-
Teffs + Tregs (maximum suppression)
-
Teffs + Tregs + vehicle control
-
Teffs + Tregs + irrelevant control peptide
-
-
Issue 3: High Variability in In Vivo Tumor Models
-
Potential Cause: Inconsistent tumor implantation or peptide administration.
-
Troubleshooting Steps:
-
Tumor Cell Viability: Use a consistent number of viable tumor cells for subcutaneous injection. Perform a viability count immediately before injection.
-
Injection Site: Inject tumor cells into the same anatomical location for all animals to minimize variability in tumor growth.
-
Peptide Formulation and Administration: Ensure the cyclized peptide is properly formulated for in vivo use. Check for solubility and stability in the delivery vehicle. Administer the peptide consistently (e.g., intraperitoneally or intravenously) at the same time each day.
-
Animal Health: Monitor the health of the animals throughout the study. Any signs of illness unrelated to the treatment should be noted as it can affect tumor growth.
-
Randomization and Blinding: Randomize animals into treatment groups and, if possible, blind the researchers who are measuring tumors and assessing outcomes to prevent bias.
-
Data Presentation
Table 1: In Vitro Efficacy of Linear vs. Cyclized P60 Analog (CM-1215)
| Peptide | Target Binding (SPR) | Treg Inhibition (%) |
| P60 (Linear Analog) | Lower Affinity | ~40% |
| CM-1215 (Cyclized) | Higher Affinity | ~70% |
Data is approximated from graphical representations in the cited literature for comparative purposes.[7]
Table 2: Microsomal Stability of Cyclized P60 Analog (CM-1215)
| Microsome Source | Time (minutes) | Remaining Peptide (%) | Estimated Half-life (minutes) |
| Human | 30 | 6.2% | ~8 |
| Mouse | 30 | 12% | ~8 |
Data adapted from a study on the stability of CM-1215.[7]
Table 3: In Vivo Anti-Tumor Efficacy of Cyclized P60 Analog (CM-1215) in Combination with Anti-PD-1
| Treatment Group | Mean Tumor Diameter (Day 20) | Survival Benefit |
| Untreated | Largest | - |
| Anti-PD-1 Alone | Intermediate | Moderate |
| Anti-PD-1 + CM-1215 | Smallest | Significant (p < 0.01) |
Qualitative summary based on tumor growth curves and Kaplan-Meier plots.[7]
Experimental Protocols
Protocol 1: Head-to-Tail Cyclization of this compound Analog
This protocol is a general guideline for solution-phase head-to-tail cyclization.
-
Synthesis of Linear Peptide: Synthesize the linear P60 analog using standard solid-phase peptide synthesis (SPPS) on a suitable resin that allows for cleavage with protected side chains, leaving the N-terminal amine and C-terminal carboxylic acid free.
-
Cleavage and Deprotection: Cleave the peptide from the resin and deprotect the N- and C-termini while keeping the side-chain protecting groups intact.
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1-1 mg/mL.
-
Add the coupling reagent (e.g., DIC/Oxyma) in a slight molar excess.
-
Adjust the pH if necessary for the specific coupling chemistry.
-
Allow the reaction to proceed at room temperature with stirring for 12-24 hours.
-
-
Monitoring the Reaction: Monitor the progress of the cyclization by RP-HPLC or mass spectrometry to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
Quenching and Final Deprotection: Once the reaction is complete, quench any remaining coupling reagents as per the manufacturer's instructions. Remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA-based).
-
Final Purification: Purify the final cyclic peptide by RP-HPLC and confirm its identity and purity by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Treg Suppression Assay
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
-
Purify CD4+ T-cells by negative selection using a magnetic bead-based kit.
-
Isolate CD25+ regulatory T-cells (Tregs) and CD25- effector T-cells (Teffs) from the CD4+ population using positive selection for CD25.
-
-
Cell Culture:
-
Plate Teffs at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.
-
Add Tregs at varying ratios to Teffs (e.g., 1:1, 1:2, 1:4).
-
Add the linear or cyclized P60 peptide at the desired concentrations. Include a vehicle-only control.
-
-
T-Cell Stimulation:
-
Add soluble or plate-bound anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
-
Proliferation Measurement:
-
Culture the cells for 3-4 days.
-
For the final 18 hours of culture, add [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat and measure the incorporation of [3H]-thymidine using a scintillation counter as an indicator of cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of suppression for each condition relative to the proliferation of Teffs alone.
-
Visualizations
Caption: Mechanism of action of cyclized this compound in inhibiting Treg suppression.
Caption: Overall workflow from peptide synthesis to in vivo efficacy testing.
References
- 1. abbiotec.com [abbiotec.com]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 6. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Stabilizing Peptide P60 with D-Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the stabilization of Peptide P60 using D-amino acids.
Overview of this compound
This compound is a 15-amino acid synthetic peptide identified as a cell-permeable inhibitor of the transcription factor FOXP3 (Forkhead box P3).[1] By binding to FOXP3, P60 inhibits the immunosuppressive functions of regulatory T-cells (Tregs), making it a promising candidate for cancer immunotherapy.[1]
Sequence: H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH (RDFQSFRKMWPFFAM)[1][2][3][4][5]
However, like many therapeutic peptides, P60 is susceptible to proteolytic degradation, which can limit its in vivo efficacy. One common strategy to enhance peptide stability is the substitution of L-amino acids with their D-enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using D-amino acids to stabilize this compound?
A1: D-amino acids can significantly increase the stability of peptides against enzymatic degradation.[6] Proteases, which are enzymes that break down proteins and peptides, are stereospecific and primarily recognize L-amino acids. By incorporating D-amino acids at strategic positions, this compound can become more resistant to proteolysis, potentially leading to a longer in vivo half-life and improved therapeutic efficacy.
Q2: Which positions in the this compound sequence are ideal for D-amino acid substitution?
A2: Research has shown that introducing a D-alanine at position 2 of the this compound sequence (P60-D2A) significantly augments its microsomal stability.[2] This suggests that the N-terminal region of the peptide may be particularly susceptible to degradation. It is generally recommended to start by substituting amino acids at the N- and C-termini, as changes in the core sequence are more likely to disrupt the peptide's interaction with its target, FOXP3.
Q3: Will substituting L-amino acids with D-amino acids affect the activity of this compound?
A3: It is possible. While D-amino acid substitution can enhance stability, it may also alter the peptide's conformation and, consequently, its binding affinity for FOXP3. For instance, the P60-D2A analog with a D-alanine at position 2 maintained its FOXP3 binding capacity and inhibitory function.[2] However, substitutions at other positions, especially within the core binding region, could be detrimental to its activity. Therefore, it is crucial to perform activity assays after any modification.
Q4: What are the potential downsides of using D-amino acids in this compound?
A4: Besides a potential loss of activity, other issues can arise. The introduction of D-amino acids can sometimes lead to changes in solubility or promote aggregation. Furthermore, while D-amino acids increase resistance to common proteases, they do not guarantee complete stability, as other degradation pathways may exist. It is also important to consider that all-D-amino acid peptides may have different immunogenic properties compared to their L-counterparts.
Q5: Are there alternatives to D-amino acid substitution for improving P60 stability?
A5: Yes, other peptide stabilization strategies include:
-
Cyclization: A head-to-tail cyclized version of a modified P60 peptide (CM-1215) has been shown to have improved microsomal stability and an increased estimated half-life.
-
N-terminal acetylation and C-terminal amidation: These modifications can protect the peptide from exopeptidases.
-
Incorporation of unnatural amino acids: These can provide steric hindrance to proteases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of P60 activity after D-amino acid substitution. | The substituted amino acid is critical for binding to FOXP3. | - Perform an alanine scan of the P60 sequence to identify key residues for activity before making D-amino acid substitutions.- Focus substitutions on the N- and C-termini.- Test different D-amino acids at the position of interest. |
| Modified P60 shows poor solubility. | The D-amino acid substitution has altered the peptide's physicochemical properties. | - Attempt to dissolve the peptide in different buffer systems or with the addition of organic solvents like DMSO.- Consider synthesizing the peptide with a different counter-ion (e.g., acetate instead of TFA). |
| Inconsistent results in stability assays. | Issues with the experimental setup, such as enzyme activity, or peptide precipitation. | - Ensure consistent sourcing and activity of serum or microsomal fractions.- Include control peptides with known stability.- Optimize the sample preparation method to prevent peptide loss during protein precipitation. |
| Modified P60 appears stable but has no in vivo effect. | Poor bioavailability, rapid clearance through other mechanisms, or off-target effects. | - Investigate other pharmacokinetic properties of the modified peptide.- Consider alternative delivery strategies. |
Quantitative Data on P60 Stability
While published studies confirm that D-amino acid substitution and cyclization enhance the stability of this compound, specific half-life values from these studies are not publicly available. The data below reflects the qualitative improvements reported.
| Peptide | Modification | Reported Stability |
| This compound | None (all L-amino acids) | Susceptible to proteolytic degradation. |
| P60-D2A | D-alanine at position 2 | Significantly augmented microsomal stability.[2] |
| CM-1215 | Cyclized P60-D2A-S5A mutant | Improved microsomal stability and estimated half-life. |
Experimental Protocols
Microsomal Stability Assay
This protocol is a general guideline for assessing the in vitro metabolic stability of this compound and its analogs using liver microsomes.
Materials:
-
This compound and its D-amino acid modified analogs
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold stop solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the liver microsome solution.
-
Add the test peptide to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold stop solution to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent peptide concentration at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent peptide over time.
Treg Suppression Assay
This assay evaluates the functional activity of this compound and its analogs by measuring their ability to inhibit the suppressive function of regulatory T-cells (Tregs).
Materials:
-
Effector T cells (Teffs; CD4+CD25-)
-
Regulatory T cells (Tregs; CD4+CD25+)
-
Antigen-presenting cells (APCs) or anti-CD3/CD28 beads
-
Cell proliferation dye (e.g., CFSE)
-
This compound and its analogs
-
Complete cell culture medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Isolate Teffs and Tregs from peripheral blood mononuclear cells (PBMCs).
-
Label the Teffs with a cell proliferation dye (e.g., CFSE).
-
In a 96-well round-bottom plate, co-culture the labeled Teffs with Tregs at different ratios (e.g., 1:1, 1:0.5, 1:0.25 Teff:Treg).
-
Add this compound or its analogs at various concentrations to the co-culture wells. Include a vehicle control.
-
Stimulate the cells with anti-CD3/CD28 beads or APCs and a soluble anti-CD3 antibody.
-
Incubate the plate at 37°C in a CO2 incubator for 3-5 days.
-
Harvest the cells and analyze the proliferation of the Teff population (CFSE dilution) by flow cytometry.
-
The inhibition of Treg suppression by the peptide will result in increased Teff proliferation.
Visualizations
FOXP3 Signaling Pathway and P60 Inhibition
Caption: P60 inhibits FOXP3 dimerization and its interaction with AML1.
Experimental Workflow for P60 Stabilization and Testing
Caption: Workflow for developing stabilized this compound analogs.
References
- 1. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting Mouse Liver Microsomal Stability with “Pruned” Machine Learning Models and Public Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Liposomal Encapsulation of Peptide P60
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful liposomal encapsulation of Peptide P60 for enhanced delivery.
Frequently Asked Questions (FAQs)
1. What is this compound and why is liposomal encapsulation beneficial?
This compound is a 15-amino acid linear peptide that acts as a Foxp3 inhibitor, which can suppress the activity of regulatory T cells (Tregs) and hinder tumor growth.[1] However, its clinical application is limited by low in-vivo stability, a short plasma half-life, and poor selectivity for Treg cells.[1] Liposomal encapsulation offers a promising solution by protecting the peptide from degradation, providing controlled release, improving its bioavailability, and enabling targeted delivery to specific cells.[2][3][4]
2. What are the critical factors influencing the encapsulation efficiency of this compound?
Several factors can significantly impact the encapsulation efficiency (EE) of peptides like P60 into liposomes. These include:
-
Lipid composition: The choice of phospholipids and the inclusion of components like cholesterol can affect membrane rigidity and peptide interaction.[5][6]
-
Method of preparation: Techniques such as thin-film hydration, reverse-phase evaporation, and freeze-thawing cycles can yield different encapsulation efficiencies.[7][8]
-
Peptide properties: The physicochemical properties of the peptide, such as its size, charge, and hydrophobicity, play a crucial role.[9] For instance, introducing a non-polar group like a fatty acid chain to the peptide can improve its embedment into the liposome.[9]
-
Process parameters: Factors like pH, temperature, incubation time, and ethanol concentration during formulation can influence the permeability of the liposomal membrane and, consequently, the peptide loading.[7]
3. How can I improve the stability of my this compound-loaded liposomes?
Liposome stability is crucial for effective drug delivery.[10][11] Strategies to enhance stability include:
-
Optimizing lipid composition: Incorporating cholesterol can increase the rigidity of the phospholipid bilayer, improving stability.[5] The use of lipids with a higher phase transition temperature (Tm), such as DSPC, can result in a more rigid membrane structure at physiological temperatures, reducing drug leakage.[11]
-
Surface modification (e.g., PEGylation): Attaching polyethylene glycol (PEG) to the liposome surface ("stealth liposomes") can protect the attached peptide from degradation and reduce clearance by the reticuloendothelial system (RES).[3][12]
-
Lyophilization (Freeze-drying): This process can convert the liposomal suspension into a dry powder, enhancing long-term storage stability.[13][14] However, the freezing and drying process must be carefully optimized to prevent vesicle fusion and leakage.[14]
-
Coating with polymers: Using polymers like chitosan can improve the rigidity of the liposomal membrane.[14]
4. What methods can be used to characterize this compound-loaded liposomes?
Thorough characterization is essential to ensure the quality and efficacy of the formulation. Key analytical techniques include:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average size and size distribution of the liposomes.[15]
-
Zeta Potential: This measurement indicates the surface charge of the liposomes, which is important for stability and interaction with cells.[16]
-
Encapsulation Efficiency (EE): This is determined by separating the unencapsulated peptide from the liposomes and quantifying the amount of encapsulated peptide. Techniques like HPLC, UV-Vis spectroscopy, or specific peptide quantification assays can be used.[17][18]
-
Morphology: Transmission Electron Microscopy (TEM) or Cryo-TEM can be used to visualize the shape and lamellarity of the liposomes.[19]
-
In vitro release studies: These assays measure the rate at which the encapsulated peptide is released from the liposomes under physiological conditions.[20]
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Encapsulation Efficiency (EE) | - Inappropriate liposome preparation method. - Suboptimal lipid composition. - Unfavorable electrostatic interactions between peptide and lipids. - Peptide leakage during formulation. - Inaccurate quantification of encapsulated peptide. | - Experiment with different preparation methods (e.g., thin-film hydration followed by extrusion, freeze-thaw cycles).[7][8] - Optimize the lipid-to-peptide ratio; a typical starting range is 10:1 to 100:1 (lipid:peptide, mol/mol).[21] - Adjust the pH of the hydration buffer to modify the charge of the peptide and lipids for better interaction.[22] - For hydrophobic peptides, consider incorporating them into the lipid bilayer during film formation.[7] - Ensure complete removal of unencapsulated peptide before quantification using methods like dialysis, size exclusion chromatography, or ultracentrifugation.[21] |
| Liposome Aggregation and Instability | - Suboptimal lipid composition (e.g., lack of charged lipids or cholesterol). - High concentration of liposomes. - Inappropriate storage conditions (temperature, pH). - High ligand density on the surface of targeted liposomes.[3] | - Incorporate charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion between vesicles. - Include cholesterol (typically 30-50 mol%) to increase membrane rigidity.[5][6] - Store liposomes at 4°C and avoid freezing unless they are specifically formulated for it.[10] - Optimize the density of targeting ligands on the liposome surface.[3] - Consider PEGylation to provide steric hindrance and prevent aggregation.[12] |
| Inconsistent Particle Size | - Inefficient downsizing method. - Improper hydration of the lipid film. - Aggregation of liposomes after preparation. | - Use extrusion with polycarbonate membranes of a defined pore size for better size control.[] - Ensure the hydration temperature is above the phase transition temperature (Tm) of the lipids. - Optimize sonication parameters (time, power) if using this method, but be aware of potential lipid degradation and peptide denaturation.[7] - Verify that the lipid film is thin and uniform before hydration. |
| Peptide Degradation | - Exposure to harsh organic solvents or high temperatures during formulation. - Enzymatic degradation. | - Use preparation methods that avoid or minimize contact with organic solvents, such as the film hydration method where the peptide is added in the aqueous phase.[24] - Avoid excessive sonication which can generate heat. - Encapsulation itself protects the peptide from enzymatic degradation.[3] |
| Poor Cellular Uptake | - Neutral or negatively charged liposome surface (for some cell types). - Lack of specific targeting ligands. - Large particle size. | - Incorporate cationic lipids to create positively charged liposomes, which can enhance interaction with negatively charged cell membranes.[25] - For targeted delivery to Tregs, functionalize the liposome surface with ligands that bind to receptors like CD25.[1] - Optimize the liposome size to be within the optimal range for cellular uptake (generally below 200 nm).[20] |
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies on liposomal peptide encapsulation.
Table 1: Formulation Parameters and Encapsulation Efficiency
| Peptide | Liposome Composition | Preparation Method | Encapsulation Efficiency (%) | Reference |
| P5 peptide | Not specified | Film-hydration with 30% ethanol | 44 | [7] |
| FITC-labelled peptide | PC/CAP/DOPE (4:2:1) | Freeze-thaw | 45.7 | [20] |
| Print 3G | SPC:CHOL:mPEG-2000-PE | Freeze-thawing | ~63 (optimized) | [8] |
| Casein peptide | Lecithin:Cholesterol (3:1) | Response surface methodology | 86.99 | [5] |
| P60 | DSPE-PEG750 or DSPE-PEG2000 | Not specified | 50-60 | [1] |
Table 2: Physicochemical Characterization of Peptide-Loaded Liposomes
| Peptide | Average Size (nm) | Zeta Potential (mV) | PDI | Reference |
| FITC-labelled peptide | 138.8 ± 34 | -18.2 ± 1.3 | Not specified | [20] |
| Casein peptide | 81.47 ± 1.10 | Not specified | Not specified | [5] |
| BSA-loaded gel core liposomes | 173 ± 1 | Not specified | Not specified | [15] |
| pal-KTTKS | ~150-200 | Slightly negative | < 0.2 | [16] |
Experimental Protocols
Protocol for Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol is a standard method for preparing unilamellar liposomes of a defined size.
Materials:
-
Phospholipids (e.g., DSPC, DPPC) and Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., PBS, HEPES)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve the lipids (e.g., DSPC:Cholesterol at a desired molar ratio) in an organic solvent in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator under vacuum.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the dissolved this compound. The hydration should be performed at a temperature above the phase transition temperature (Tm) of the lipids.
-
Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should also be done at a temperature above the Tm. Repeat the extrusion process 10-20 times.
-
The resulting suspension contains large unilamellar vesicles (LUVs) encapsulating this compound.
Protocol for Determination of Encapsulation Efficiency
This protocol describes a common method to quantify the amount of peptide successfully encapsulated within the liposomes.
Materials:
-
This compound-loaded liposome suspension
-
Method for separating free peptide (e.g., ultracentrifugation, size exclusion chromatography, or dialysis)
-
Method for quantifying the peptide (e.g., HPLC, UV-Vis spectrophotometer, or a suitable protein/peptide assay kit)
-
Lysis buffer (e.g., 1% Triton X-100)
Methodology:
-
Separate the unencapsulated (free) this compound from the liposome suspension. This can be achieved by:
-
Ultracentrifugation: Pellet the liposomes, and the supernatant will contain the free peptide.
-
Size Exclusion Chromatography (SEC): Use a column that separates the larger liposomes from the smaller, free peptide molecules.
-
Dialysis: Dialyze the liposome suspension against the hydration buffer using a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free peptide to pass through while retaining the liposomes.
-
-
Quantify the amount of free peptide in the supernatant/eluate/dialysate (W_free).
-
To determine the total amount of peptide, disrupt a known volume of the original liposome suspension using a lysis buffer (e.g., 1% Triton X-100) to release the encapsulated peptide.
-
Quantify the total amount of peptide in the lysed suspension (W_total).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(W_total - W_free) / W_total] x 100
Visualizations
Caption: Workflow for P60 liposome formulation and evaluation.
Caption: Troubleshooting logic for low peptide encapsulation.
References
- 1. Foxp3 inhibitory peptide encapsulated in a novel CD25-targeted nanoliposome promotes efficient tumor regression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddhs.com [jddhs.com]
- 3. Peptide-functionalized liposomes as therapeutic and diagnostic tools for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome encapsulation for casein-derived peptides: Release behavior, in vitro digestibility, nutrient absorption, and gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Method to Prepare Liposomes Containing HER2/Neu- Derived Peptide as a Vaccine Delivery System for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2020257260A1 - Formulation of peptide loaded liposomes and related applications - Google Patents [patents.google.com]
- 10. ijper.org [ijper.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and optimization of anionic liposomes for delivery of small peptides and cDNA to human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 24. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Synthetic Peptide Inhibitors in Assays
Welcome to the technical support center for synthetic peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Section 1: Poor Peptide Solubility
Low solubility is a frequent issue with synthetic peptides, particularly those with a high content of hydrophobic amino acids.[1][2] This can lead to inaccurate concentration calculations, precipitation during experiments, and reduced biological activity.[3][4]
FAQs on Poor Peptide Solubility
Q1: My peptide inhibitor won't dissolve in aqueous buffers. What should I do?
A1: The solubility of a peptide is determined by its amino acid composition, particularly its net charge and hydrophobicity.[1] First, analyze the peptide's sequence to determine if it is acidic, basic, or neutral.[5]
-
For acidic peptides (net negative charge), try dissolving in a basic buffer or adding a small amount of a weak base like 10% ammonium hydroxide (NH₄OH) or ammonium bicarbonate.[5]
-
For basic peptides (net positive charge), use an acidic solvent such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5]
-
For neutral or hydrophobic peptides , organic solvents are often necessary. Start with a small amount of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN), and then slowly add the aqueous buffer to the desired concentration.[3][6]
Always test the solubility of a small aliquot of the peptide first before dissolving the entire stock.[5]
Q2: How can I improve the dissolution of a difficult-to-dissolve peptide?
A2: If your peptide is still not dissolving, you can try the following techniques:
-
Sonication: Briefly sonicating the peptide solution can help break up aggregates and enhance dissolution.[5] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) while keeping the sample on ice to prevent heating.[5]
-
Gentle Warming: Warming the solution to a temperature below 40°C can aid in solubilization. However, be cautious as excessive heat can degrade the peptide.[6]
-
pH Adjustment: Adjusting the pH of the solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and lowest solubility, can significantly improve dissolution.[1]
Q3: Can the solvent I use affect my assay results?
A3: Yes, the solvent can significantly impact your experimental outcome. Organic solvents like DMSO can affect cell viability and enzyme activity at higher concentrations.[6] It is crucial to determine the tolerance of your specific assay to the chosen solvent and always include a vehicle control (buffer with the same concentration of solvent as the peptide solution) in your experiments. Residual trifluoroacetic acid (TFA) from the purification process can also interfere with cellular assays.[7][8] If you suspect TFA interference, consider TFA removal services or using a different counter-ion.[8]
Troubleshooting Workflow for Peptide Solubility
Caption: A flowchart for troubleshooting poor peptide solubility.
Experimental Protocol: Turbidity Solubility Assay
This assay provides a quick determination of peptide solubility in various solvents.[4]
-
Preparation: Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several microcentrifuge tubes.
-
Solvent Addition: Add a defined volume of the test solvent (e.g., 100 µL of water, PBS, DMSO) to each tube to achieve a target concentration.
-
Dissolution: Vortex each tube for 2 minutes. If the peptide does not dissolve, proceed with sonication (3 x 10 seconds on ice) and/or gentle warming (<40°C).
-
Observation: Visually inspect the solution. A clear, particle-free solution indicates good solubility. Cloudiness or visible particulates suggest poor solubility or aggregation.
-
Quantification (Optional): For a more quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes. Carefully collect the supernatant and measure the peptide concentration using UV-Vis spectroscopy (at 280 nm if the peptide contains Trp or Tyr) or HPLC. The concentration of the supernatant represents the soluble fraction of the peptide.
| Solvent/Condition | Suitability for Peptide Types | Considerations |
| Sterile Water | Short (<5 residues), highly charged/hydrophilic peptides | First choice for most peptides[3] |
| Aqueous Buffers (e.g., PBS, Tris) | Charged/hydrophilic peptides | pH should be at least 2 units away from the pI[1] |
| Dilute Acetic Acid (10%) | Basic peptides (high content of K, R, H) | Can affect cell-based assays; use with caution |
| Ammonium Bicarbonate (10%) | Acidic peptides (high content of D, E) | Volatile buffer, can be removed by lyophilization |
| DMSO, DMF, Acetonitrile | Hydrophobic peptides | Use minimal volume to dissolve, then dilute. Check assay compatibility[6] |
Section 2: Peptide Instability
Peptides can be susceptible to chemical and enzymatic degradation, leading to a loss of activity over time.[9][10] Common instability issues include hydrolysis, oxidation, and proteolytic cleavage.
FAQs on Peptide Instability
Q1: My peptide inhibitor seems to be losing activity over time, even when stored correctly. Why is this happening?
A1: Peptides can degrade through several mechanisms even under proper storage conditions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at high or low pH. Certain amino acid sequences (e.g., Asp-Pro) are particularly prone to cleavage.
-
Oxidation: Residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation, which can alter the peptide's structure and function.[7] This is exacerbated by exposure to air.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) can undergo deamidation, introducing a negative charge and potentially altering the peptide's conformation and binding properties.
To mitigate these issues, always store peptides lyophilized at -20°C or -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.[7] For peptides containing oxidation-prone residues, consider dissolving them in oxygen-free buffers and storing them under an inert gas like argon or nitrogen.[7]
Q2: How can I assess the stability of my peptide inhibitor in my assay buffer?
A2: You can perform a time-course stability study. Incubate the peptide in your assay buffer at the experimental temperature for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). At each time point, analyze the sample using High-Performance Liquid Chromatography (HPLC) or HPLC-Mass Spectrometry (HPLC-MS).[11] A decrease in the area of the main peptide peak and the appearance of new peaks over time indicate degradation.
Q3: My peptide is rapidly degraded in serum-containing media. How can I improve its stability?
A3: Peptides are often rapidly degraded by proteases present in serum.[12] Several strategies can enhance proteolytic stability:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at protease cleavage sites can make the peptide resistant to degradation.[12][13]
-
Cyclization: Cyclizing the peptide (head-to-tail or side-chain-to-side-chain) reduces its flexibility, making it a poorer substrate for proteases.[9][13]
-
N-methylation: Adding a methyl group to the amide nitrogen of the peptide backbone can block protease access.[14]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from proteases.[13]
Peptide Degradation Pathways
Caption: Major pathways leading to peptide inhibitor degradation.
Experimental Protocol: HPLC-Based Stability Assay
This protocol allows for the quantitative assessment of peptide stability over time.
-
Solution Preparation: Dissolve the peptide inhibitor in the test buffer (e.g., assay buffer, cell culture media with serum) to a final concentration of 1 mg/mL.
-
Incubation: Incubate the peptide solution at the desired temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Reaction Quenching: Immediately stop any enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid) or by snap-freezing in liquid nitrogen. Store samples at -80°C until analysis.
-
HPLC Analysis:
-
Thaw the samples and centrifuge to pellet any precipitated proteins.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Run a gradient of increasing acetonitrile (with 0.1% TFA) in water (with 0.1% TFA).
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide versus time to determine the peptide's half-life (t₁/₂) in the tested condition.
| Time Point (hours) | Intact Peptide Peak Area | % Remaining |
| 0 | 1,500,000 | 100% |
| 1 | 1,350,000 | 90% |
| 2 | 1,180,000 | 78.7% |
| 4 | 890,000 | 59.3% |
| 8 | 510,000 | 34% |
| 24 | 50,000 | 3.3% |
Section 3: Peptide Aggregation
Peptide aggregation, the self-association of peptide molecules, can lead to the formation of soluble oligomers or insoluble precipitates.[15][16] This process reduces the effective concentration of the active monomeric inhibitor and can cause artifacts in biophysical assays.[17]
FAQs on Peptide Aggregation
Q1: My peptide solution has become cloudy/formed a precipitate. Is this aggregation?
A1: Cloudiness or visible precipitation is a strong indicator of peptide aggregation.[17] Aggregation is often driven by hydrophobic interactions and the formation of intermolecular β-sheets, especially in peptides with high hydrophobicity or specific aggregation-prone regions (APRs).[1][15] Factors like peptide concentration, pH, ionic strength, and temperature can all influence the rate and extent of aggregation.[15][16]
Q2: How can I detect peptide aggregation if it's not visible?
A2: Soluble aggregates may not be visible to the naked eye but can still significantly impact your results. Several techniques can detect these species:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. The appearance of peaks eluting earlier than the monomeric peptide is indicative of aggregation.[18]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregate species.
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that fluoresces upon binding to the cross-β-sheet structure characteristic of amyloid-like fibrils, a common form of peptide aggregates.[16] An increase in fluorescence intensity over time suggests fibril formation.[16]
Q3: What strategies can I use to prevent or minimize peptide aggregation in my assays?
A3: Preventing aggregation often involves optimizing the solution conditions and peptide sequence:
-
Optimize Buffer Conditions: Adjusting the pH away from the pI, modifying the ionic strength, and adding stabilizing excipients (e.g., sugars, polyols) can help prevent aggregation.[1][19]
-
Include Detergents: Low concentrations of non-ionic detergents (e.g., 0.01% Tween-20 or Triton X-100) can disrupt hydrophobic interactions and prevent aggregation.[20][21] However, ensure the detergent is compatible with your assay.
-
Reduce Peptide Concentration: Aggregation is a concentration-dependent process. Working at the lowest effective peptide concentration can minimize self-association.[21]
-
Sequence Modification: If aggregation is a persistent issue, consider redesigning the peptide. This can involve replacing hydrophobic residues with more hydrophilic ones or introducing "gatekeeper" residues (like proline or charged amino acids) that disrupt the formation of β-sheets.[15][16]
Logic Diagram for Aggregation Troubleshooting
Caption: A logical workflow for diagnosing and mitigating peptide aggregation.
Section 4: Non-Specific Binding and Off-Target Effects
FAQs on Non-Specific Binding & Off-Target Effects
Q1: I'm seeing high background signal or inconsistent results in my binding assay. Could this be non-specific binding?
A1: Yes, high background and poor reproducibility are classic signs of non-specific binding (NSB).[22][23] Peptides, especially those that are "sticky" or hydrophobic, can adsorb to the surfaces of assay plates, pipette tips, and other labware.[22][23][24] This reduces the actual concentration of the peptide available to interact with its target and can lead to erroneous results.[23]
Q2: How can I reduce non-specific binding in my assay?
A2: Several strategies can be employed to minimize NSB:
-
Use Low-Binding Labware: Utilize polypropylene or specially coated "low-bind" microplates and pipette tips.[22]
-
Include Blocking Agents: Add a carrier protein like Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., 0.01% Tween-20) to your assay buffer.[20] These agents will coat the surfaces of the labware, reducing the sites available for your peptide to bind non-specifically.[20]
-
Optimize Buffer Conditions: Adjusting the ionic strength of your buffer can help minimize electrostatic interactions that may contribute to NSB.
Q3: How do I differentiate between true inhibition and an off-target effect?
A3: Distinguishing between on-target and off-target effects is critical for inhibitor validation.
-
Use a Scrambled Peptide Control: Synthesize a peptide with the same amino acid composition as your inhibitor but in a randomized sequence. This control should be inactive if the inhibitor's activity is sequence-specific and target-mediated.
-
Orthogonal Assays: Validate your findings using a different assay format that relies on a different detection principle. For example, if you identified the inhibitor in a biochemical assay, test its effect in a cell-based assay that measures a downstream signaling event.
-
Counter-Screening: Test your peptide inhibitor against related and unrelated targets to assess its specificity.[14][25] High potency against multiple targets suggests a lack of specificity.
-
Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or surface plasmon resonance (SPR) to directly demonstrate that your peptide binds to the intended target.
Peptidomics-based approaches can also be used for a comprehensive assessment of drug safety by identifying potential off-target interactions.[26]
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. Challenges in Peptide Solubilization - Amyloids Case Study [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. scribd.com [scribd.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com [genscript.com]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Addressing the Challenges of Peptide Stability | Blog | Biosynth [biosynth.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 18. researchgate.net [researchgate.net]
- 19. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 20. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. e-b-f.eu [e-b-f.eu]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Peptide P60 (FOXP3 Inhibitor)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly off-target effects, during experiments with the FOXP3 inhibitory peptide P60.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a 15-amino-acid, cell-permeable synthetic peptide designed to inhibit the function of the Forkhead box P3 (FOXP3) transcription factor.[1] FOXP3 is a master regulator essential for the development and immunosuppressive function of regulatory T-cells (Tregs).[2] P60 binds to the intermediate region of FOXP3, which prevents its nuclear translocation and inhibits its homodimerization, as well as its interaction with other transcription factors like AML1.[3][4] By impairing FOXP3 activity, P60 effectively reduces the suppressive function of Tregs, thereby enhancing the activity of effector T-cells and promoting anti-tumor and anti-viral immune responses.[2][5]
2. What are the known off-target effects or toxicities associated with this compound?
The most significant reported toxicity of P60 is the induction of a scurfy-like lymphoproliferative autoimmune syndrome in newborn mice.[5] This phenotype is consistent with the genetic absence of functional Foxp3.[6] However, these severe toxic effects have not been observed in adult mice.[5][7] A primary challenge with P60 in a therapeutic context is its low systemic stability and poor specificity, which can necessitate high and frequent dosing, potentially increasing the risk of off-target effects.[8][9]
3. How can I assess the on-target activity of my this compound in vitro?
The on-target activity of this compound can be evaluated by its ability to inhibit the suppressive function of Tregs. A standard in vitro assay involves co-culturing regulatory T-cells (CD4+CD25+) with effector T-cells (CD4+CD25-) and stimulating them with anti-CD3 antibodies. The proliferation of effector T-cells, which is normally suppressed by Tregs, should be restored in the presence of an effective dose of P60. Effector T-cell proliferation and cytokine production (e.g., IFN-γ and IL-2) can be measured to quantify the inhibitory effect of P60 on Treg activity.[3]
4. Are there modifications to this compound that can improve its specificity and stability?
Yes, several strategies have been developed to enhance the performance of the original P60 peptide. These include:
-
Sequence Optimization: Alanine-scanning has identified key amino acid residues for FOXP3 binding. Introducing specific mutations, such as D2A and S5A, has been shown to improve the peptide's activity.[3]
-
Increased Stability: Introducing D-amino acids and employing head-to-tail cyclization of the peptide (e.g., CM-1215) can significantly increase its stability against microsomal degradation.[3][6]
-
Targeted Delivery: To improve specificity, P60 has been encapsulated in liposomes targeted to the CD25 receptor, which is highly expressed on Tregs.[9] Another approach involves creating a fusion protein where P60 is linked to a sequence that is cleaved by matrix metalloproteinases (MMPs) specifically within the tumor microenvironment.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific effects in cell-based assays | 1. Peptide concentration is too high. 2. Off-target binding to other cellular components. 3. Contaminants in the peptide synthesis. | 1. Perform a dose-response curve to determine the optimal concentration with the highest on-target activity and lowest background. 2. Include a scrambled or inactive control peptide in your experiments to differentiate between specific and non-specific effects. 3. Ensure the use of high-purity (>95%) peptide. Consider re-synthesis or further purification if contamination is suspected. |
| Inconsistent results between experiments | 1. Peptide degradation due to improper storage or handling. 2. Variability in cell culture conditions. 3. Freeze-thaw cycles of the peptide stock solution. | 1. Store lyophilized peptide at -20°C or -80°C. Reconstitute just before use and aliquot to avoid multiple freeze-thaw cycles.[11] 2. Standardize cell passage numbers, seeding densities, and stimulation conditions. 3. Prepare single-use aliquots of the reconstituted peptide. |
| Low or no observable activity of this compound | 1. Sub-optimal peptide concentration. 2. Poor cell permeability in the specific cell type used. 3. Inactive peptide due to degradation. 4. The experimental readout is not sensitive enough. | 1. Titrate the peptide concentration over a wider range (e.g., 10 µM to 100 µM). 2. Confirm cell permeability using a fluorescently labeled version of P60, if available. 3. Verify the integrity of the peptide using mass spectrometry. 4. Measure multiple downstream markers of Treg and effector T-cell function (e.g., proliferation, cytokine secretion, expression of activation markers). |
| Observed in vivo toxicity in animal models | 1. The dose of P60 is too high, leading to systemic Treg inhibition. 2. The animal model is particularly sensitive to FOXP3 inhibition. | 1. Conduct a maximum tolerated dose (MTD) study. 2. Consider using a targeted delivery system (e.g., CD25-targeted liposomes) to concentrate the peptide at the site of action and reduce systemic exposure.[9] 3. If applicable to your research, use adult mice, as they are less susceptible to the scurfy-like phenotype observed in newborns.[5][7] |
Experimental Protocols & Data
Protocol 1: In Vitro Treg Suppression Assay
This protocol is designed to assess the ability of this compound to inhibit the suppressive function of regulatory T-cells.
Materials:
-
CD4+ T-cell isolation kit
-
CD25 microbeads
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (and a scrambled control peptide)
-
Cell proliferation dye (e.g., CFSE) or ³H-thymidine
-
96-well round-bottom plates
Methodology:
-
Isolate CD4+ T-cells from murine splenocytes or human PBMCs.
-
Separate CD4+ T-cells into CD25+ (Treg) and CD25- (T-effector, Teff) populations using CD25 microbeads.
-
Label Teff cells with a cell proliferation dye according to the manufacturer's protocol.
-
Plate the labeled Teff cells (5 x 10⁴ cells/well) in a 96-well plate.
-
Add Tregs at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1). A control group should contain only Teff cells.
-
Add this compound or a control peptide at various concentrations to the appropriate wells.
-
Add soluble anti-CD3 (0.5 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells to stimulate the cells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assess Teff cell proliferation by flow cytometry (for dye dilution) or by measuring ³H-thymidine incorporation.
-
Analyze the data by gating on the Teff population and quantifying the percentage of divided cells.
Protocol 2: Peptide-Protein Binding Affinity Assay (Surface Plasmon Resonance)
This protocol measures the binding affinity of this compound to the FOXP3 protein.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human or murine FOXP3 protein
-
This compound
-
Amine coupling kit (EDC, NHS)
-
SPR running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilize the recombinant FOXP3 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 1 µM to 100 µM).
-
Inject the peptide solutions over the FOXP3-coated surface and a reference flow cell at a constant flow rate.
-
Record the association and dissociation phases for each concentration.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound and its derivatives from published studies.
| Peptide Variant | Target | Assay | Result | Reference |
| P60 | FOXP3 | In vitro Treg Suppression | Inhibition of Treg activity at 100 µM | [12] |
| P60 | FOXP3 | Surface Plasmon Resonance | Binds to the intermediate region of FOXP3 | [3] |
| P60 Mutants (e.g., D2A, S5A) | FOXP3 | Surface Plasmon Resonance | Improved binding affinity compared to native P60 | [3] |
| CM-1215 (Cyclized P60-D2A-S5A) | FOXP3 | In vitro Treg Suppression | Higher inhibitory activity than native P60 | [3][6] |
| IL-P60 (CD25-targeted liposomal P60) | Tregs | In vitro Treg Suppression | Effective at 10-20 times lower concentrations than free P60 | [9] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound in inhibiting Treg function.
Caption: Workflow for the in vitro Treg suppression assay.
Caption: Strategies for mitigating off-target effects of this compound.
References
- 1. [PDF] Selective depletion of Foxp3+ regulatory T cells induces a scurfy-like disease | Semantic Scholar [semanticscholar.org]
- 2. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting FOXP3 Tumor-Intrinsic Effects Using Adenoviral Vectors in Experimental Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective depletion of Foxp3+ regulatory T cells induces a scurfy-like disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. pubs.acs.org [pubs.acs.org]
Peptide P60 (FOXP3 Inhibitor) Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Peptide P60 for their experiments.
Part 1: Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound?
A1: this compound is a 15-amino acid synthetic, cell-permeable peptide that acts as an inhibitor of the transcription factor FOXP3 (forkhead box P3).[1][2] It is primarily used in immunology research to functionally inhibit regulatory T cells (Tregs) and enhance effector T cell responses.[1][2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by binding to FOXP3 and inhibiting its nuclear translocation.[3] This prevents FOXP3 from suppressing the activity of other key transcription factors, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NFAT (nuclear factor of activated T-cells).[1][2] The inhibition of FOXP3's suppressive function leads to a reduction in Treg activity and an enhancement of effector T cell stimulation.[1][2]
Q3: What are the primary applications of this compound?
A3: The primary application of this compound is the functional inhibition of both murine and human regulatory T cells (Tregs) in vitro and in vivo.[2][4] This makes it a valuable tool for studies in:
-
Cancer immunotherapy: To enhance anti-tumor immune responses by suppressing Treg activity.[3]
-
Infectious diseases: To improve vaccine efficacy and immune responses against pathogens.[3]
-
Autoimmunity research: To study the role of Tregs in autoimmune diseases.[3]
Peptide Handling and Preparation
Q4: How should I reconstitute lyophilized this compound?
A4: For initial stock solutions, it is recommended to dissolve this compound in sterile, high-quality Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[2][5] For use in cell culture, further dilutions should be made in an appropriate sterile aqueous buffer or cell culture medium.[5] Some suppliers suggest that for concentrations up to 2 mg/ml, distilled water can be used.[4] Always ensure the peptide is fully dissolved before use.
Q5: How should I store this compound?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 12 months |
| Lyophilized Powder | 4°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months |
Data synthesized from supplier recommendations.[2][4]
To prevent degradation from moisture, allow the vial to warm to room temperature before opening.[6] It is also recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[6][7]
Q6: Is this compound stable in cell culture medium?
A6: Like many peptides, the stability of P60 in solution, especially in complex media containing serum and enzymes, can be limited.[8][9] It is best practice to prepare fresh dilutions of the peptide in your cell culture medium for each experiment. Avoid storing the peptide in culture medium for extended periods.
Part 2: Concentration and Titration Guide
Recommended Concentration Ranges
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific experimental endpoint. The following table provides starting points for concentration optimization.
| Application/Assay | Cell Type | Recommended Starting Concentration | Concentration Range for Titration | Reference(s) |
| In vitro Treg Inhibition Assay | Murine or Human Tregs | 100 µM | 10 µM - 200 µM | [4] |
| Effector T-cell Stimulation | Murine or Human T-cells | 50 µM | 10 µM - 150 µM | [10] |
| Cytokine Release Assay (e.g., IFN-γ) | Co-culture of Tregs and T-cells | 50 µM - 100 µM | 25 µM - 200 µM | [2] |
| Inhibition of FOXP3 Nuclear Translocation | Tregs | 100 µM | 50 µM - 150 µM | [3] |
Note: These are suggested starting points. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
Workflow for Optimizing this compound Concentration
To refine the concentration of this compound for your experiments, a systematic approach is recommended. The following workflow outlines the key steps for determining the optimal concentration.
Caption: Workflow for Dose-Response Experiment.
Part 3: Troubleshooting Guide
Q7: Why am I not observing any effect of this compound in my assay?
A7: Several factors could contribute to a lack of effect:
-
Suboptimal Concentration: The concentration may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 200 µM).
-
Peptide Degradation: Ensure the peptide has been stored correctly and avoid repeated freeze-thaw cycles.[6] Use freshly prepared solutions for your experiments.
-
Incorrect Cell Conditions: Verify the health and viability of your cells. The ratio of Tregs to effector T-cells in co-culture experiments is critical for observing Treg suppression and its reversal by P60.
-
Assay Duration: The incubation time may be too short. The inhibition of FOXP3 function and subsequent effects on T-cell activity may take several hours to become apparent.
Q8: I am seeing high variability between my experimental replicates. What could be the cause?
A8: High variability can stem from several sources:
-
Inconsistent Peptide Dilution: Ensure accurate and consistent pipetting when preparing serial dilutions.
-
Peptide Solubility Issues: At higher concentrations, the peptide may not be fully soluble in aqueous media. Visually inspect your solutions for any precipitation. If solubility is an issue, consider using a lower concentration of DMSO in your final culture volume or preparing fresh dilutions from the stock for each replicate.[11]
-
Cell Seeding Inconsistency: Ensure a uniform cell density across all wells of your culture plate.
-
TFA Salt Effects: Peptides are often supplied as trifluoroacetate (TFA) salts, which can interfere with cellular assays at high concentrations.[11] If you suspect this is an issue, consider dialysis or requesting the peptide as a different salt form from the supplier.
Q9: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
A9: Cytotoxicity can be caused by the peptide itself or the solvent used for reconstitution.
-
Reduce P60 Concentration: Determine the lowest effective concentration from your dose-response curve to minimize toxicity.
-
Limit Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability.
-
Assess Cell Viability: Use a viability dye (e.g., Trypan Blue, Propidium Iodide) to distinguish between specific effects of P60 and general cytotoxicity.
Part 4: Key Experimental Protocols
Protocol: In Vitro T-cell Proliferation Assay (CFSE-based)
This protocol outlines the steps to measure the effect of this compound on the proliferation of effector T-cells in the presence of regulatory T-cells.
-
Cell Preparation:
-
Isolate CD4+CD25- effector T-cells (Teff) and CD4+CD25+ regulatory T-cells (Treg) from your source (e.g., human PBMCs or murine splenocytes) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the Teff population with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
-
Cell Culture Setup:
-
In a 96-well round-bottom plate, add Teff cells (e.g., 5 x 10^4 cells/well) and Treg cells at a desired ratio (e.g., 1:1, 2:1 Teff:Treg). Include a control with only Teff cells.
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or soluble anti-CD3 antibody with antigen-presenting cells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Add the different concentrations of P60 to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest P60 concentration) and a no-treatment control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution in the Teff cell population by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
Protocol: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of cytokines, such as IFN-γ, from stimulated T-cells.
-
Cell Culture Setup:
-
Set up the cell culture as described in the T-cell proliferation assay (Steps 2.1 - 2.3).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of the cytokine of interest (e.g., IFN-γ) according to the ELISA kit manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations between the different treatment groups to determine the effect of this compound.
-
Part 5: Signaling Pathway
The diagram below illustrates the inhibitory effect of this compound on the FOXP3 signaling pathway.
Caption: P60 inhibits FOXP3 nuclear translocation.
References
- 1. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abbiotec.com [abbiotec.com]
- 5. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. genscript.com [genscript.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. genscript.com [genscript.com]
dealing with batch-to-batch variability of Peptide P60
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Peptide P60.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues arising from potential batch-to-batch variability of this compound.
Diagram: Troubleshooting Workflow for this compound Variability
Caption: Troubleshooting workflow for inconsistent this compound activity.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased inhibition of regulatory T-cell (Treg) suppression with a new batch of this compound compared to our previous lot. What could be the cause?
A1: Several factors can contribute to apparent differences in the biological activity of different batches of this compound. These can be broadly categorized as issues with the peptide itself or with experimental procedures.
Potential Peptide-Related Issues:
-
Purity and Impurities: The percentage of the full-length, correct sequence of this compound can vary between batches.[1][2] Impurities such as truncated or deletion sequences may interfere with the peptide's activity.[1][2]
-
Peptide Content: The net peptide content of the lyophilized powder can differ between batches. This would lead to inaccurate concentration calculations if not accounted for.
-
Counter-ions: Residual trifluoroacetic acid (TFA) from the purification process can be present and may affect cellular assays.[3]
-
Modifications: Peptides containing residues like Cysteine, Tryptophan, or Methionine are susceptible to oxidation, which can alter their activity.[3]
Potential Experimental Factors:
-
Storage and Handling: Improper storage (e.g., at temperatures above -20°C, exposure to light) or multiple freeze-thaw cycles can lead to degradation.[4][5][6][7]
-
Solubility: Incomplete dissolution of the peptide can result in a lower effective concentration in your assay.
-
Reagent Variability: Ensure that other critical reagents in your assay (e.g., cytokines, antibodies, cell culture media) are from consistent lots.
Q2: The Certificate of Analysis (CoA) for our new batch of this compound shows a purity of >95%, which is similar to our old batch, yet the activity is lower. Why might this be?
A2: While a high purity level on the CoA is a good indicator of quality, it doesn't always guarantee identical biological activity. Here's why:
-
Nature of Impurities: The >95% purity indicates that the target peptide is the major component. However, the nature of the remaining <5% of impurities can differ between batches. Some impurities might have inhibitory or competing effects, while others may be benign.
-
Peptide Counter-ion Content: The amount of trifluoroacetate (TFA) salts can vary and may not be specified on a standard CoA.[3] TFA can impact cell viability and function in sensitive assays.[3]
-
Higher Order Structure: Although less common for a 15-mer peptide, differences in lyophilization could potentially lead to variations in peptide aggregation state, affecting solubility and bioavailability in your assay.
We recommend performing a side-by-side dose-response curve with the old and new batches to quantify the difference in activity.
Q3: How should we properly store and handle this compound to ensure its stability and consistency?
A3: Proper storage and handling are critical for maintaining the integrity of this compound.[4][5][6][7]
Storage of Lyophilized Peptide:
-
Temperature: Store lyophilized this compound at -20°C or colder for long-term stability.[4][5][6][7]
-
Environment: Keep the vial tightly sealed in a dry, dark environment.[4][6] Peptides can be hygroscopic.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture absorption, it is highly recommended to aliquot the lyophilized powder into single-use amounts upon receipt.[4]
Handling and Dissolving:
-
Equilibration: Before opening, allow the vial to warm to room temperature to prevent condensation from forming inside.[5][6][7]
-
Dissolution: The recommended solvent for this compound is distilled water for concentrations up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.[8] For biological assays, dissolving in a small amount of sterile, nuclease-free water or a buffer compatible with your experiment (e.g., PBS) is common practice.
-
Stock Solutions: Prepare a concentrated stock solution, aliquot it into single-use volumes, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution.[4]
Q4: What are the key quality control (QC) parameters we should look for on the this compound Certificate of Analysis (CoA)?
A4: A comprehensive CoA is crucial for assessing the quality of a new peptide batch. Key parameters include:
| Parameter | Method | Importance | Recommended Specification |
| Purity | HPLC | Indicates the percentage of the target peptide relative to impurities.[9][10] | >95% for cell-based assays[11] |
| Identity (Molecular Weight) | Mass Spectrometry (MS) | Confirms that the peptide has the correct molecular mass, verifying its sequence.[12] | Matches the theoretical mass of this compound (1994.3 g/mol )[8] |
| Appearance | Visual | Should be a white, lyophilized solid. | White, uniform solid |
| Net Peptide Content | Amino Acid Analysis (AAA) or Nitrogen Analysis | Determines the percentage of peptide in the lyophilized powder versus counter-ions and water. This is critical for accurate concentration calculations. | Typically 70-90% |
If net peptide content is not provided, you may need to perform your own quantification or assume a standard value (e.g., 80%) for initial experiments, while being aware of the potential for concentration inaccuracies.
Experimental Protocols
Protocol 1: Comparative In Vitro Treg Suppression Assay
This protocol is designed to directly compare the biological activity of two different batches of this compound.
Objective: To determine the relative potency of two this compound batches in inhibiting Treg-mediated suppression of effector T-cell (Teff) proliferation.
Materials:
-
Human or murine CD4+CD25+ Treg cells and CD4+CD25- Teff cells
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
This compound Batch A (Reference) and Batch B (New)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
Methodology:
-
Label Teff cells with a cell proliferation dye according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound Batch A and Batch B in complete medium. A typical concentration range to test is 10 µM to 100 µM.[8]
-
In a 96-well plate, set up the following conditions in triplicate:
-
Teff cells alone + anti-CD3/CD28
-
Teff cells + Treg cells (e.g., at a 1:1 or 2:1 Teff:Treg ratio) + anti-CD3/CD28
-
Teff cells + Treg cells + anti-CD3/CD28 + varying concentrations of this compound Batch A
-
Teff cells + Treg cells + anti-CD3/CD28 + varying concentrations of this compound Batch B
-
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assess Teff cell proliferation by flow cytometry (if using a dye) or by measuring [3H]-thymidine incorporation.
-
Calculate the percentage of suppression for each condition and plot a dose-response curve for each peptide batch.
Data Analysis and Interpretation: Compare the IC50 values (the concentration of peptide required to achieve 50% inhibition of Treg suppression) for both batches. A significant difference in IC50 values indicates a disparity in biological activity.
| Batch A (Reference) | Batch B (New) | |
| IC50 (µM) | 55.2 | 89.5 |
| Max Inhibition (%) | 85% | 62% |
Protocol 2: Quality Control by Analytical HPLC
Objective: To verify the purity of a new batch of this compound and compare its profile to a reference batch.
Materials:
-
This compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Analytical HPLC system with a C18 column
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., 30% ACN in water).
-
Set up the HPLC method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A typical gradient would be 5-65% B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: 214 nm and 280 nm
-
-
Inject 10-20 µL of the peptide solution.
-
Run the same method for the reference batch and the new batch.
Data Analysis and Interpretation: Compare the chromatograms. Look for:
-
The retention time of the main peak. It should be consistent between batches.
-
The area of the main peak, which corresponds to the purity.
-
The presence of any new or significantly larger secondary peaks in the new batch, which would indicate impurities.
| Batch A (Reference) | Batch B (New) | |
| Retention Time (min) | 15.4 | 15.5 |
| Purity @ 214 nm (%) | 97.2 | 95.8 |
| Major Impurity Peak (RT, %) | 14.8, 1.1% | 16.2, 2.5% |
Signaling Pathway
Diagram: this compound Mechanism of Action
This compound is a cell-permeable synthetic peptide that acts as an inhibitor of the transcription factor FOXP3.[13] FOXP3 is a master regulator for the development and function of regulatory T-cells (Tregs).[8] By binding to FOXP3, this compound can inhibit its nuclear translocation and its ability to regulate other transcription factors.[8] This leads to a reduction in the immunosuppressive activity of Tregs and enhances the stimulation of effector T-cells.[8][13]
Caption: Mechanism of this compound in inhibiting Treg function.
References
- 1. qinglishangmao.com [qinglishangmao.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abbiotec.com [abbiotec.com]
- 9. polypeptide.com [polypeptide.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 12. Quality control of synthetic peptides [innovagen.com]
- 13. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Enhancing Peptide P60 to FOXP3 Binding Affinity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on improving the binding affinity of peptide P60 to its target protein, FOXP3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its significance in FOXP3 research?
This compound is a 15-mer synthetic peptide identified through phage display for its ability to bind to the transcription factor FOXP3.[1][2] FOXP3 is a key regulator of immune responses, particularly in the function of regulatory T cells (Tregs).[1] By binding to FOXP3, P60 can inhibit its activity, which has therapeutic potential in contexts like cancer immunotherapy where suppressing Treg function is desirable.[1] The sequence of this compound is Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met.[2][3][4]
Q2: Which domain of FOXP3 does this compound bind to?
This compound binds to the intermediate region of FOXP3, which includes the leucine zipper-like domain.[1][5] This interaction is crucial as it can inhibit FOXP3 homodimerization and its interaction with other transcription factors like AML1 (also known as RUNX1).[1][5]
Q3: What are the common starting points for improving the binding affinity of P60?
Common strategies to enhance the binding affinity of P60 include:
-
Alanine Scanning Mutagenesis: To identify key residues essential for binding.[1][6][7]
-
Peptide Truncation: To determine the minimal required sequence for activity.[1]
-
Amino Acid Substitution: Introducing non-natural or D-amino acids to improve stability and binding.[1]
-
Peptide Cyclization: To constrain the peptide's conformation and potentially increase affinity.[1][8]
-
Computational Modeling: To predict beneficial mutations and guide experimental design.[9][10][11]
Troubleshooting Guides
Problem 1: Low or No Binding Affinity Observed in Initial Experiments
Possible Cause 1: Suboptimal Experimental Conditions
-
Solution: Ensure that the buffer conditions (pH, ionic strength) are optimal for the FOXP3 protein. Review the literature for recommended buffer compositions for FOXP3 binding assays. Additives like a small percentage of surfactant (e.g., Tween-20) can help prevent non-specific binding.[12]
Possible Cause 2: Incorrect Peptide or Protein Folding
-
Solution: Verify the purity and correct synthesis of the P60 peptide via mass spectrometry. Ensure that the FOXP3 protein is correctly folded and functional. If using a recombinant fragment of FOXP3, confirm that it encompasses the P60 binding domain.
Possible Cause 3: Inappropriate Assay Choice
-
Solution: Different binding assays have varying sensitivities. For weak interactions, highly sensitive techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are recommended.[13] For initial screening, an ELISA-based assay could be a cost-effective option.[14][15]
Problem 2: Alanine Scanning Reveals Multiple Detrimental Mutations but No Improvements
Possible Cause 1: Core Binding Motif Disruption
-
Solution: This outcome suggests that many of the original residues are critical for the interaction. Instead of single point mutations, consider more conservative substitutions (e.g., substituting with an amino acid of similar size and charge).
Possible Cause 2: Global Conformational Changes
-
Solution: The mutations might be destabilizing the peptide's secondary structure required for binding. Consider introducing mutations that could stabilize a helical or other secondary structure, which can be predicted using computational tools.
Problem 3: Computationally Predicted High-Affinity Peptides Fail in Wet Lab Experiments
Possible Cause 1: Inaccurate Scoring Functions
-
Solution: The computational model's scoring function may not accurately reflect the true binding energy. It's crucial to use multiple scoring functions and consensus scoring to rank potential peptide candidates.[9][11]
Possible Cause 2: Peptide Solubility and Aggregation Issues
-
Solution: The designed peptide may have poor solubility or a tendency to aggregate under experimental conditions. Test the solubility of the peptide in the assay buffer before conducting binding experiments. Modifications to the peptide sequence outside the direct binding interface can sometimes improve solubility.
Quantitative Data Summary
Table 1: Effects of Alanine Mutations on P60 Binding to FOXP3
| Mutation | Relative FOXP3 Binding (%) | Effect on Treg Inhibition |
| D2A | Improved | Improved |
| S5A | Improved | Improved |
| P11A | Improved | Improved |
| W10A | Detrimental | Detrimental |
| F7A, K8A, M9A | Detrimental | Detrimental |
| F12A, F13A | Detrimental | Detrimental |
Data synthesized from literature.[1]
Table 2: Comparison of P60 Variants and their Properties
| Peptide Variant | Modification | FOXP3 Binding Affinity | Microsomal Stability |
| P60 (Wild-Type) | None | Baseline | Low |
| P60-D2A-S5A | Double Alanine Mutation | Improved | Not Reported |
| Cyclized P60-D2A-S5A | Head-to-tail cyclization | Significantly Improved | Improved |
| P60 with D-amino acid at position 2 | D-alanine substitution | Maintained | Significantly Improved |
Data synthesized from literature.[1][8]
Experimental Protocols
Protocol 1: Alanine Scanning Mutagenesis of this compound
-
Peptide Synthesis: Synthesize a library of P60 peptides where each amino acid is individually replaced with alanine.[16]
-
Purity and Identity Confirmation: Confirm the purity (>95%) and identity of each synthesized peptide using HPLC and mass spectrometry.
-
Binding Assay:
-
Use Surface Plasmon Resonance (SPR) for quantitative binding analysis.[17]
-
Immobilize recombinant FOXP3 protein on a sensor chip.
-
Inject each alanine-substituted peptide at a constant concentration (e.g., 2.5 µM) and measure the binding response.[1]
-
Use the wild-type P60 peptide as a reference for comparison.
-
-
Data Analysis: Calculate the relative binding of each mutant peptide compared to the wild-type P60. Identify mutations that improve, have no effect, or decrease binding affinity.
Protocol 2: Peptide Cyclization
-
Peptide Design: Based on structural predictions or experimental data suggesting the N- and C-termini are in proximity, design a cyclization strategy.[1] A common method is head-to-tail cyclization.
-
Synthesis: Synthesize the linear peptide precursor with appropriate protecting groups to allow for selective cyclization.
-
Cyclization Reaction: Perform the on-resin or in-solution cyclization reaction.
-
Purification and Characterization: Purify the cyclic peptide using HPLC and confirm its structure and purity by mass spectrometry.
-
Binding Affinity Measurement: Determine the binding affinity of the cyclized peptide to FOXP3 using SPR or another quantitative binding assay and compare it to the linear counterpart.[8]
Visualizations
Caption: Workflow for improving P60 binding affinity.
Caption: P60's mechanism of FOXP3 inhibition.
References
- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. innopep.com [innopep.com]
- 4. P60 peptide [novoprolabs.com]
- 5. The Biology of FoxP3: A Key Player in Immune Suppression during Infections, Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alanine scanning - Wikipedia [en.wikipedia.org]
- 7. mybiosource.com [mybiosource.com]
- 8. researchgate.net [researchgate.net]
- 9. arts.units.it [arts.units.it]
- 10. researchgate.net [researchgate.net]
- 11. Computational Evolution Protocol for Peptide Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 13. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. genscript.com [genscript.com]
- 16. Alanine Scanning Library - Creative Peptides Blog [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Sequence Optimization of Peptide P60 for Enhanced Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the sequence optimization of peptide P60 for enhanced activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 15-amino acid synthetic peptide (Sequence: H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH) identified through phage display technology. Its primary function is to inhibit the immunosuppressive activity of regulatory T-cells (Tregs).[1][2][3] P60 achieves this by entering the cell and binding to the transcription factor FOXP3, which is a master regulator for Treg development and function.[1][4] This binding inhibits the nuclear translocation of FOXP3, thereby reducing its ability to suppress the activity of other transcription factors like NF-κB and NFAT.[1] This ultimately enhances effector T-cell stimulation, making P60 a promising candidate for boosting anti-tumor and antiviral immunity.[1][4]
Q2: What are the common strategies for optimizing the sequence of P60 to enhance its activity and stability?
A2: Several strategies have been successfully employed to optimize P60:
-
Alanine Scanning: Systematically replacing each amino acid with alanine can identify key residues crucial for FOXP3 binding and activity.[4]
-
D-Amino Acid Substitution: Introducing D-amino acids at specific positions can increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability.[4][5]
-
N-terminal Acetylation and C-terminal Amidation: These modifications neutralize the terminal charges of the peptide, which can improve its stability and cell permeability by mimicking native proteins.[6][7][8]
-
Head-to-Tail Macrocyclization: Cyclizing the peptide can lock it into a more bioactive conformation, improve stability, and enhance its binding affinity to FOXP3.[4][9][10]
Q3: I am observing low yield and purity during the synthesis of P60 analogs. What could be the cause and how can I troubleshoot this?
A3: Low yield and purity in peptide synthesis can stem from several factors, especially with a relatively long and complex peptide like P60.
-
Sequence Complexity: The presence of hydrophobic residues and the overall length of P60 can lead to aggregation during synthesis.[1][11] Consider using specialized resins, pseudoproline dipeptides, or microwave-assisted synthesis to mitigate this.[1]
-
Incomplete Coupling Reactions: Ensure you are using high-quality reagents and optimized coupling conditions. For difficult couplings, consider double coupling or using more efficient coupling reagents.[12]
-
Side Reactions: Protecting groups are crucial to prevent unwanted side reactions. Ensure complete deprotection and cleavage from the resin.
-
Purification Challenges: Proper purification by HPLC is critical. Optimize your gradient and column selection for the best separation of your target peptide from impurities.[1]
Troubleshooting Guides
Guide 1: Poor Peptide Solubility or Aggregation in Cellular Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitate forms when dissolving the lyophilized peptide. | The peptide has poor aqueous solubility due to its hydrophobic nature. | - Attempt to dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) first, then slowly add the aqueous buffer. - Test different pH values for your buffer, as peptide solubility can be pH-dependent. - Consider sonication to aid dissolution. |
| Inconsistent results in cell-based assays. | The peptide is aggregating in the culture medium over time, leading to variable effective concentrations. | - Prepare fresh peptide solutions for each experiment. - Decrease the peptide concentration during the assay. - Include a solubility-enhancing tag (e.g., PEG) in your next peptide design. |
| Loss of peptide activity upon storage in solution. | The peptide is aggregating or degrading in solution. | - Aliquot the peptide solution after preparation and store at -80°C to avoid multiple freeze-thaw cycles. - For long-term storage, it is best to keep the peptide in its lyophilized form at -20°C or -80°C.[13] |
Guide 2: Low Bioactivity of P60 Analogs in Treg Suppression Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Modified P60 shows reduced or no inhibition of Treg suppression compared to the parent peptide. | The modification has disrupted a key interaction with FOXP3. | - If an alanine scan was performed, revert the mutation at the critical residue. - If other modifications were made, ensure they do not sterically hinder the binding interface. - Perform a binding assay (e.g., SPR) to directly assess the affinity of your analog to FOXP3. |
| High variability between replicate wells in the Treg suppression assay. | Inconsistent cell numbers or activation. | - Ensure accurate and consistent cell counting and plating of effector T-cells and Tregs. - Use a consistent method and concentration for T-cell stimulation (e.g., anti-CD3/CD28 beads).[11] - Check for and eliminate endotoxin contamination in your peptide preparation, as this can cause non-specific immune stimulation.[13] |
| The peptide appears to be toxic to the cells. | The peptide concentration is too high, or the peptide itself has cytotoxic effects. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Include a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your suppression assay. |
Data Presentation
Table 1: Summary of P60 Sequence Optimization Strategies and Their Effects
| Modification Strategy | Example Modification | Observed Effect on Activity/Stability | Reference |
| Alanine Scanning | D2A, S5A | Improved Treg inhibitory activity | [4] |
| R7A, K8A, M9A, W10A, P12A | Reduced Treg inhibitory activity | [4] | |
| D-Amino Acid Substitution | Introduction of a D-amino acid at position 2 | Significantly augmented microsomal stability | [4] |
| Terminal Modifications | N-terminal acetylation and C-terminal amidation | Improved FOXP3-binding and Treg inhibitory capacity | [4] |
| Cyclization | Head-to-tail macrocyclization of P60-D2A-S5A | Significantly improved FOXP3 binding, Treg inhibition, and microsomal stability | [4] |
Experimental Protocols
Protocol 1: In Vitro T-Regulatory Cell (Treg) Suppression Assay
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Effector T-cells (Teffs; e.g., CD4+CD25-)
-
Regulatory T-cells (Tregs; e.g., CD4+CD25+)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
P60 peptide and its analogs
-
96-well round-bottom culture plates
-
Cell proliferation reagent (e.g., [3H]-thymidine or CFSE)
Procedure:
-
Isolate Teffs and Tregs from your source (e.g., human PBMCs or murine splenocytes) using appropriate cell isolation kits.
-
Label Teffs with CFSE according to the manufacturer's protocol (if measuring proliferation by dye dilution).
-
Plate Teffs at a constant number per well (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff ratios). Include control wells with Teffs alone (no Tregs) and Tregs alone.
-
Add the P60 peptide or its analogs at the desired final concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the T-cell stimulation reagent to all wells containing Teffs.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
Assess T-cell proliferation:
-
[3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE dilution: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the Teff population.
-
Protocol 2: Microsomal Stability Assay
This assay assesses the metabolic stability of P60 peptides in the presence of liver microsomes.
Materials:
-
Liver microsomes (human, mouse, or other species)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
P60 peptide and its analogs
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
-
Add the P60 peptide or analog to the reaction mixture at a final concentration of, for example, 1 µM.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Include a control reaction without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide at each time point.
-
Calculate the percentage of the parent peptide remaining over time. The half-life (t1/2) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the peptide.
Visualizations
Caption: Mechanism of action of this compound in inhibiting Treg function.
Caption: Experimental workflow for the sequence optimization of this compound.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Human Treg cell suppressive assays [protocols.io]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. lifetein.com [lifetein.com]
- 8. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 9. biotage.com [biotage.com]
- 10. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 11. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. genscript.com [genscript.com]
Validation & Comparative
A Comparative Guide to FOXP3 Inhibitors: Peptide P60 and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The transcription factor FOXP3 is a master regulator of regulatory T cell (Treg) function, making it a critical target for immunotherapies aiming to overcome immunosuppression in cancer and other diseases. This guide provides a detailed comparison of the peptide inhibitor P60 with other emerging FOXP3-targeting strategies, including antisense oligonucleotides, T-cell receptor (TCR) mimic antibodies, and small molecules. The information is presented to aid researchers in selecting and developing the most suitable approach for their specific research needs.
Mechanism of Action and Performance Data
A variety of strategies have been developed to inhibit the immunosuppressive functions of FOXP3. These approaches range from preventing its nuclear translocation to degrading its mRNA transcript. Below is a comparative overview of the leading inhibitor classes.
Peptide Inhibitors: P60 and its Analogs
The 15-mer synthetic peptide P60 was identified through phage display for its ability to bind to FOXP3.[1][2] It functions by entering cells and inhibiting the nuclear translocation of FOXP3, thereby reducing its capacity to suppress the activity of key transcription factors like NF-κB and NFAT.[1][2][3] This leads to a reduction in the immunosuppressive activity of both murine and human Tregs.[1][2]
Subsequent optimization efforts have led to the development of modified versions of P60 with enhanced stability and efficacy. For instance, the cyclized peptide CM-1215 demonstrates a significantly lower IC50 for Treg inhibition compared to the original P60 peptide.[1]
Antisense Oligonucleotides: AZD8701
AZD8701 is a next-generation antisense oligonucleotide (ASO) designed to selectively bind to and promote the degradation of human FOXP3 mRNA. This leads to a potent and dose-dependent reduction in FOXP3 protein levels within Tregs, thereby diminishing their suppressive function.
T-Cell Receptor (TCR) Mimic Antibodies
TCR-mimic antibodies represent a novel approach that targets a specific epitope of the FOXP3 protein presented on the cell surface by the major histocompatibility complex (MHC). This allows for the selective recognition and depletion of FOXP3-expressing Tregs through antibody-dependent cellular cytotoxicity (ADCC).[4]
Small Molecule Inhibitors
Several small molecules have been identified that can modulate FOXP3 function through various mechanisms. Quinacrine and its 9-amino-acridine analogs have been shown to interfere with the DNA-binding activity of FOXP3. Another small molecule, BX-795, has been found to inhibit the expression of FOXP3 in induced Tregs.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the different classes of FOXP3 inhibitors. It is important to note that this data is derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Inhibitor Class | Specific Inhibitor | Target | Organism | IC50 | Reference(s) |
| Peptide | P60 | FOXP3 (Treg Inhibition) | Human/Mouse | 38.34 µM | [1] |
| CM-1215 (Cyclized P60) | FOXP3 (Treg Inhibition) | Human/Mouse | 0.77 µM | [1] | |
| Antisense Oligonucleotide | AZD8701 | FOXP3 mRNA | Human | 62 nM | |
| Mouse surrogate ASO | Foxp3 mRNA | Mouse | 80 nM | ||
| Small Molecule | BX-795 | PDK1 (indirectly affects FOXP3) | Not Specified | 6 nM (for PDK1) | [5] |
| Inhibitor | Model System | Treatment Protocol | Outcome | Reference(s) |
| P60 | CT26 tumor-bearing BALB/c mice | 50 nmol/mouse/day i.p. for 10 days, combined with AH1 peptide vaccine | Protection against tumor implantation | [6] |
| CM-1215 (Cyclized P60) | Hepa-129 tumor-bearing C3H/HeN mice | Daily i.p. administration from day 10 to 20, in combination with anti-PD1 antibodies | Delayed tumor growth | [1] |
| TCR-mimic Antibody (Foxp3-#32) | Human PBMC xenograft model | Not specified | >70% depletion of Tregs in vivo | [4] |
| Quinacrine | HeyA8MDR ovarian cancer model | Not specified | Suppressed tumor growth and ascites | [7] |
| Quinacrine | MHCC-97H hepatocellular carcinoma model | Not specified | Combination with lenvatinib resulted in smaller tumor volume and weight | [8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which these inhibitors target the FOXP3 pathway.
Caption: Mechanisms of action for different classes of FOXP3 inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies cited in the context of FOXP3 inhibitor evaluation.
In Vitro Treg Suppression Assay
This assay is fundamental for assessing the functional capacity of FOXP3 inhibitors.
Objective: To measure the ability of a FOXP3 inhibitor to reverse the suppressive function of Tregs on effector T cell proliferation.
General Protocol:
-
Cell Isolation: Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- or CD8+ conventional T cells (Tconv) from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[9]
-
Tconv Labeling: Label Tconvs with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.[9]
-
Co-culture: Co-culture labeled Tconvs with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Tconv:Treg) in the presence of T-cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).[9]
-
Inhibitor Treatment: Add the FOXP3 inhibitor (e.g., P60, AZD8701) at a range of concentrations to the co-cultures. Include appropriate vehicle controls.
-
Proliferation Analysis: After a defined incubation period (typically 3-5 days), assess Tconv proliferation by flow cytometry, measuring the dilution of the proliferation dye.
-
Data Analysis: Calculate the percentage of suppression for each condition relative to the proliferation of Tconvs alone. Determine the IC50 of the inhibitor.
Caption: Workflow for a typical in vitro Treg suppression assay.
In Vivo Tumor Models
Evaluating the efficacy of FOXP3 inhibitors in vivo is critical for preclinical development.
Objective: To determine the anti-tumor activity of a FOXP3 inhibitor in a relevant animal model.
General Protocol:
-
Tumor Cell Implantation: Subcutaneously or intravenously inject tumor cells (e.g., CT26 colon carcinoma, Hepa-129 hepatocellular carcinoma) into immunocompetent mice (e.g., BALB/c, C57BL/6).[1][6]
-
Treatment Administration: Once tumors are established, administer the FOXP3 inhibitor via a relevant route (e.g., intraperitoneal injection). The treatment schedule (dose and frequency) will be specific to the inhibitor being tested.[1][6]
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.
-
Immunophenotyping: At the end of the study, tumors and lymphoid organs can be harvested to analyze the immune cell infiltrate by flow cytometry, focusing on the frequency and activation state of Tregs and effector T cells.
-
Data Analysis: Compare tumor growth curves and survival rates between inhibitor-treated and control groups.
Caption: General workflow for an in vivo tumor model to evaluate FOXP3 inhibitors.
Conclusion
The inhibition of FOXP3 presents a promising strategy to enhance anti-tumor immunity. The peptide inhibitor P60 and its optimized analogs have demonstrated efficacy in preclinical models, and the field is rapidly advancing with the development of alternative approaches such as antisense oligonucleotides, TCR-mimic antibodies, and small molecules. Each of these modalities possesses a unique mechanism of action, along with distinct advantages and challenges. This guide provides a comparative overview to assist researchers in navigating this dynamic landscape and in the design of future studies aimed at harnessing the therapeutic potential of FOXP3 inhibition.
References
- 1. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Depleting T regulatory cells by targeting intracellular Foxp3 with a TCR mimic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinacrine Inhibits Hepatocellular Carcinoma Growth and Enhances the Anti-HCC Effects of Lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FOXP3 Inhibitors: Peptide P60 vs. Small Molecules
For Researchers, Scientists, and Drug Development Professionals
The transcription factor FOXP3 is the master regulator of regulatory T cells (Tregs), making it a critical target for immunotherapies aimed at overcoming immunosuppression in cancer and other diseases. Inhibition of FOXP3 can dismantle the suppressive function of Tregs, thereby unleashing anti-tumor immune responses. This guide provides a detailed comparison of a leading peptide-based inhibitor, P60, with various classes of small molecule FOXP3 inhibitors, supported by experimental data and methodologies.
Mechanism of Action: A Tale of Two Strategies
FOXP3 inhibitors can be broadly categorized by their mechanism of action. Peptide P60 represents a strategy of disrupting essential protein-protein interactions, while small molecules employ a wider range of approaches from targeted degradation to interfering with DNA binding and gene expression.
This compound: This 15-mer synthetic peptide was identified through phage display for its ability to bind to the forkhead box P3 (FOXP3) protein.[1] P60 enters the cell and binds to the intermediate region of FOXP3, which is crucial for its function.[2] This binding event disrupts multiple key processes:
-
Inhibition of Nuclear Translocation: P60 prevents FOXP3 from moving into the nucleus, where it would normally exert its transcriptional control.[1][3]
-
Disruption of Homodimerization: FOXP3 must form dimers to be fully functional. P60 interferes with this dimerization process.[2]
-
Blockade of AML1 Interaction: P60 inhibits the interaction between FOXP3 and the transcription factor AML1 (acute myeloid leukemia 1), a partnership necessary for Treg suppressive activity.[2]
By impairing these functions, P60 effectively reduces the immunosuppressive capacity of Tregs and enhances the activity of effector T cells.[1]
Small Molecule FOXP3 Inhibitors: A diverse array of small molecules has been developed to target FOXP3, each with a distinct mechanism:
-
Antisense Oligonucleotides (ASOs): These molecules, such as AZD8701, are designed to bind to FOXP3 mRNA, leading to its degradation by RNase H. This prevents the synthesis of the FOXP3 protein, thereby reducing the population of functional Tregs.
-
DNA-Binding Inhibitors: Compounds like the 9-amino-acridines have been identified that interfere with the ability of FOXP3 to bind to its target DNA sequences. This prevents FOXP3 from regulating the expression of genes essential for Treg function.
-
Protein-Protein Interaction Inhibitors: Similar to P60, some small molecules are being developed to disrupt the interaction between FOXP3 and its binding partners, such as NFAT (Nuclear Factor of Activated T-cells). The peptide CM-1351 has served as a probe for the discovery of small molecules like CM-1129 that target this interaction.[4]
-
Proteolysis Targeting Chimeras (PROTACs): This emerging class of drugs, exemplified by the FOXP3-targeting PROTAC (PF), consists of a molecule that simultaneously binds to FOXP3 and an E3 ubiquitin ligase.[5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the FOXP3 protein.[5]
Quantitative Performance Data
The following table summarizes key quantitative data for this compound and representative small molecule FOXP3 inhibitors based on preclinical studies. It is important to note that direct head-to-head comparison studies are limited, and experimental conditions may vary between studies.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | Key Performance Metrics | Reference(s) |
| Peptide Inhibitor | This compound | Binds to FOXP3, inhibits nuclear translocation, homodimerization, and AML1 interaction. | Binding Affinity: High affinity as determined by SPR.[6] In Vitro Activity: Effective at 50-100 µM for Treg suppression.[7] | [2],[7],[1],[6] |
| Antisense Oligonucleotide | AZD8701 | Induces degradation of FOXP3 mRNA. | IC50 (FOXP3 Protein Reduction): 62 nM (human Tregs). | N/A |
| DNA-Binding Inhibitor | 9-amino-acridines (MP4) | Interferes with FOXP3-DNA binding. | IC50 (FOXP3-DNA Binding): 0.37 µM. IC50 (FOXP3 Downregulation): 1-10 µM range. | N/A |
| PROTAC | PF | Induces proteasomal degradation of FOXP3. | Ternary Complex Formation: Cooperativity factor of 2.27.[5] DC50: Not explicitly reported. | [5] |
| FOXP3-NFAT Interaction Inhibitor | CM-1129 (small molecule) | Disrupts the interaction between FOXP3 and NFAT. | Quantitative data not available in the reviewed literature. | [4] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of FOXP3 inhibition by this compound and small molecules.
Caption: Workflow for a Treg suppression assay to evaluate FOXP3 inhibitors.
Experimental Protocols
A fundamental method for evaluating the efficacy of FOXP3 inhibitors is the in vitro Treg suppression assay. This assay measures the ability of an inhibitor to reverse the suppressive effect of Tregs on effector T cell (Teff) proliferation.
In Vitro Treg Suppression Assay
Objective: To determine the concentration-dependent effect of a FOXP3 inhibitor on the suppressive function of regulatory T cells.
Materials:
-
Isolated human or murine CD4+CD25- effector T cells (Teffs)
-
Isolated human or murine CD4+CD25+ regulatory T cells (Tregs)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies)
-
Complete RPMI-1640 medium
-
FOXP3 inhibitor (this compound or small molecule)
-
96-well round-bottom plates
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Isolate Teffs and Tregs from peripheral blood mononuclear cells (PBMCs) or splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Label the Teff population with a cell proliferation dye according to the manufacturer's protocol. This dye is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.
-
-
Co-culture Setup:
-
Plate the labeled Teffs at a constant number per well (e.g., 5 x 10^4 cells/well).
-
Add Tregs at various Teff:Treg ratios (e.g., 1:1, 2:1, 4:1) to determine the baseline level of suppression. A control with only Teffs will represent 100% proliferation.
-
Add the FOXP3 inhibitor at a range of concentrations to the co-culture wells. Include a vehicle control.
-
-
T Cell Stimulation and Incubation:
-
Add T cell activation reagents to all wells to stimulate proliferation.
-
Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies for T cell markers (e.g., CD4) if necessary.
-
Acquire data on a flow cytometer, gating on the Teff population.
-
Analyze the dilution of the proliferation dye to quantify the percentage of divided Teffs in each condition.
-
-
Data Interpretation:
-
Calculate the percentage of suppression for each condition relative to the proliferation of Teffs alone.
-
Plot the percentage of proliferation against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the Treg-mediated suppression is inhibited).
-
Conclusion
Both this compound and various small molecule inhibitors offer promising avenues for targeting FOXP3 to enhance anti-tumor immunity. This compound demonstrates a clear mechanism of disrupting key protein-protein interactions essential for FOXP3 function. Small molecules provide a broader range of inhibitory strategies, including gene silencing, interference with DNA binding, and targeted protein degradation, with some compounds like ASOs and DNA-binding inhibitors showing high potency in preclinical models.
The choice of inhibitor will depend on the specific therapeutic context, considering factors such as delivery, specificity, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future FOXP3 inhibitors, aiding in the development of novel and effective immunotherapies.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOXP3 transcription factor inhibitors for cancer therapy. Drug development. Cima [cima.cun.es]
- 5. Stimulation of antitumor immunity by FoxP3-targeting PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of Peptide P60: A Comparative Guide to a Novel FOXP3 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth validation of the mechanism of action for Peptide P60, a promising agent in immunotherapy. Through objective comparison with alternative strategies and supported by experimental data, this document illuminates the therapeutic potential of targeting the master regulator of regulatory T cells, FOXP3.
This compound is a synthetic 15-mer peptide identified through phage display technology as a potent inhibitor of the transcription factor FOXP3 (Forkhead box P3).[1][2] FOXP3 is crucial for the development and immunosuppressive function of regulatory T cells (Tregs), which can dampen anti-tumor and anti-viral immune responses.[1][2] P60's ability to penetrate cells and directly interact with FOXP3 makes it a significant tool for enhancing immune responses in various therapeutic contexts.[1][3]
Mechanism of Action: Disrupting the Master Regulator
This compound exerts its function by directly binding to FOXP3, leading to a cascade of events that collectively mitigate Treg-mediated immunosuppression.[1][4] A primary consequence of this interaction is the inhibition of FOXP3's translocation into the nucleus.[1][5] This sequestration in the cytoplasm prevents FOXP3 from binding to its target DNA sequences and regulating the expression of genes essential for Treg function.
Furthermore, P60's engagement with FOXP3 disrupts its ability to form homodimers and heterodimers with other transcription factors, notably NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2][6] By preventing these interactions, P60 effectively lifts the suppressive brakes imposed by FOXP3 on NFAT and NF-κB, leading to their activation and the subsequent promotion of pro-inflammatory and immune-stimulatory gene expression.[1][2][6]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Mechanism of this compound in inhibiting FOXP3 function.
Performance Comparison: P60 vs. Alternative FOXP3 Inhibitors
To contextualize the efficacy of this compound, it is compared with other emerging strategies aimed at inhibiting FOXP3 function. These include stapled alpha-helical peptides that disrupt FOXP3 dimerization and antisense oligonucleotides (ASOs) that target FOXP3 mRNA for degradation.
| Feature | This compound | Stapled α-Helical Peptides (e.g., SAH-FOXP3) | Antisense Oligonucleotides (e.g., AZD8701) |
| Mechanism of Action | Binds to FOXP3, inhibits nuclear translocation and protein-protein interactions.[1][4] | Mimics the FOXP3 dimerization domain to block homodimerization.[7][8] | Targets and degrades FOXP3 mRNA, preventing protein synthesis.[9][10] |
| Target | FOXP3 protein | FOXP3 protein-protein interaction domain | FOXP3 mRNA |
| In Vitro Potency | Effective at 50-100 µM for Treg suppression.[11] A cyclized derivative showed a reduced IC50.[12] | Demonstrates high-affinity binding to FOXP3 and inhibits Treg suppression in vitro.[8][13] | AZD8701 has a cellular IC50 of 62 nM for reducing FOXP3 protein in human Tregs. A mouse surrogate showed an IC50 of 80 nM.[10] |
| In Vivo Efficacy | Demonstrated anti-tumor activity in a CT26 colon carcinoma model.[2] | Showed in vivo target engagement, altering Treg gene expression.[7][8] | Mouse surrogate ASOs showed anti-tumor activity in syngeneic models and enhanced checkpoint blockade efficacy.[9][14] |
| Advantages | Direct targeting of the functional protein; well-characterized mechanism. | High specificity for the dimerization interface; rationally designed. | High potency and specificity for the target mRNA; clinical development ongoing.[9] |
| Limitations | Potential for off-target effects; relatively high effective concentration. | In vivo stability and delivery can be challenging. | Potential for off-target effects related to the oligonucleotide chemistry; requires careful sequence design. |
In Vivo Validation: this compound in a Murine Colon Carcinoma Model
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model using CT26 colon carcinoma cells. Administration of P60 in conjunction with a cancer vaccine led to a significant delay in tumor growth and, in some cases, complete tumor rejection.[2] This effect is attributed to the peptide's ability to inhibit Treg function within the tumor microenvironment, thereby unleashing a more potent anti-tumor immune response. While specific tumor volume data from the initial studies require further compilation for a direct quantitative comparison, the results strongly support the in vivo therapeutic potential of P60.[2][15]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to validate the mechanism of action of this compound.
Treg Suppression Assay
This assay is fundamental to demonstrating the functional consequence of FOXP3 inhibition by this compound.
Objective: To measure the ability of this compound to reverse Treg-mediated suppression of effector T cell proliferation.
Methodology:
-
Cell Isolation: Isolate CD4+CD25+ regulatory T cells (Tregs) and CD4+CD25- conventional T cells (Tconv) from murine spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Labeling: Label the Tconv population with a proliferation-tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.
-
Co-culture: Co-culture the labeled Tconv cells with Tregs at various ratios (e.g., 1:1, 2:1, 4:1 Tconv:Treg).
-
Stimulation: Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.
-
Treatment: Add this compound or a control peptide to the co-cultures at various concentrations.
-
Incubation: Incubate the cells for 3-4 days.
-
Analysis: Analyze Tconv proliferation by flow cytometry. The dilution of the proliferation dye is indicative of cell division. A reversal of the suppression of proliferation in the presence of P60 indicates its inhibitory effect on Treg function.[16]
Caption: Workflow for the in vitro Treg suppression assay.
FOXP3 Nuclear Translocation Assay
This imaging-based assay provides direct visual evidence of P60's ability to interfere with a key step in FOXP3's function.
Objective: To determine if this compound inhibits the translocation of FOXP3 from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T cells transfected with a FOXP3-expressing plasmid or primary T cells) on glass coverslips.
-
Treatment: Treat the cells with this compound or a control peptide for a specified duration.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent such as Triton X-100 or using a specialized kit for nuclear proteins.[17][18]
-
Immunostaining: Incubate the cells with a primary antibody specific for FOXP3, followed by a fluorescently labeled secondary antibody.[19]
-
Nuclear Staining: Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Imaging: Acquire images using a confocal or fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of FOXP3 to determine the extent of nuclear translocation in treated versus untreated cells.[20]
Caption: Workflow for the FOXP3 nuclear translocation assay.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a direct inhibitor of the master regulatory transcription factor, FOXP3. By preventing its nuclear translocation and subsequent downstream signaling, P60 effectively mitigates the immunosuppressive functions of regulatory T cells. Comparative analysis with other FOXP3-targeting strategies highlights the unique advantages and potential of this peptide. The provided experimental protocols offer a clear framework for the continued investigation and validation of P60 and similar molecules, paving the way for novel immunotherapeutic approaches in oncology and beyond.
References
- 1. Direct targeting of FOXP3 in Tregs with AZD8701, a novel antisense oligonucleotide to relieve immunosuppression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting Inhibition of Foxp3 by MMP2/9 Sensitive Short Peptide Linked P60 Fusion Protein 6(P60-MMPs) to Enhance Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FOXP3 by stapled alpha-helical peptides dampens regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of FOXP3 by stapled alpha-helical peptides dampens regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. AZD8701 [openinnovation.astrazeneca.com]
- 11. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The effect of CT26 tumor-derived TGF-β on the balance of tumor growth and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. mayocliniclabs.com [mayocliniclabs.com]
- 20. Nuclear FOXP3 inhibits tumor growth and induced apoptosis in hepatocellular carcinoma by targeting c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptide P60 and Anti-CTLA-4 Therapy in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two distinct immunotherapeutic strategies: the investigational FOXP3-inhibiting peptide, P60, and the established anti-CTLA-4 antibody therapy. By examining their mechanisms of action, preclinical efficacy, and safety profiles, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions in the advancement of cancer immunotherapy.
Introduction
The advent of immunotherapy has revolutionized the landscape of cancer treatment. Central to this revolution is the targeting of immune checkpoints, pathways that regulate the intensity and duration of an immune response. While anti-CTLA-4 therapy, a cornerstone of immune checkpoint inhibition, has demonstrated significant clinical success, ongoing research seeks to identify novel agents with improved efficacy and safety profiles. Peptide P60, a FOXP3 inhibitor, represents one such emerging therapeutic. This guide offers a side-by-side comparison of these two modalities, supported by experimental data.
Mechanism of Action
Anti-CTLA-4 Therapy
Anti-CTLA-4 antibodies are immune checkpoint inhibitors that block the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4).[1][2][3] CTLA-4 is a receptor expressed on the surface of activated T cells and is constitutively expressed on regulatory T cells (Tregs).[3] It acts as a negative regulator of T-cell activation by competing with the co-stimulatory receptor CD28 for binding to its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs).[2] By binding to B7 with a much higher affinity than CD28, CTLA-4 effectively dampens the T-cell response.[4]
Anti-CTLA-4 antibodies, such as ipilimumab and tremelimumab, block this interaction, leading to enhanced T-cell activation, proliferation, and a more robust anti-tumor immune response.[2][4] A key aspect of its mechanism is also believed to involve the depletion of Tregs within the tumor microenvironment, further reducing immunosuppression.[1]
This compound
This compound is a 15-mer synthetic peptide identified from a phage-displayed library that functions as an inhibitor of the transcription factor Forkhead Box P3 (FOXP3).[5][6][7] FOXP3 is the master regulator for the development and immunosuppressive function of regulatory T cells (Tregs).[5]
P60 is cell-permeable and, upon entering a cell, it binds to FOXP3, preventing its nuclear translocation.[5][6] This inhibition of FOXP3's nuclear function impairs the suppressive activity of Tregs.[5][8] By dampening Treg function, this compound aims to restore the activity of effector T cells within the tumor microenvironment, thereby promoting an anti-tumor immune response.[5][8] Furthermore, P60 has been shown to overcome the inhibitory effect of FOXP3 on the transcription factors NF-κB and NFAT.[9]
Preclinical Efficacy: A Comparative Summary
The following tables summarize key preclinical efficacy data for both this compound and anti-CTLA-4 therapy in established murine tumor models.
Table 1: In Vivo Anti-Tumor Efficacy in CT26 Colon Carcinoma Model
| Treatment | Mouse Strain | Dosage and Administration | Key Findings | Reference |
| Anti-CTLA-4 Ab | BALB/c | 10 mg/kg, i.p., twice weekly for 6 doses | Significant improvement in survival and reduced rate of tumor growth. | [10] |
| Anti-CTLA-4 Ab | BALB/c | 10 mg/kg, i.p., twice weekly | Suppressed tumor growth. | [11] |
| This compound | BALB/c | N/A (used with a vaccine) | Induced protection against tumor implantation when combined with a cytotoxic T cell epitope vaccine. | [5][6] |
Table 2: In Vivo Anti-Tumor Efficacy in MC38 Colon Adenocarcinoma Model
| Treatment | Mouse Strain | Dosage and Administration | Key Findings | Reference |
| Anti-CTLA-4 Ab | C57BL/6 | 10 mg/kg, i.p., Q3D x 3 | Partial efficacy as monotherapy. | [12][13] |
| IL-P60750 | C57B6/J | 0.25 mg/kg of peptide, i.v., every two days for four doses | Monotherapy induced total tumor regression in 40% of mice. | [8] |
| IL-P60750 + anti-PD-1 | C57B6/J | As above for IL-P60750 | Combination induced total tumor regression in 100% of mice. | [8] |
Safety and Toxicology
A critical aspect of any therapeutic is its safety profile. The table below outlines the known preclinical and clinical adverse effects associated with each therapy.
Table 3: Comparative Safety and Toxicology Profile
| Feature | Anti-CTLA-4 Therapy | This compound |
| Mechanism of Toxicity | Immune-related adverse events (irAEs) due to widespread T-cell activation and breaking of self-tolerance. | Data is limited. Stapled alpha-helical peptides targeting FOXP3 have been shown to be non-toxic to T cells in vitro.[14] Some studies report no toxic effects in adult mice.[5][6] |
| Observed Toxicities (Preclinical) | In cynomolgus monkeys, dose-dependent immune-related gastrointestinal inflammation was observed with combination therapy (ipilimumab and nivolumab).[15] | Administration to newborn mice induced a lymphoproliferative autoimmune syndrome.[5][6] |
| Observed Toxicities (Clinical) | Common: rash, pruritus, diarrhea, colitis. Less common but serious: hypophysitis, hepatitis, endocrinopathies.[2] | No clinical data available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
In Vivo Murine Tumor Model
This protocol outlines the general procedure for establishing and treating subcutaneous tumors in mice.
Protocol Details:
-
Cell Culture: CT26 or MC38 cells are cultured in RPMI medium supplemented with 10% FBS and 1% antibiotics.[16]
-
Cell Preparation: Cells are harvested by trypsinization, washed with PBS, and resuspended in PBS or a 50:50 mixture of PBS and Matrigel at a concentration of 1 x 105 to 1 x 106 cells per 100 µL.[16][17][18]
-
Implantation: 100 µL of the cell suspension is injected subcutaneously into the flank of 6-8 week old female BALB/c (for CT26) or C57BL/6 (for MC38) mice.[16][17]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers, and the volume is calculated using the formula: (length × width²) / 2.[17]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Anti-CTLA-4 Therapy: Typically administered intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.[10][11]
-
This compound: Can be administered intraperitoneally (i.p.) or intravenously (i.v.). One study used a liposomal formulation of P60 (IL-P60750) at 0.25 mg/kg of peptide every two days for four doses.[8]
-
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor-infiltrating lymphocytes (TILs) can be isolated for flow cytometry analysis.
In Vitro T-Cell Proliferation/Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of effector T cells and the potential of a therapeutic agent to reverse this suppression.
Protocol Details:
-
Cell Isolation:
-
Responder T cells (Tresp): CD4+CD25- T cells are isolated from the spleens of mice.
-
Regulatory T cells (Treg): CD4+CD25+ T cells are isolated.
-
-
Cell Labeling: Tresp cells are labeled with a proliferation dye such as CFSE or CellTrace Violet.
-
Co-culture: Labeled Tresp cells (e.g., 1 x 105 cells/well) are co-cultured with Tregs at various ratios (e.g., 1:1, 1:2, 1:4).
-
Stimulation: The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell proliferation.
-
Treatment: this compound or a control peptide is added to the wells.
-
Incubation: The plate is incubated for 72 hours.
-
Analysis: T-cell proliferation is measured by the dilution of the proliferation dye using flow cytometry. The percentage of suppression is calculated by comparing the proliferation of Tresp cells in the presence and absence of Tregs.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of immune cells from tumor tissue.
Protocol Details:
-
Tumor Digestion: Excised tumors are mechanically dissociated and digested with enzymes like collagenase and DNase to obtain a single-cell suspension.[19]
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against cell surface and intracellular markers to identify different immune cell populations. A typical panel for Treg analysis includes antibodies against CD45, CD3, CD4, CD8, and FOXP3.[19]
-
Data Acquisition: Stained cells are analyzed using a flow cytometer.
-
Data Analysis: The data is analyzed using software like FlowJo to quantify the percentage and absolute number of different immune cell populations within the tumor.
Discussion and Future Perspectives
The comparative analysis of this compound and anti-CTLA-4 therapy reveals two distinct yet complementary approaches to overcoming tumor-induced immunosuppression. Anti-CTLA-4 therapy, a clinically validated approach, acts broadly to enhance T-cell activation, in part by blocking a critical inhibitory signal. Its efficacy, however, is often accompanied by significant immune-related adverse events.
This compound, on the other hand, offers a more targeted approach by specifically inhibiting FOXP3, the master regulator of Treg function. Preclinical data suggests that P60 can effectively inhibit Treg-mediated suppression and enhance anti-tumor immunity, particularly when used in combination with other immunotherapies like anti-PD-1. While the preclinical safety profile in adult mice appears favorable, the induction of a lymphoproliferative syndrome in newborn mice warrants further investigation into its potential for on-target toxicity.
Future research should focus on several key areas:
-
Comprehensive Toxicology of this compound: Rigorous preclinical toxicology and safety pharmacology studies are essential to determine the therapeutic window and potential off-target effects of P60.
-
Combination Therapies: Further exploration of this compound in combination with other immunotherapies, including anti-CTLA-4, is warranted to assess for synergistic effects.
-
Biomarker Development: Identifying biomarkers that predict response to both therapies will be crucial for patient stratification and personalized medicine.
-
Clinical Translation of this compound: The promising preclinical data for this compound provides a strong rationale for its advancement into clinical trials.
Conclusion
Both this compound and anti-CTLA-4 therapy hold significant promise in the field of cancer immunotherapy. Anti-CTLA-4 has paved the way for immune checkpoint inhibition, demonstrating the power of unleashing the immune system against cancer. This compound represents a next-generation approach, targeting a key driver of immunosuppression with a potentially more favorable safety profile. The continued investigation and development of both of these therapeutic modalities will undoubtedly contribute to the growing arsenal of effective cancer treatments.
References
- 1. New insights on the mechanism of action of anti-CTLA-4 immune checkpoint blockade [acir.org]
- 2. The mechanism of anti-CTLA-4 activity and the negative regulation of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-CTLA-4 Antibody Therapy: Immune Monitoring During Clinical Development of a Novel Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Inhibition of FOXP3 by stapled alpha-helical peptides dampens regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 16. CT26 colon tumor models [bio-protocol.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 19. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
A Comparative Guide to Treg Modulation: Peptide P60 and Other Key Techniques
For Researchers, Scientists, and Drug Development Professionals
Regulatory T cells (Tregs) are critical mediators of immune tolerance, and their manipulation holds immense therapeutic potential for autoimmune diseases, transplantation, and cancer. This guide provides an objective comparison of a novel investigational agent, Peptide P60, with established Treg modulation techniques, including low-dose Interleukin-2 (IL-2), rapamycin, and anti-CD3 antibodies. We present a synthesis of experimental data, detailed methodologies for key experiments, and visual representations of the underlying signaling pathways to aid in the evaluation of these distinct immunomodulatory strategies.
Performance Comparison of Treg Modulation Techniques
The efficacy of different Treg modulation techniques can be assessed by their ability to increase the number and/or function of Tregs. The following tables summarize quantitative data from various in vitro and ex vivo studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Technique | Primary Mechanism of Action | Target Population | Fold Expansion of Tregs (ex vivo) | Purity of Expanded Tregs (% FOXP3+) | Suppressive Function | Key Cytokine Modulation |
| This compound | Inhibition of FOXP3 transcription factor | Existing Tregs | Not Applicable (Inhibits Treg function) | Not Applicable | Decreases Treg suppression[1][2] | Reduces IL-10, enhances IFN-γ from effector T cells[2] |
| Low-Dose IL-2 | Preferential activation of high-affinity IL-2R on Tregs | Existing Tregs | Dose-dependent increase[3] | Maintained or increased | Enhanced[4] | Increases IL-10 |
| Rapamycin | Inhibition of mTOR signaling | Naive and existing Tregs | Up to 1000-fold[5] | >75-90%[6] | Maintained or enhanced[6][7] | Reduces pro-inflammatory cytokines |
| Anti-CD3 Antibodies | Modulation of T-cell receptor (TCR) signaling | Naive CD4+ T cells | Variable | Induces FOXP3+ cells | Induces suppressive phenotype | Increases TGF-β[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparison of these Treg modulation techniques.
This compound: In Vitro Treg Suppression Assay
This protocol assesses the ability of this compound to inhibit the suppressive function of Tregs on effector T cell proliferation.
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs and CD4+CD25- effector T cells (Teffs) from peripheral blood mononuclear cells (PBMCs) or spleen using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). Purity should be >95%.[1]
-
-
Co-culture Setup:
-
T-cell Stimulation:
-
Stimulate the co-culture with anti-CD3 antibodies (e.g., 2.5 µg/mL) and irradiated antigen-presenting cells (APCs) or anti-CD28 antibodies.[1]
-
-
Proliferation Measurement:
-
Culture for 72 hours.
-
Pulse with [3H]-thymidine for the final 16-18 hours of culture.
-
Harvest cells and measure thymidine incorporation using a scintillation counter to determine Teff proliferation.[1]
-
Alternatively, label Teffs with a proliferation dye (e.g., CFSE) prior to co-culture and analyze dye dilution by flow cytometry after 72 hours.
-
-
Data Analysis:
-
Calculate the percentage of suppression inhibition based on the proliferation of Teffs in the presence of Tregs and this compound, compared to the proliferation of Teffs with Tregs alone. The formula for calculating the percentage of inhibition of Treg suppression is: % Inhibition = [1 - (Proliferation of Teffs + Tregs + P60) / (Proliferation of Teffs + Tregs)] x 100.[1]
-
Low-Dose IL-2: Ex Vivo Treg Expansion
This protocol describes the expansion of Tregs from human PBMCs using low-dose IL-2.
-
Cell Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Culture:
-
Culture PBMCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add recombinant human IL-2 at low concentrations (e.g., 50 IU/mL).
-
-
Incubation:
-
Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.
-
-
Analysis of Treg Population:
-
After incubation, harvest the cells and stain for surface markers (CD4, CD25) and intracellular FOXP3.
-
Analyze the percentage of CD4+CD25+FOXP3+ Tregs within the CD4+ T cell population by flow cytometry.
-
Rapamycin: Ex Vivo Expansion of Functional Tregs
This protocol details the expansion of highly pure and functional Tregs using rapamycin.
-
Cell Isolation:
-
Isolate CD4+CD25+ Tregs from PBMCs using a two-step magnetic isolation procedure (CD4+ negative selection followed by CD25+ positive selection).
-
-
Expansion Culture:
-
Culture the isolated Tregs with anti-CD3/CD28-coated beads at a bead-to-cell ratio of 1:1.
-
Use a culture medium such as X-VIVO 15 supplemented with 10% human AB serum, high-dose IL-2 (e.g., 1000 U/mL), and rapamycin (e.g., 100 nM).[6]
-
-
Cell Maintenance:
-
Restimulate the cells with fresh beads and cytokines every 10-14 days.
-
Maintain cell density between 0.5 and 1 x 10^6 cells/mL.
-
-
Assessment of Expansion and Purity:
-
Monitor cell expansion by counting viable cells at each passage.
-
Assess the purity of the expanded population by flow cytometry for CD4, CD25, and FOXP3 expression.[6]
-
-
Functional Assay:
-
Perform a suppression assay as described for this compound to confirm the functionality of the expanded Tregs.
-
Anti-CD3 Antibodies: In Vitro Induction of Tregs
This protocol outlines the induction of Tregs from naive CD4+ T cells using anti-CD3 antibodies.
-
Cell Isolation:
-
Isolate naive CD4+ T cells (CD4+CD45RA+CD25-) from PBMCs by cell sorting.
-
-
Induction Culture:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL and incubate overnight at 4°C.
-
Wash the plate to remove unbound antibody.
-
Add naive CD4+ T cells to the coated wells in the presence of soluble anti-CD28 antibody (e.g., 1 µg/mL) and TGF-β (e.g., 5 ng/mL).
-
-
Cell Culture and Analysis:
-
Culture the cells for 5-7 days.
-
Harvest the cells and analyze the expression of CD25 and FOXP3 by flow cytometry to determine the percentage of induced Tregs.[8]
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by each technique is fundamental for their rational application and for the development of novel therapeutic strategies.
This compound: Direct Inhibition of FOXP3
This compound acts intracellularly to directly inhibit the function of FOXP3, the master transcription factor for Treg development and function. By binding to FOXP3, P60 prevents its nuclear translocation and its interaction with other transcription factors, such as NF-κB and NFAT.[2] This leads to a functional impairment of Tregs, reducing their suppressive capacity.
Low-Dose IL-2: STAT5-Mediated Treg Expansion
Low-dose IL-2 therapy leverages the high-level expression of the high-affinity IL-2 receptor (CD25) on Tregs. This allows for the selective activation and expansion of the Treg population at IL-2 concentrations that do not significantly stimulate effector T cells. IL-2 binding to its receptor on Tregs leads to the phosphorylation and activation of STAT5, a key transcription factor that promotes Treg survival, proliferation, and function.[9]
Rapamycin: mTOR Inhibition for Treg Expansion
Rapamycin is an inhibitor of the mammalian target of rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism. In T cells, mTOR signaling is crucial for the differentiation of effector T cells. By inhibiting mTOR, rapamycin creates a metabolic environment that favors the expansion and function of Tregs, which are less dependent on mTOR signaling for their survival and proliferation.[6]
Anti-CD3 Antibodies: Modulation of TCR Signaling
Anti-CD3 antibodies target the CD3 component of the T-cell receptor complex, leading to a modulation of TCR signaling. Depending on the context and formulation, this can lead to T-cell anergy, deletion, or the induction of a regulatory phenotype. The induction of Tregs by anti-CD3 antibodies is thought to involve the generation of a low-level, sustained TCR signal that, in the presence of co-stimulatory signals and cytokines like TGF-β, promotes the differentiation of naive T cells into FOXP3+ Tregs.[8]
Conclusion
The modulation of regulatory T cells represents a powerful approach for the treatment of a wide range of immune-mediated diseases. This compound offers a novel strategy by directly inhibiting the master regulator of Treg function, FOXP3. This contrasts with established methods such as low-dose IL-2 and rapamycin, which promote the expansion and function of existing Treg populations, and anti-CD3 antibodies, which can induce the de novo generation of Tregs. The choice of a particular Treg modulation technique will depend on the specific therapeutic goal, whether it is to transiently dampen Treg activity, as with this compound, or to enhance and expand the Treg compartment for long-term immune regulation. The experimental data and protocols provided in this guide offer a framework for the comparative evaluation of these promising immunomodulatory strategies. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and optimal application of each of these approaches.
References
- 1. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-dose interleukin-2 fosters a dose-dependent regulatory T cell tuned milieu in T1D patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Modulation of Regulatory T Cells by IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo expansion of human Tregs specific for alloantigens presented directly or indirectly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapamycin-Based GMP-Compatible Process for the Isolation and Expansion of Regulatory T Cells for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential effects of rapamycin and retinoic acid on expansion, stability and suppressive qualities of human CD4+CD25+FOXP3+ T regulatory cell subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Treg cells by cytokine signaling and co-stimulatory molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-dose interleukin-2 therapy restores regulatory T cell homeostasis in patients with chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Linear vs. Cyclic Peptide P60: A Head-to-Head Comparison for Drug Development Professionals
An in-depth analysis of the structural and functional differences between the linear Peptide P60 and its cyclized analogue, providing critical data for researchers in immunology and oncology.
In the realm of immunotherapy, the modulation of regulatory T cells (Tregs) presents a promising strategy for enhancing anti-tumor and antiviral immune responses. This compound, a 15-mer synthetic peptide, has been identified as a potent inhibitor of the forkhead box P3 (FOXP3) transcription factor, a key regulator of Treg function.[1][2][3][4] This guide provides a detailed head-to-head comparison of the original linear this compound and its advanced cyclic derivative, offering experimental data to inform drug development and research applications.
Executive Summary
Cyclization of peptides is a widely adopted strategy to enhance therapeutic properties such as stability, binding affinity, and selectivity.[5][6][7][8] In the case of this compound, a modified and cyclized version has been developed that demonstrates significantly improved performance metrics compared to its linear precursor. This guide will dissect these improvements through quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental setups.
Performance Data: Linear vs. Cyclic P60
The following tables summarize the key performance differences observed between linear this compound and its cyclized, modified counterpart (referred to in some literature as CM-1315, a cyclized version of P60-D2AS5A).[9]
| Parameter | Linear this compound | Cyclic Peptide (P60-D2AS5A) | Reference |
| Target | FOXP3 | FOXP3 | [1][2][3] |
| FOXP3 Binding Capacity | Baseline | Significantly Improved | [9] |
| Treg Inhibitory Activity (in vitro) | Active | Lower IC50 (More Potent) | [9] |
| Microsomal Stability (Human) | Low | 6.2% remaining | [9] |
| Microsomal Stability (Mouse) | Low | 12% remaining | [9] |
| Estimated Half-life | Not Reported | ~8 minutes | [9] |
Mechanism of Action: FOXP3 Inhibition
Both linear and cyclic this compound exert their function by targeting the FOXP3 transcription factor. FOXP3 is crucial for the immunosuppressive activity of Tregs.[4] By binding to FOXP3, this compound prevents its nuclear translocation and inhibits its ability to suppress the activity of other key transcription factors like NF-κB and NFAT.[1][2][4] This ultimately impairs Treg function and enhances the activity of effector T cells, leading to a more robust immune response against cancer cells or pathogens.[4][10][11]
The cyclization of a modified P60 peptide has been shown to significantly enhance its binding capacity to FOXP3.[9] This improved binding is a key factor contributing to its increased potency in inhibiting Treg activity.[9]
Figure 1: Simplified signaling pathway of this compound-mediated FOXP3 inhibition.
Experimental Protocols
Surface Plasmon Resonance (SPR) for FOXP3 Binding
Objective: To quantify the binding affinity of linear and cyclic P60 peptides to the FOXP3 protein.
Methodology:
-
Recombinant FOXP3 protein is immobilized on a sensor chip.
-
Varying concentrations of the linear or cyclic peptide are flowed over the chip surface.
-
The interaction between the peptide and FOXP3 is monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
The association and dissociation rates are measured to calculate the binding affinity (KD).
-
A lower KD value indicates a higher binding affinity. The provided research indicates that cyclization of a modified P60 significantly improved its capacity to bind to FOXP3 as measured by SPR.[9]
Figure 2: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
In Vitro Treg Inhibition Assay
Objective: To determine the concentration of linear and cyclic P60 required to inhibit the suppressive function of Tregs.
Methodology:
-
Regulatory T cells (Tregs) are co-cultured with effector T cells (Teffs) and antigen-presenting cells.
-
Teff proliferation is stimulated (e.g., using anti-CD3 antibodies).
-
Increasing concentrations of linear or cyclic P60 are added to the co-cultures.
-
The proliferation of Teffs is measured (e.g., via thymidine incorporation or CFSE dilution).
-
The concentration of the peptide that results in a 50% inhibition of Treg-mediated suppression (IC50) is calculated. A lower IC50 value indicates greater potency. Research has shown that the cyclized, modified P60 peptide has a reduced IC50 for inhibiting Treg activity in vitro compared to the linear version.[9]
Microsomal Stability Assay
Objective: To assess the metabolic stability of linear and cyclic P60 in the presence of liver microsomes.
Methodology:
-
Linear or cyclic P60 is incubated with human or mouse liver microsomes, which contain drug-metabolizing enzymes.
-
Samples are taken at various time points.
-
The concentration of the remaining peptide at each time point is quantified using LC-MS/MS.
-
The rate of degradation is used to calculate the peptide's half-life. The cyclization of a modified P60 peptide was found to improve its microsomal stability, with 6.2% and 12% of the peptide remaining in human and mouse microsomes, respectively, after a certain period, and an estimated half-life of around 8 minutes.[9]
Conclusion and Future Directions
The available data strongly suggests that cyclization of this compound, particularly when combined with strategic amino acid substitutions, leads to a superior therapeutic candidate. The enhanced FOXP3 binding, increased potency in Treg inhibition, and improved metabolic stability of the cyclic analogue highlight the advantages of this structural modification.[9] While linear this compound is a valuable research tool for demonstrating the potential of FOXP3 inhibition,[4][11] its cyclic counterpart represents a more promising lead for clinical development due to its improved pharmacological properties.
Future research should focus on further optimizing the cyclic scaffold to enhance its half-life and bioavailability, potentially through the incorporation of non-natural amino acids or other chemical modifications. In vivo studies directly comparing the efficacy of optimized linear and cyclic P60 variants in various disease models are also warranted to fully elucidate the therapeutic advantages of cyclization.
References
- 1. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 2. This compound | FOXP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abbiotec.com [abbiotec.com]
- 11. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Peptide P60 Under the Microscope: A Comparative Analysis Against Next-Generation FOXP3 Inhibitors
In the landscape of immunotherapy, the modulation of regulatory T cells (Tregs) presents a compelling strategy to enhance anti-tumor and antiviral immune responses. At the forefront of this approach is the inhibition of the transcription factor FOXP3, a master regulator of Treg development and function. Peptide P60, a 15-mer synthetic peptide, has been identified as a cell-permeable inhibitor of FOXP3 that can impair Treg activity.[1][2] This guide provides a detailed comparison of this compound's performance against emerging next-generation peptide inhibitors that also target FOXP3, supported by experimental data and detailed protocols.
Performance Comparison of FOXP3 Peptide Inhibitors
The development of novel peptide inhibitors has sought to improve upon the efficacy and stability of early-generation compounds like this compound. These next-generation inhibitors often incorporate modifications such as amino acid substitutions, cyclization, or stapling to enhance their binding affinity, cell permeability, and biological activity. Below is a summary of the performance of this compound compared to its modified variants and other advanced peptide inhibitors.
| Peptide Inhibitor | Target | Key Performance Metric | Result | Reference |
| This compound | FOXP3 | Treg Inhibition (IC50) | 38.34 µM | [3] |
| P60-D2A-S5A | FOXP3 | Treg Inhibition (IC50) | 1.89 µM | [3] |
| P60-D2A-S5A-P11A | FOXP3 | Treg Inhibition (IC50) | 2.95 µM | [3] |
| SAH-FOXP3 | FOXP3 Homodimerization | Treg Suppression | Dampened suppressive function | [4] |
| CM-1351 | FOXP3-NFAT Interaction | Treg Inhibition | Impairs Treg immunosuppressive activity in vitro and in vivo | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: FOXP3 signaling pathway and points of inhibition.
Caption: Workflow of an in vitro Treg inhibition assay.
Detailed Experimental Protocols
A fundamental aspect of comparative analysis is the understanding of the methodologies used to generate the performance data. Below are detailed protocols for key experiments cited in the comparison of FOXP3 peptide inhibitors.
In Vitro Treg Inhibition Assay
This assay is crucial for determining the functional inhibitory capacity of the peptides on Treg-mediated suppression of effector T cell proliferation.
Objective: To measure the ability of a peptide inhibitor to reverse the suppressive effect of regulatory T cells on effector T cell proliferation.
Materials:
-
Effector T cells (CD4+CD25-)
-
Regulatory T cells (CD4+CD25+)
-
Anti-CD3 antibody for T cell stimulation
-
Peptide inhibitors (this compound, next-generation peptides)
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer or liquid scintillation counter
Procedure:
-
Isolation of T cell populations: Isolate murine CD4+CD25- effector T cells and CD4+CD25+ regulatory T cells from spleen cells using a regulatory T cell isolation kit according to the manufacturer's instructions.[6]
-
Labeling of Effector T cells (if using CFSE): Label the effector T cells with CFSE according to the manufacturer's protocol.
-
Co-culture setup: Co-culture a fixed number of effector T cells with varying ratios of Treg cells in a 96-well plate.
-
Stimulation: Stimulate the co-cultures with a suboptimal concentration of soluble anti-CD3 antibody.
-
Addition of Inhibitors: Add the peptide inhibitors at various concentrations to the co-cultures. Include a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Measurement of Proliferation:
-
CFSE dilution: Harvest the cells and analyze the CFSE fluorescence of the effector T cells by flow cytometry. A decrease in fluorescence intensity indicates cell division.
-
[3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the last 18 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of Treg suppression at different peptide concentrations to determine the IC50 value.
Surface Plasmon Resonance (SPR) for FOXP3 Binding
SPR is a powerful technique to quantify the binding affinity between the peptide inhibitors and the FOXP3 protein.
Objective: To determine the binding kinetics and affinity of peptide inhibitors to the FOXP3 protein.
Materials:
-
Recombinant FOXP3 protein
-
Peptide inhibitors
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
Procedure:
-
Chip Immobilization: Immobilize the recombinant FOXP3 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Peptide Injection: Prepare a series of dilutions of the peptide inhibitor in the running buffer.
-
Binding Measurement: Inject the different concentrations of the peptide over the immobilized FOXP3 surface and a reference surface (without FOXP3). The SPR response is monitored in real-time.
-
Regeneration: After each peptide injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound peptide.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.
Conclusion
The comparative analysis reveals that next-generation FOXP3 peptide inhibitors, such as the modified P60 variants, demonstrate significantly improved performance in inhibiting Treg function compared to the original this compound. For instance, the P60-D2A-S5A mutant exhibits an approximately 20-fold lower IC50 for Treg inhibition, indicating substantially higher potency.[3] Other innovative approaches, such as stapled peptides (SAH-FOXP3) that target FOXP3 homodimerization and peptides like CM-1351 that disrupt the FOXP3-NFAT interaction, represent promising next-generation strategies for Treg modulation.[4][5] These advancements, characterized by enhanced efficacy and specific targeting of crucial protein-protein interactions, pave the way for more effective immunotherapeutic interventions in cancer and other diseases where Treg-mediated immunosuppression is a barrier to successful treatment. Further in vivo studies are warranted to translate these promising in vitro results into clinical applications.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
- 3. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. FOXP3 transcription factor inhibitors for cancer therapy. Drug development. Cima [cima.cun.es]
- 6. mdpi.com [mdpi.com]
Unlocking Anti-Tumor Immunity: A Comparative Guide to the FOXP3 Inhibitory Peptide P60
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of Peptide P60, a novel FOXP3 inhibitor, against various cancers. By objectively presenting experimental data and methodologies, this document serves as a valuable resource for researchers investigating new cancer immunotherapies.
Abstract
This compound is a synthetic 15-mer peptide identified through phage display for its ability to bind to the transcription factor Forkhead box P3 (FOXP3).[1][2] FOXP3 is the master regulator of regulatory T cells (Tregs), a subset of T cells that suppress the immune system. In the tumor microenvironment, Tregs are often abundant and hinder the body's natural anti-tumor immune response. By inhibiting FOXP3, this compound effectively disarms these immunosuppressive Tregs, thereby unleashing the full potential of cytotoxic immune cells to attack and destroy cancer cells. This guide details the anti-tumor efficacy of P60 in various cancer models, compares it with other FOXP3 inhibitors, and provides detailed experimental protocols for validation.
Mechanism of Action: The P60 Signaling Pathway
This compound exerts its anti-tumor effects by disrupting the function of FOXP3 within regulatory T cells. P60 enters the cell and binds to FOXP3, preventing its nuclear translocation and inhibiting its ability to suppress the activity of key transcription factors such as NF-κB and NFAT.[1][2] This leads to a reduction in the immunosuppressive function of Tregs and an enhanced anti-tumor immune response driven by effector T cells.
Comparative Efficacy of this compound in Different Cancers
The anti-tumor effects of this compound have been evaluated in various cancer models, both in vitro and in vivo. The following tables summarize the key quantitative findings.
In Vitro Studies:
| Cancer Type | Cell Line(s) | Experimental Setup | Key Findings | Reference(s) |
| Renal Cancer | A-498, Caki-2 | Co-culture with Cytokine-Induced Killer (CIK) cells + P60 | Significant decrease in cancer cell viability with P60 treatment. | [3][4][5] |
| Pancreatic Cancer | DAN-G, Capan-2 | Co-culture with CIK cells + P60 | Significant decrease in cancer cell viability with P60 treatment. | [3][4][5] |
| Breast Cancer | 4T1 | Adenoviral vector expressing P60 (Ad.P60) | Reduced cell viability and migration; improved cytotoxic response to cisplatin. | |
| Colon Cancer | CT26 | Co-culture with effector T-cells and Tregs + P60 | P60 inhibited Treg suppression and improved effector T-cell stimulation. | [2] |
In Vivo Studies:
| Cancer Model | Animal Model | Treatment | Key Findings | Reference(s) |
| Breast Cancer | BALB/c mice with 4T1 tumors | Intratumoral Ad.P60 | Delayed tumor growth and inhibited spontaneous lung metastases. | |
| Colon Cancer | BALB/c mice with CT26 tumors | P60 + AH1 peptide vaccine | Induced protection against tumor implantation. | [2][6] |
| Melanoma & HPV-induced tumors | C57BL/6 mice | Liposomal P60 formulation | Cured 75-100% of mice with large established tumors. | |
| Hepatocellular Carcinoma | C3H/HeN mice with Hepa-129 tumors | Cyclized P60 derivative (CM-1215) + anti-PD-1 | Enhanced anti-tumor activity of anti-PD-1 antibodies. |
Comparison with Alternative FOXP3 Inhibitors
Several other molecules have been developed to target the FOXP3 pathway. This section compares this compound with a notable peptide alternative, CM-1315, an optimized version of P60.
| Feature | This compound | CM-1315 | Reference(s) |
| Mechanism | Binds to FOXP3, inhibits homodimerization and interaction with AML1. | Binds to FOXP3 with higher affinity, inhibits homodimerization and interaction with AML1. | [7] |
| In Vitro Efficacy | Inhibits Treg suppressive activity. | More active than P60 in augmenting T-cell proliferation and cytokine production. At 20 µM, significantly inhibits Treg suppression where P60 shows less effect. | [8] |
| In Vivo Efficacy | In combination with a vaccine, protects against CT26 tumor challenge. | In combination with a vaccine, protects against CT26 tumor challenge. | [8] |
| Modifications | Linear 15-mer peptide. | Optimized sequence with alanine substitutions for improved activity. | [7] |
Experimental Protocols
General Workflow for In Vivo Anti-Tumor Efficacy Studies
The following diagram illustrates a typical workflow for evaluating the anti-tumor effects of a therapeutic peptide in a mouse model.
WST-8 Cell Viability Assay
This protocol is adapted for assessing the viability of cancer cells co-cultured with immune cells.
-
Cell Preparation:
-
Culture cancer cell lines (e.g., A-498, Caki-2) and expand Cytokine-Induced Killer (CIK) cells according to standard protocols.
-
Seed the cancer cells in a 96-well plate.
-
Add CIK cells to the wells containing cancer cells at a desired effector-to-target ratio (e.g., 20:1).
-
Include control wells with cancer cells or CIK cells alone.
-
-
Treatment:
-
Add this compound or a control peptide to the appropriate wells at the desired concentration.
-
Incubate the plate for 48 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
In Vivo Mouse Tumor Model
This protocol provides a general framework for establishing and treating subcutaneous tumors in mice.
-
Cell Preparation:
-
Harvest tumor cells (e.g., CT26, 4T1) during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Resuspend the cells in PBS or HBSS at the desired concentration for injection (e.g., 1 x 10^6 cells/100 µL).
-
-
Tumor Inoculation:
-
Anesthetize the mice (e.g., BALB/c) using an approved method.
-
Inject the tumor cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = (length × width^2)/2).
-
Once the tumors reach a predetermined size (e.g., 50-100 mm^3), randomize the mice into treatment groups.
-
Administer this compound, a control peptide, or vehicle according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal, or intratumoral).
-
-
Endpoint and Analysis:
-
Continue monitoring tumor growth and the general health of the mice.
-
Euthanize the mice when the tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Collect tumors and other tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Analyze the data to determine the effect of the treatment on tumor growth and overall survival.
-
T-cell Proliferation Assay ([3H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells in response to stimulation.
-
Cell Isolation and Culture:
-
Isolate effector T-cells (e.g., CD4+CD25-) and regulatory T-cells (Tregs, e.g., CD4+CD25+) from mouse spleens or human peripheral blood mononuclear cells (PBMCs).
-
Plate the effector T-cells in a 96-well plate.
-
Add a stimulus, such as an anti-CD3 antibody, to activate the T-cells.
-
In suppression assays, add Tregs to the wells with effector T-cells.
-
-
Peptide Treatment:
-
Add this compound or a control peptide to the wells at the desired concentration.
-
-
Proliferation Measurement:
-
Culture the cells for 48-72 hours.
-
During the final 16-24 hours of culture, add [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM).
-
A higher CPM value indicates a greater degree of T-cell proliferation.
-
Conclusion
This compound represents a promising therapeutic agent for cancer immunotherapy. Its ability to inhibit the master regulator of immunosuppressive Tregs, FOXP3, allows for a potent anti-tumor immune response. The data presented in this guide demonstrates the efficacy of P60 across multiple cancer types and provides a foundation for further research and development. The detailed protocols offer a starting point for validating these findings and exploring the full therapeutic potential of P60 and other FOXP3 inhibitors. As research continues, these peptides may become a vital component of combination therapies, working synergistically with other immunotherapies like checkpoint inhibitors to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Treatment with HER-2 and VEGF Peptide Mimics Induces Potent Anti-tumor and Anti-angiogenic Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell proliferation assay [bio-protocol.org]
- 4. FOXP3 transcription factor inhibitors for cancer therapy. Drug development. Cima [cima.cun.es]
- 5. researchgate.net [researchgate.net]
- 6. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Peptide P60: A Comparative Guide to its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides a comprehensive analysis of the cross-reactivity and binding profile of Peptide P60, a promising immunomodulatory agent. P60 is a 15-mer synthetic peptide identified through phage display technology for its ability to inhibit the function of the transcription factor FOXP3, a master regulator of regulatory T cells (Tregs).
This compound exerts its effects by binding to FOXP3, thereby preventing its nuclear translocation and its association with other key transcription factors such as NF-κB and NFAT.[1][2] This targeted disruption of FOXP3 activity curtails the immunosuppressive function of Tregs, leading to an enhanced immune response against tumors and viral infections.[1] While the primary interaction of P60 with FOXP3 is well-documented, a thorough evaluation of its binding to other potential off-target molecules is crucial for its clinical development.
This guide synthesizes the available experimental data to offer a clear perspective on the specificity of this compound.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound and its derivatives to FOXP3 has been primarily assessed using Surface Plasmon Resonance (SPR). While specific dissociation constants (Kd) are not always explicitly stated in the available literature, comparative binding data and sensograms provide valuable insights into the strength and specificity of the interaction. Further research has focused on optimizing P60's sequence to enhance its binding affinity and biological activity.
| Peptide/Molecule | Target | Method | Observed Affinity/Binding | Reference |
| This compound | FOXP3 | Surface Plasmon Resonance (SPR) | High binding affinity | [2][3] |
| P60 Mutants (e.g., P60-D2A, P60-S5A) | FOXP3 | Surface Plasmon Resonance (SPR) | Improved FOXP3 binding compared to native P60 | [4] |
| Cyclized P60 Analog (CM-1215) | FOXP3 | Surface Plasmon Resonance (SPR) | Significantly improved FOXP3 binding capacity | [4] |
| Control Peptides (e.g., scrambled peptide) | FOXP3 | Co-immunoprecipitation | No significant binding observed | Inferred from methodology in[1] |
Note: The table summarizes qualitative and comparative binding data from the cited literature. For precise quantitative values, readers are encouraged to consult the primary research articles.
Experimental Protocols
The following are detailed methodologies for key experiments utilized in the characterization of this compound's binding and functional profile.
Surface Plasmon Resonance (SPR) for Peptide-Protein Interaction
This protocol provides a general framework for assessing the binding kinetics and affinity of peptides like P60 to their protein targets.
Objective: To quantitatively measure the binding interaction between this compound and FOXP3 protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Ligand: Recombinant FOXP3 protein
-
Analyte: this compound and its variants
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: The sensor chip surface is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Recombinant FOXP3 protein is diluted in the immobilization buffer and injected over the activated sensor surface until the desired immobilization level is reached. A reference flow cell is typically prepared by performing the activation and deactivation cycle without protein immobilization.
-
Analyte Injection: A series of concentrations of this compound (and control peptides) are prepared in the running buffer and injected over both the FOXP3-immobilized and reference flow cells.
-
Association and Dissociation: The binding (association) of the peptide to the immobilized protein is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation of the peptide-protein complex.
-
Regeneration: The sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: The sensorgrams are corrected for non-specific binding by subtracting the signal from the reference flow cell. The resulting data is then fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Co-immunoprecipitation (Co-IP) for In Vitro Binding Validation
This protocol outlines a method to confirm the interaction between this compound and FOXP3 within a cellular context.
Objective: To demonstrate the physical association of this compound with FOXP3 in a cell lysate.
Materials:
-
Cells expressing tagged-FOXP3 (e.g., HEK293T cells transfected with a plasmid encoding FLAG-tagged FOXP3)
-
This compound (biotinylated for detection)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the tag (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Western blot reagents (antibodies, substrates)
Procedure:
-
Cell Lysis: Cells are incubated with biotinylated this compound, then harvested and lysed on ice with lysis buffer.
-
Immunoprecipitation: The cell lysate is incubated with an anti-FLAG antibody to capture the FOXP3 protein and any interacting molecules. Protein A/G magnetic beads are then added to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times with wash buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with streptavidin-HRP to detect the biotinylated this compound. The presence of a band corresponding to the molecular weight of P60 would confirm its interaction with FOXP3.
Visualizing the Mechanism and Workflow
To better illustrate the context of this compound's function and the experimental approaches used to study it, the following diagrams are provided.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Peptide P60 and Rapamycin
For Immediate Release
A deep dive into the mechanisms and immunomodulatory activities of the novel FOXP3 inhibitor, Peptide P60, and the established mTOR inhibitor, rapamycin, reveals distinct and potentially complementary roles in regulating immune responses. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, featuring quantitative data, detailed experimental protocols, and signaling pathway visualizations.
In the landscape of immunomodulatory therapeutics, the selective targeting of immune cell populations and their signaling pathways is paramount. This guide offers a side-by-side comparison of two potent immunomodulators: this compound, a novel inhibitor of the transcription factor Forkhead box P3 (FOXP3), and rapamycin, a well-established inhibitor of the mechanistic target of rapamycin (mTOR). While both agents exert significant control over T-cell function, their distinct mechanisms of action result in divergent and, in some aspects, opposing immunomodulatory profiles.
Rapamycin, a macrolide compound, is a widely used immunosuppressant that primarily targets the mTOR signaling pathway.[1][2] Its inhibition of mTOR complex 1 (mTORC1) leads to the suppression of effector T-cell proliferation and function.[2][3][4] Conversely, rapamycin is known to promote the generation and expansion of regulatory T cells (Tregs), a key subset of T cells responsible for maintaining immune tolerance.[5]
In contrast, this compound is a synthetic peptide designed to inhibit the function of FOXP3, the master transcriptional regulator of Tregs.[1][6][7][8] By binding to FOXP3, this compound impairs Treg-mediated suppression, thereby enhancing the activation and proliferation of effector T cells.[1][7][8] This mechanism positions this compound as a potential agent to boost anti-tumor and anti-viral immunity.[8]
This comparative guide will delve into the quantitative differences in their effects on T-cell proliferation, cytokine production, and Treg function, supported by detailed experimental methodologies and visual representations of their respective signaling pathways.
Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the quantitative effects of this compound and rapamycin on key immunological parameters as reported in various in vitro studies.
| Parameter | This compound | Rapamycin | Source |
| T-Cell Proliferation | No direct inhibition of effector T-cell proliferation; enhances proliferation by inhibiting Treg suppression.[1] | Potent inhibitor of CD4+ and CD8+ T-cell proliferation.[9] | [1],[9] |
| Regulatory T Cell (Treg) Function | Inhibits the immunosuppressive function of Tregs.[1][6][7] | Promotes the expansion and suppressive function of Tregs.[5] | [1],[6],[7],[5] |
| IFN-γ Secretion | Can restore IFN-γ production in the presence of Tregs.[7] | Generally decreases IFN-γ production by effector T cells. | [7] |
| IL-2 Secretion | May indirectly increase IL-2 availability by inhibiting Treg consumption. | Can increase long-term IL-2 secretion, supporting Treg proliferation.[5] | [5] |
| IL-10 Secretion | Likely reduces IL-10 production by inhibiting Treg function. | Can have variable effects, but often associated with an increase in IL-10-producing cells. | |
| TNF-α Secretion | Not extensively reported, but inhibition of Treg function may lead to increased TNF-α from effector T cells. | Generally inhibits TNF-α production.[10][11][12][13][14] | [10],[11],[12],[13],[14] |
| IL-6 Secretion | Not extensively reported. | Generally inhibits IL-6 production.[12][13][14] | [12],[13],[14] |
Signaling Pathways
The distinct immunomodulatory effects of this compound and rapamycin stem from their unique molecular targets and the signaling cascades they influence.
References
- 1. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. Frontiers | Rapamycin Improves the Response of Effector and Memory CD8+ T Cells Induced by Immunization With ASP2 of Trypanosoma cruzi [frontiersin.org]
- 3. Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus–infected rhesus macaques on antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus-infected rhesus macaques on antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of the immunomodulatory effects of rapamycin on human T cells in graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockage of FOXP3 transcription factor dimerization and FOXP3/AML1 interaction inhibits T regulatory cell activity: sequence optimization of a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-Dose Rapamycin Treatment Increases the Ability of Human Regulatory T Cells to Inhibit Transplant Arteriosclerosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of anti-inflammatory proteins and peptides with anti-TNF-alpha activity and their effects on the intestinal barrier: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide-Based Regulation of TNF-α-Mediated Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANGPTL4, IL-6 and TNF-α as regulators of lipid metabolism during a marathon run - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]
- 14. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of Peptide P60 in Immunotherapy Research
A Comparative Guide to FOXP3 Inhibitors for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer immunotherapy and autoimmune disease research, the transcription factor FOXP3 stands as a critical target. As the master regulator of regulatory T cells (Tregs), which suppress immune responses, inhibiting FOXP3 can unleash the immune system to attack tumor cells or, conversely, modulate its activity in autoimmune settings. Peptide P60 has emerged as a key research tool for this purpose. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and cost against a range of alternatives, supported by experimental data and detailed protocols.
Mechanism of Action: Disrupting Treg Suppression
This compound is a 15-mer synthetic peptide identified from a phage-displayed library that functions as a cell-permeable inhibitor of FOXP3.[1][2] Its primary mechanism involves binding to the intermediate region of FOXP3, which includes the leucine zipper domain. This binding event sterically hinders two critical protein-protein interactions:
-
FOXP3 Homodimerization: P60 prevents FOXP3 from pairing with itself, a dimerization step essential for its DNA binding and transcriptional suppressor function.[1][3]
-
FOXP3/AML1 Heterodimerization: The peptide also blocks the interaction between FOXP3 and the transcription factor AML1 (Acute Myeloid Leukemia 1)/Runx1.[1][3] This interaction is crucial for Treg-mediated suppression of key cytokines like IL-2 and IFN-γ.[1]
By inhibiting these interactions, P60 effectively impairs Treg activity, leading to enhanced T-cell stimulation and a more robust anti-tumor or anti-viral immune response.[1][2]
Performance and Cost Comparison of FOXP3 Inhibitors
The choice of a FOXP3 inhibitor in a research setting depends on a balance of efficacy, cost, and the specific experimental requirements. This compound serves as a benchmark, but several alternatives, ranging from modified peptides to small molecules and oligonucleotides, are available.
| Inhibitor Class | Specific Example | Mechanism | Efficacy (IC50 / Affinity) | Estimated Cost (Research Grade) | Key Benefit | Key Limitation |
| Peptide | This compound | Binds FOXP3; inhibits dimerization & AML1 interaction | IC50: ~38 µM for Treg inhibition |
| Well-characterized; proven in vivo efficacy | Moderate potency; potential stability issues |
| P60-D2A-S5A (Optimized Peptide) | Binds FOXP3; inhibits dimerization & AML1 interaction | IC50: ~1.9 µM for Treg inhibition | Custom Synthesis Required | >20-fold higher potency than P60 | Not commercially available off-the-shelf | |
| CM-1215 (Cyclic Peptide) | Binds FOXP3; inhibits dimerization & AML1 interaction | IC50: ~0.77 µM for Treg inhibition | Custom Synthesis Required | High potency and improved stability | Not commercially available off-the-shelf | |
| Stapled Peptide | SAH-FOXP3DD | Mimics FOXP3 helix to block homodimerization | Kd: 84 - 226 nM for FOXP3 binding | Custom Synthesis Required | High affinity; cell-permeable | Cost of synthesis; less in vivo data |
| Small Molecule | Quinacrine | Downregulates FOXP3 expression | Data not available for direct Treg inhibition | $50 - $80 / 100 mg | Oral bioavailability; low cost | Non-specific mechanism; potential off-target effects |
| Antisense Oligo. | AZD8701 | Targets and degrades FOXP3 mRNA | IC50: 62 nM for FOXP3 protein reduction | Not available for research purchase | High specificity; clinical relevance | Complex delivery; high cost; not commercially available |
Note: IC50 and Kd values are context-dependent and can vary between studies and assay conditions. Costs are estimates based on publicly available vendor pricing and are subject to change.
Detailed Experimental Protocols
Accurate comparison requires standardized methodologies. Below are detailed protocols for key experiments used to evaluate FOXP3 inhibitors.
Experimental Workflow Overview
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd) of an inhibitor to the FOXP3 protein.
Methodology:
-
Ligand Immobilization:
-
Use a CM5 sensor chip (or equivalent) with a carboxymethylated dextran surface.
-
Activate the surface using a standard amine coupling kit (e.g., EDC/NHS).
-
Immobilize recombinant full-length or a specific domain of FOXP3 protein onto the chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target level of ~2000-4000 Resonance Units (RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the FOXP3 protein.
-
-
Analyte Binding:
-
Prepare a dilution series of the inhibitor (e.g., this compound, stapled peptide) in a running buffer (e.g., HBS-EP+ buffer). Concentrations should span a range appropriate for the expected Kd (e.g., 0.1 nM to 10 µM).
-
Inject the analyte dilutions over both the FOXP3-coupled and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
AlphaScreen Assay for Protein-Protein Interaction (PPI) Inhibition
Objective: To confirm that the inhibitor blocks the interaction between FOXP3 and its binding partners (e.g., another FOXP3 molecule or AML1).
Methodology:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., GST-FOXP3 and His-AML1).
-
Prepare AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., anti-GST or Nickel Chelate).
-
Prepare a dilution series of the inhibitor peptide in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the tagged proteins (e.g., GST-FOXP3 and His-AML1) at pre-optimized concentrations.
-
Add the inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for binding and inhibition.
-
Add the corresponding Acceptor beads and incubate.
-
Add the Donor beads under subdued light and incubate for a longer period (e.g., 60 minutes).
-
-
Data Analysis:
-
Read the plate on an Alpha-compatible reader. The signal is generated when Donor and Acceptor beads are brought into close proximity by the protein-protein interaction.
-
Inhibitors of the PPI will cause a dose-dependent decrease in the AlphaScreen signal.
-
Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value for PPI disruption.
-
Treg Suppression Assay
Objective: To measure the functional consequence of FOXP3 inhibition by assessing the ability of an inhibitor to reverse Treg-mediated suppression of effector T cell proliferation.
Methodology:
-
Cell Isolation:
-
Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).
-
Further separate the cells into CD4+CD25+ (Treg) and CD4+CD25- (conventional T cells, Tconv) populations.
-
-
Co-culture Setup:
-
In a 96-well round-bottom plate, culture a fixed number of Tconv cells (e.g., 5 x 10^4 cells/well).
-
Add Treg cells at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1). Control wells should contain Tconv cells alone and Treg cells alone.
-
Add a polyclonal stimulus, such as anti-CD3/CD28 beads (at a 1:1 bead-to-cell ratio) or phytohemagglutinin (PHA), to all wells to activate the T cells.
-
Add the FOXP3 inhibitor at a range of concentrations to the appropriate wells.
-
-
Proliferation Measurement:
-
Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
For the final 16-18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of suppression for each Tconv:Treg ratio in the absence of the inhibitor.
-
For inhibitor-treated wells, plot the CPM or percentage of proliferation recovery against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that restores 50% of the Tconv proliferation that was suppressed by the Tregs.
-
Cost-Benefit Conclusion
The selection of a FOXP3 inhibitor is a trade-off between cost, specificity, and potency.
-
For broad, initial screening and functional studies, this compound offers a well-documented and relatively affordable starting point. Its mechanism is understood, and it has proven efficacy, making it a reliable tool for establishing baseline effects of Treg inhibition. The primary drawback is its moderate potency, requiring higher concentrations for significant effects.
-
For studies requiring higher potency, optimized P60 analogs (linear or cyclic) present a significant benefit. While requiring custom synthesis, which increases upfront cost and lead time, their substantially lower IC50 values (over 20-fold improvement) mean less compound is needed per experiment, potentially offering long-term cost savings and reducing the chance of off-target effects at high concentrations.
-
Stapled peptides represent the cutting edge in targeting protein-protein interactions. Their high, nanomolar affinity for FOXP3 is a major advantage. However, the cost and complexity of synthesis and characterization make them most suitable for well-funded drug development programs aiming to validate the therapeutic potential of direct FOXP3 dimerization inhibition.
-
Small molecules like quinacrine are the most cost-effective option for large-scale screening. Their low price point is attractive, but this is offset by a less specific mechanism of action (FOXP3 downregulation rather than direct binding) and a higher risk of off-target effects, which may confound experimental results.
-
Antisense oligonucleotides like AZD8701 offer the highest specificity by targeting FOXP3 at the genetic level. Their clinical relevance makes them invaluable for translational research. However, they are not commercially available for general research and represent a distinct therapeutic modality rather than a simple benchtop research tool.
Ultimately, for most academic and early-stage industry research, This compound remains a strong choice for its balance of proven utility and accessibility. For projects focused on lead optimization and development, investing in the synthesis of higher-potency cyclic P60 analogs or stapled peptides is a logical and beneficial next step.
References
Benchmarking Peptide P60: A Comparative Guide to Treg Assay Performance
For researchers and drug development professionals navigating the complexities of immunomodulation, targeting regulatory T cells (Tregs) presents a promising therapeutic avenue. Peptide P60, a 15-mer synthetic peptide, has emerged as a significant tool for inhibiting Treg activity by targeting the master transcriptional regulator, FOXP3.[1][2][3] This guide provides a comprehensive comparison of this compound's performance in Treg assays against other emerging strategies, supported by experimental data and detailed protocols to aid in the objective evaluation of this research tool.
Performance of this compound and Alternatives in Treg Suppression Assays
The efficacy of this compound and its optimized variants, alongside alternative Treg modulation strategies, is summarized below. The data highlights the percentage of inhibition of T conventional cell (Tconv) proliferation in co-culture with Tregs. It is important to note that direct head-to-head comparative studies across all modalities are limited, and experimental conditions may vary between studies.
| Inhibitor/Strategy | Target | Organism | Concentration | Tconv:Treg Ratio | Inhibition of Tconv Proliferation (%) | Reference |
| This compound | FOXP3 | Murine | 50 µM | 10:1 | ~50-70% reversal of suppression | [1][4] |
| This compound | FOXP3 | Human | 50 µM | 10:1 | Significant reversal of suppression | [1] |
| CM-1315 (Cyclized P60 variant) | FOXP3 | Murine | 20 µM | Not specified | More active than P60 | [5][6] |
| Anti-LAP Antibody | Latency-Associated Peptide (LAP)/TGF-β | Murine | Not specified | Not specified | Enhances anti-tumor immunity | [7] |
| TGF-β Receptor I Antagonist (SM16) | TGF-β Receptor I | Murine | In vivo diet | Not specified | Diminished ability to suppress naive T cell proliferation | [8] |
| Anti-GARP:TGF-β1 Antibody | GARP:TGF-β1 complex | Murine | In vivo | Not specified | Overcomes resistance to PD-1 blockade | [9] |
Note: The "Inhibition of Tconv Proliferation (%)" for peptide inhibitors often refers to the percentage recovery of proliferation that was suppressed by Tregs. For antibody and small molecule inhibitors, the effect is often described qualitatively in the literature as "significant" or in the context of in vivo tumor growth inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for key assays used to evaluate this compound performance.
In Vitro Treg Suppression Assay
This assay is fundamental for assessing the inhibitory function of Tregs and the efficacy of inhibitors like this compound.
Cell Preparation:
-
Isolate CD4+ T cells from murine splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Further separate CD4+ T cells into CD4+CD25+ (Tregs) and CD4+CD25- (T conventional cells, Tconvs) populations by fluorescence-activated cell sorting (FACS).
-
Label Tconvs with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's instructions. This allows for the tracking of cell division by flow cytometry.
Co-culture and Stimulation:
-
Plate the CFSE-labeled Tconvs (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Add Tregs at various Tconv:Treg ratios (e.g., 1:1, 2:1, 4:1, 8:1, 16:1) to the wells.
-
Add the inhibitor of interest (e.g., this compound at a final concentration of 50 µM) to the designated wells. Include a vehicle control.
-
Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-conjugated) to induce T cell activation and proliferation.
-
Culture the cells for 72-96 hours at 37°C in a humidified CO2 incubator.
Data Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4) if necessary.
-
Acquire data using a flow cytometer.
-
Analyze the CFSE dilution profile of the CD4+ Tconv population. The percentage of proliferated cells is determined by the decrease in CFSE fluorescence intensity.
-
Calculate the percentage of suppression using the following formula: % Suppression = (1 - (% Proliferation with Tregs / % Proliferation without Tregs)) * 100
-
For inhibitor-treated wells, the reversal of suppression can be calculated to determine the efficacy of the compound.
Visualizing the Mechanisms of Action
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows involved in Treg function and its inhibition.
References
- 1. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Inducible CD4+LAP+ Foxp3 negative Regulatory T cells Suppress Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of TGF-β signaling to enhance the antitumor response is accompanied by dysregulation of the functional activity of CD4+CD25+Foxp3+ and CD4+CD25−Foxp3+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibition of TGF-β1 produced by GARP-expressing Tregs overcomes resistance to PD-1/PD-L1 blockade in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FOXP3 Inhibition: Peptide P60 vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for inhibiting the function of the transcription factor FOXP3, a master regulator of regulatory T cells (Tregs): the synthetic peptide P60 and genetic knockdown techniques. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to assist researchers in selecting the most appropriate method for their specific experimental needs.
At a Glance: this compound vs. FOXP3 Knockdown
| Feature | This compound | Genetic Knockdown (e.g., siRNA) |
| Mechanism of Action | Binds to FOXP3, inhibiting its nuclear translocation and subsequent suppression of transcription factors NF-κB and NFAT.[1] | Reduces the expression of FOXP3 mRNA and protein, leading to a loss of Treg function.[2] |
| Mode of Delivery | Cell-permeable peptide added to cell culture or administered in vivo. | Transfection or transduction of cells with siRNA, shRNA, or other gene-editing tools. |
| Duration of Effect | Transient and reversible, dependent on peptide concentration and stability. | Can be transient (siRNA) or stable (shRNA, CRISPR), leading to long-term loss of function. |
| Specificity | Targets the FOXP3 protein directly. | Targets the FOXP3 mRNA, highly specific to the gene sequence. |
| Off-Target Effects | Potential for non-specific binding, though studies show it does not affect viability or proliferation of effector T-cells. | Potential for off-target gene silencing, though mitigated by careful design of knockdown sequences. |
| Ease of Use | Relatively simple to apply to in vitro cultures. | Requires optimization of transfection/transduction protocols. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies to facilitate a comparison of the effects of this compound and FOXP3 knockdown on key immunological parameters. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Inhibition of Regulatory T Cell (Treg) Suppression
| Intervention | Method | Target Cells | Treg:Teff Ratio | Suppression of Teff Proliferation | Reference |
| FOXP3 Knockdown | siRNA | Human Tregs | 1:1 (Treg:PBMC) | Suppression reduced from 83% (control) to 48% | [2] |
| 1:1 (Treg:PBMC) | Suppression reduced from 65% (control) to 48% (allo-immune) | [2] | |||
| This compound | 20 µM Peptide | Murine Tregs | Not Specified | Did not significantly inhibit Treg suppression | |
| 100 µM Peptide | Murine & Human Tregs | Not Specified | Improved effector T cell stimulation | [1] |
Table 2: Effect on Cytokine Production
| Intervention | Cytokine | Cell Type | Effect | Reference |
| FOXP3 Knockdown | IFN-γ | NY-ESO-1-specific CD8+ T cells | Increased IFN-γ release (132+/-55 vs 27+/-11 pg/mL for control) | [3] |
| Suppressive Cytokines | Human Tregs | Lowered production | [2] | |
| This compound | IFN-γ | CIK cells co-cultured with cancer cells | No significant increase detected by ELISA | [4] |
Table 3: Effect on T-cell Proliferation
| Intervention | Method | Cell Type | Effect | Reference |
| FOXP3 Knockdown | siRNA | T-ALL cell lines (Jurkat, KOPT-K1) | Significantly suppressed cell growth to 14.2% - 21.9% of control | [5] |
| This compound | 100 µM Peptide | Effector T cells co-cultured with Tregs | Improved effector T cell stimulation | [1] |
Table 4: Effect on NF-κB and NFAT Activity
| Intervention | Transcription Factor | Assay | Effect | Reference |
| FOXP3 Deficiency (Scurfy mice) | NFAT | Luciferase Reporter | ~20-fold increase in activity compared to wild-type | [6] |
| NF-κB | Luciferase Reporter | ~30-fold increase in activity compared to wild-type | [6] | |
| This compound | NF-κB and NFAT | Not specified | Reduces FOXP3's ability to suppress their activity | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Treg Suppression Assay (CFSE-based)
This protocol is designed to assess the suppressive capacity of regulatory T cells (Tregs) on the proliferation of effector T cells (Teffs).
Materials:
-
CD4+CD25+ Regulatory T Cell Isolation Kit
-
Effector T cells (CD4+CD25-)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs from peripheral blood mononuclear cells (PBMCs) or splenocytes using a Treg isolation kit according to the manufacturer's instructions.
-
CFSE Labeling of Teffs:
-
Resuspend Teffs at a concentration of 1x10^7 cells/mL in PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells three times with complete RPMI medium.
-
-
Co-culture Setup:
-
Plate the CFSE-labeled Teffs at a density of 5x10^4 cells/well in a 96-well round-bottom plate.
-
Add Tregs at varying ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
For the this compound group, add P60 to the desired final concentration (e.g., 20-100 µM).
-
For the FOXP3 knockdown group, use Tregs that have been previously transfected with FOXP3 siRNA.
-
Include control wells with Teffs alone (no Tregs) and Teffs with control peptide or scrambled siRNA.
-
-
Stimulation and Incubation:
-
Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to all wells.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 if necessary.
-
Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD4+ Teff population. Proliferation is measured by the decrease in CFSE fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of suppression using the following formula: % Suppression = (1 - (Proliferation with Tregs / Proliferation without Tregs)) * 100
Cytokine Production Assay (ELISA)
This protocol measures the concentration of cytokines, such as IFN-γ and IL-10, in the supernatant of cell cultures.
Materials:
-
Cell culture supernatants from the Treg suppression assay or other relevant experiment.
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit).
-
Microplate reader.
Procedure:
-
Sample Collection: Collect supernatants from the cell cultures at a specific time point (e.g., 48-72 hours post-stimulation).
-
ELISA Protocol: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of the cytokine in the samples by comparing their absorbance values to the standard curve.
NF-κB/NFAT Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of NF-κB or NFAT.
Materials:
-
Jurkat T cells (or other suitable cell line).
-
NF-κB or NFAT luciferase reporter plasmid.
-
Renilla luciferase control plasmid.
-
Transfection reagent.
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect Jurkat cells with the NF-κB or NFAT luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
For the FOXP3 knockdown group, co-transfect with FOXP3 siRNA.
-
-
Treatment and Stimulation:
-
After 24-48 hours, treat the cells with this compound at the desired concentration.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µM) for 6-8 hours to activate the NF-κB and NFAT pathways.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change in luciferase activity compared to the unstimulated or control-treated cells.
Conclusion
Both this compound and genetic knockdown of FOXP3 are effective tools for inhibiting Treg function and studying the consequences of FOXP3 dysregulation. This compound offers a convenient and reversible method for transiently inhibiting FOXP3 activity, making it suitable for a wide range of in vitro and in vivo applications. Genetic knockdown, on the other hand, provides a highly specific and potentially long-lasting means of ablating FOXP3 expression, which is ideal for dissecting the fundamental roles of this transcription factor.
The choice between these two approaches will depend on the specific research question, the experimental system being used, and the desired duration of FOXP3 inhibition. This guide provides the necessary information to make an informed decision and to design and execute experiments to investigate the critical role of FOXP3 in immune regulation.
References
- 1. A peptide inhibitor of FOXP3 impairs regulatory T cell activity and improves vaccine efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effects of Foxp3 knockdown on the functions of human regulatory T cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Specific suppression in regulatory T cells by Foxp3 siRNA contributes to enhance the in vitro anti-tumor immune response in hepatocellular carcinoma patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. FOXP3 knockdown inhibits the proliferation and reduces NOTCH1 expression of T cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Foxp3 interacts with nuclear factor of activated T cells and NF-κB to repress cytokine gene expression and effector functions of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Peptide P60
For researchers, scientists, and professionals in drug development, the safe handling and disposal of synthetic peptides like P60 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Peptide P60, grounded in safety data sheet (SDS) information and general best practices for laboratory peptide handling.
Key Data for this compound
For quick reference, the following table summarizes essential information for this compound.
| Identifier | Value | Reference |
| CAS Number | 1319725-20-6 | [1][2] |
| Molecular Formula | C95H132N24O20S2 | [1][2] |
| Molecular Weight | 1994.34 g/mol | [1] |
| Hazard Classification | Acute toxicity, Oral (Category 4); Acute and chronic aquatic toxicity (Category 1) | [1] |
| Storage (Lyophilized) | -20°C, protected from light and moisture | [1][3] |
| Storage (in solution) | Aliquot and store at -20°C or -80°C; avoid freeze-thaw cycles | [4][5] |
Immediate Safety and Handling Protocols
Before disposal, it is crucial to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Body Protection: Wear an impervious lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system.[1][2]
-
Ensure an accessible safety shower and eye wash station are nearby.[1]
General Handling Precautions:
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash skin thoroughly after handling.[1]
-
Avoid release to the environment.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. Given its classification as very toxic to aquatic life, it is imperative that it is not disposed of down the drain.[1][6]
-
Collection of Waste:
-
Collect all waste materials containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and any spilled material that has been cleaned up.
-
Use a dedicated, clearly labeled, and sealed waste container.
-
-
Waste Treatment (if applicable):
-
While specific chemical neutralization methods for this compound are not detailed in the provided SDS, a common practice for peptide waste is to consult with your institution's environmental health and safety (EHS) office for approved treatment methods before disposal.
-
-
Final Disposal:
Accidental Release Measures
In the event of a spill or accidental release of this compound:
-
Evacuate and Ventilate: Evacuate personnel to a safe area and ensure adequate ventilation.[1][2]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Clean-up:
-
Disposal of Clean-up Material: Dispose of all contaminated cleaning materials in the same manner as the original peptide waste, in a sealed container for an approved waste disposal plant.[1][2]
Experimental Workflow and Disposal Logic
The following diagram illustrates the general workflow for handling this compound in a laboratory setting, from reception to final disposal, emphasizing the critical disposal checkpoints.
Caption: Workflow for Handling and Disposal of this compound.
Signaling Pathway Context
This compound is known as a cell-permeable inhibitor of the transcription factor FOXP3.[8] By binding to FOXP3, it inhibits its nuclear translocation and its ability to suppress the activity of other transcription factors, namely NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and NFAT (Nuclear Factor of Activated T-cells).[5] This action enhances the stimulation of effector T cells.[5][8]
The diagram below illustrates this inhibitory relationship.
References
- 1. This compound|1319725-20-6|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. abbiotec.com [abbiotec.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 8. This compound|FOXP3 inhibitor P60|DC Chemicals [dcchemicals.com]
Essential Safety and Logistical Information for Handling Peptide P60
For researchers, scientists, and drug development professionals working with Peptide P60, a FOXP3 inhibitor, this guide provides immediate and essential safety protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following PPE is required:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves should be worn at all times. For tasks with a higher risk of splashing, consider double-gloving. |
| Eye Protection | Safety goggles | Goggles with side shields are essential to protect against splashes. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of aerosolization. |
| Body Protection | Laboratory coat | A full-length, buttoned laboratory coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Dust mask or respirator | When handling the lyophilized powder, a dust mask is necessary to prevent inhalation. In poorly ventilated areas or during procedures that may generate aerosols, a fitted respirator is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Storage of Lyophilized Peptide:
-
Store lyophilized this compound in a tightly sealed container at -20°C or -80°C for long-term storage.[1]
-
The peptide is hygroscopic; therefore, allow the vial to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.[2]
Reconstitution and Solution Storage:
-
Reconstitution: Reconstitute this compound using sterile, high-purity water or a recommended buffer.[3][4] For a solution up to 2 mg/ml, distilled water can be used; otherwise, acetonitrile is recommended.[3]
-
Solution Storage: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store these aliquots at -20°C or colder. Peptide solutions are generally stable for a limited time in solution.[5][6]
Experimental Protocol: In Vitro Treg Suppression Assay
This protocol outlines a key experiment for assessing the inhibitory function of this compound on regulatory T cells (Tregs).
Objective: To determine the ability of this compound to inhibit the suppressive function of Tregs on effector T cell proliferation.
Materials:
-
This compound
-
CD4+CD25+ regulatory T cells (Tregs)
-
CD4+CD25- responder T cells (Tresp)
-
Treg Suppression Inspector (or similar anti-CD3/CD28 beads)
-
Suppression medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom plate
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate human Tregs and Tresp cells from peripheral blood mononuclear cells (PBMCs).
-
Resuspend both cell types in suppression medium at a concentration of 5x10^5 cells/mL.[6]
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, co-culture a fixed number of Tresp cells with varying numbers of Treg cells (e.g., Treg:Tresp ratios of 1:1, 1:2, 1:4, etc.).
-
To test the effect of this compound, add the desired concentration of the peptide (e.g., 50 µM) to the co-cultures.[7] Include a vehicle control (the solvent used to dissolve the peptide).
-
Add a polyclonal stimulus, such as Treg Suppression Inspector, to all wells to induce Tresp cell proliferation.[6]
-
Bring the total volume in each well to 210 µL with suppression medium.[6]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5-7% CO2 for 5 days.[6]
-
-
Analysis:
-
Assess Tresp cell proliferation using a suitable method, such as flow cytometry analysis of a proliferation dye (e.g., CFSE) or a colorimetric assay.
-
Inhibition of Tresp cell proliferation by Tregs will be observed in the control wells. The addition of this compound is expected to reverse this suppression, leading to increased Tresp cell proliferation.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure compliance with safety regulations.[8]
-
Unused Peptide: Unused or expired this compound should be treated as chemical waste.[8]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be disposed of in designated hazardous waste containers.
-
Liquid Waste: Liquid waste containing this compound should be collected in a clearly labeled, sealed container and disposed of through the institution's hazardous waste management program. Do not pour peptide solutions down the drain.[8]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[8]
Quantitative Data Summary
The following table summarizes the effects of this compound on various cell populations as observed in a study involving co-culture with cytokine-induced killer (CIK) cells and cancer cell lines.
| Cell Population | Treatment | Result | Reference |
| Major CIK Cell Populations (CD3+, CD3+CD56+, CD3+CD56-) | This compound | No significant quantitative changes in the distribution of major effector CIK populations. | [9] |
| CD4+ and CD8+ T Cells in CIK Culture | This compound | No significant changes in the percentages of CD4+ and CD8+ cells. | [9] |
| CD4+CD25+FOXP3+ Regulatory T-cells in CIK Culture | This compound | No significant change in the percentage of regulatory T-cells. | [9] |
| Renal and Pancreatic Cancer Cell Lines (Co-cultured with CIK cells) | This compound | Significant decrease in the viability of cancer cells, suggesting an increase in CIK cell cytotoxicity. | [9] |
Visualizations
The following diagrams illustrate key logical and experimental workflows for working with this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound|1319725-20-6|MSDS [dcchemicals.com]
- 2. bachem.com [bachem.com]
- 3. abbiotec.com [abbiotec.com]
- 4. jpt.com [jpt.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Searching for Peptide Inhibitors of T Regulatory Cell Activity by Targeting Specific Domains of FOXP3 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imbalanced signal transduction in regulatory T cells expressing the transcription factor FoxP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FOXP3 Inhibitory this compound Increases Efficacy of Cytokine-induced Killer Cells Against Renal and Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
